Benzarone

Catalog No.
S520818
CAS No.
1477-19-6
M.F
C17H14O3
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzarone

CAS Number

1477-19-6

Product Name

Benzarone

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3

InChI Key

RFRXIWQYSOIBDI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Benzarone; Benzaronum; Benzarona; Vasoc; Venagil;

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O

The exact mass of the compound Benzarone is 266.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Detailed Mechanisms & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Hepatotoxicity

Benzarone's hepatotoxicity is primarily driven by its severe impact on mitochondrial function, a mechanism it shares with drugs like amiodarone and benzbromarone [1].

  • Experimental Model: Key findings were demonstrated in isolated rat hepatocytes and isolated rat liver mitochondria [1].
  • Key Protocols and Outcomes:
    • Mitochondrial Membrane Potential (ΔΨm): Measured in isolated rat hepatocytes. This compound (20 μmol/L) decreased the mitochondrial membrane potential by 54% [1].
    • Oxidative Phosphorylation: Assessed in isolated rat liver mitochondria using glutamate as a substrate. This compound uncoupled oxidative phosphorylation and decreased the respiratory control ratio (RCR) [1].
    • Mitochondrial Beta-Oxidation: this compound (100 μmol/L) strongly inhibited fatty acid beta-oxidation by 87% [1].
    • Reactive Oxygen Species (ROS) and Apoptosis: At 100 μmol/L, this compound increased ROS production, induced mitochondrial cytochrome c leakage in HepG2 cells, and led to apoptosis and necrosis in isolated rat hepatocytes [1].

The following diagram illustrates the cascade of mitochondrial events leading to hepatocyte death:

G This compound This compound Mito Mitochondrion This compound->Mito DeltaPsi ↓ Mitochondrial Membrane Potential Mito->DeltaPsi OXPHOS Uncouples Oxidative Phosphorylation Mito->OXPHOS BetaOx Inhibits Beta-Oxidation Mito->BetaOx ROS ↑ ROS Production DeltaPsi->ROS PTPore Induces Permeability Transition Pore ROS->PTPore CytoC Cytochrome c Release PTPore->CytoC Apoptosis Apoptosis / Necrosis CytoC->Apoptosis

Diagram of this compound-induced hepatotoxicity via mitochondrial dysfunction.

Therapeutic Mechanism in Oncology

This compound serves as a foundational chemical structure for developing allosteric inhibitors of the Eyes Absent (EYA) phosphatases, which are promising targets in cancer therapy [2] [3].

  • Experimental Model: Research involved in vitro assays with SHH-MB cells, in vivo testing in genetically engineered mouse models of SHH medulloblastoma, and enzymatic assays to measure EYA1 phosphatase inhibition [2] [3].
  • Key Protocols and Outcomes:
    • Derivative Synthesis: A panel of 35 this compound derivatives was synthesized. Compound DS-1-38 (DS38) was identified as the most promising candidate [2] [3].
    • Phosphatase Assay: The inhibitory effect of DS38 on the tyrosine phosphatase activity of the EYA1 protein was confirmed using in vitro phosphatase assays [2] [3].
    • Cell-Based and In Vivo Efficacy: DS38 inhibited SHH-MB growth in vitro. In mouse models, it exhibited excellent brain penetrance, suppressed tumor growth, and increased the lifespan of mice by over 40% [2] [3].

The workflow for developing and testing this compound-derived EYA inhibitors is summarized below:

G Start This compound as Lead Compound Design Design & Synthesis of 35 Derivatives Start->Design Screen In Vitro Screen for EYA Phosphatase Inhibition Design->Screen Identify Identify Lead Compound DS-1-38 (DS38) Screen->Identify TestVivo In Vivo Testing in SHH-MB Mouse Models Identify->TestVivo Outcome Suppressed Tumor Growth ↑ Lifespan >40% TestVivo->Outcome

Workflow for developing this compound-derived EYA inhibitors for SHH-medulloblastoma.

Key Experimental Protocols Summarized

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies.

Objective Recommended Model / Assay Critical Readouts

| Assess Mitochondrial Toxicity [1] | • Isolated rat liver mitochondria • Isolated rat hepatocytes • HepG2 cell line | • Membrane potential (ΔΨm) • State 3 respiration & RCR • Beta-oxidation rate • LDH release (necrosis) • Caspase activation (apoptosis) | | Evaluate EYA Phosphatase Inhibition [2] [3] | • In vitro phosphatase activity assay (using recombinant EYA protein) • SHH-MB cell lines (mouse & human) • Genetically engineered SHH-MB mouse models | • IC50 for phosphatase inhibition • Cell proliferation (IC50) • Tumor volume in vivo • Animal survival curve | | Modify Structure to Reduce Toxicity [4] | • Mouse hepatocytes (CYP-induced) • hURAT1-expressing HEK293 cells | • LDH release (cytotoxicity) • Inhibition of uric acid uptake |

Future Research Directions

The research on this compound highlights clear paths for future investigation:

  • Toxicity Mitigation: The success in creating benzbromarone derivatives with moved hydroxy groups to avoid metabolic activation while retaining target inhibition is a validated strategy that can be applied to this compound [4].
  • Therapeutic Expansion: The efficacy of DS-1-38 against SHH-medulloblastoma suggests EYA inhibitors could be explored in other cancers where EYA proteins are overexpressed, such as glioblastoma, breast, and ovarian cancers [3].
  • Mechanistic Deep Dive: Further work could elucidate the precise structure of the this compound-EYA allosteric binding site and how phosphatase inhibition specifically modulates the SHH signaling pathway.

References

Comprehensive Technical Review: Benzarone as an EYA Inhibitor in Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EYA Proteins and Their Role in Cancer

The Eyes Absent (EYA) family of proteins represents a unique class of dual-function enzymes that have emerged as promising therapeutic targets in oncology. Comprising four members (EYA1-4) in humans, these proteins are distinguished by their unusual biochemical properties—they function both as transcriptional co-activators and as tyrosine phosphatases,

Unlike classical protein tyrosine phosphatases that utilize a cysteine residue in their catalytic mechanism, EYA proteins belong to the haloacid dehalogenase (HAD) superfamily and employ an aspartate residue as a nucleophile, making them topologically distinct and potentially more druggable targets. The EYA proteins are normally expressed during embryonic development but are typically downregulated in most adult tissues after development is complete. However, re-expression or overexpression of EYA family members has been documented across various cancer types, where they promote critical oncogenic processes including cell proliferation, angiogenesis, DNA damage repair, metastasis, and resistance to therapy.

Benzarone and Its Identification as an EYA Inhibitor

Discovery and Chemical Profile

This compound and its derivative benzbromarone were initially developed as uricosuric agents for the treatment of gout. Through experimental screening of compound libraries, these molecules were serendipitously identified as potent allosteric inhibitors of EYA tyrosine phosphatase activity. This compound specifically targets the EYA phosphatase domain through an allosteric mechanism, exhibiting notable selectivity for EYA proteins over representative classical protein tyrosine phosphatases like PTP1B. This selectivity profile represents a significant advantage, as achieving specificity among phosphatases has traditionally been challenging in drug development.

Structural Derivatives and Optimization

Recent medicinal chemistry efforts have focused on optimizing the this compound scaffold to enhance potency and drug-like properties. Researchers have developed multiple series of this compound derivatives, with one study generating 35 novel compounds based on the this compound structure. Among these derivatives, DS-1-38 has emerged as a particularly promising candidate, demonstrating enhanced inhibitory characteristics against EYA1 and robust antitumor activity in models of Sonic Hedgehog (SHH) medulloblastoma. Additional research has expanded this chemical space further, with another study developing 60 novel this compound derivatives to optimize EYA inhibitory activity and anticancer efficacy [1].

Table 1: Key this compound-Derived EYA Inhibitors in Development

Compound Target EYA Key Characteristics Experimental Evidence Current Status
This compound (Parent) EYA1-4 Allosteric inhibitor, good selectivity Inhibition of angiogenesis, endothelial cell motility Repurposed candidate
Benzbromarone EYA1-4 Similar potency to this compound Anti-angiogenic effects in zebrafish Repurposed candidate
DS-1-38 EYA1 Enhanced inhibitory properties SHH-MB growth inhibition, brain penetrance Preclinical development
Multiple other derivatives EYA1-4 Structure-activity relationship studies SHH pathway interruption, tumor growth inhibition Early research phase

Molecular Mechanisms of Action in Cancer

Inhibition of SHH Signaling in Medulloblastoma

One of the most characterized anticancer mechanisms of this compound derivatives involves their activity against SHH-subtype medulloblastoma (SHH-MB), an aggressive pediatric brain tumor. Approximately 30% of medulloblastomas are driven by gain-of-function genetic lesions in the Sonic Hedgehog (SHH) signaling pathway. EYA1 is critically involved in the tumorigenesis and proliferation of SHH-MB, with single-cell sequencing demonstrating that EYA1 is expressed in virtually every cancer cell in this subtype. The this compound derivative DS-1-38 functions as an EYA antagonist that directly opposes SHH signaling, leading to inhibition of SHH-MB growth in both in vitro and in vivo models. Importantly, DS-1-38 demonstrates excellent brain penetrance, a crucial characteristic for treating brain tumors, and significantly increases the lifespan of genetically engineered mice predisposed to fatal SHH-MB [2] [3].

Impairment of DNA Damage Repair

EYA proteins play a significant role in the cellular response to DNA damage, particularly through their interaction with the histone variant H2AX. EYA proteins dephosphorylate H2AX at tyrosine 142 (Y142), which is required for the assembly of functional DNA damage repair complexes and cell survival under genotoxic stress. Cancer cells often exploit this mechanism to resist DNA-damaging therapies. This compound inhibits EYA's tyrosine phosphatase activity, thereby preventing H2AX dephosphorylation at Y142 and impairing DNA repair complex assembly. This leads to increased sensitivity to DNA-damaging agents and reduced survival of cancer cells under genotoxic stress, as demonstrated in pulmonary arterial smooth muscle cells from patients with pulmonary arterial hypertension, which share cancer-like characteristics [4].

Regulation of PLK1 and Mitotic Progression

Recent research has identified a novel mechanism through which EYA inhibition affects cancer cell proliferation. EYA4 and EYA1 interact with and dephosphorylate Polo-like kinase 1 (PLK1) at Y445, a residue within polo-box 1 of PLK1. This dephosphorylation is required for centrosome maturation, PLK1 localization to centrosomes, and polo-box domain dependent interactions between PLK1 and PLK1-activation complexes. Depletion of EYA4 or EYA1, or chemical inhibition of EYA phosphatase activity, dramatically reduces PLK1 activation, causing mitotic defects and cell death in cancer cells. This mechanism reveals how EYA inhibitors can disrupt cell cycle progression in rapidly dividing tumor cells [5].

G cluster_0 Molecular Mechanisms This compound This compound EYA_Inhibition EYA Phosphatase Inhibition This compound->EYA_Inhibition SHH_Pathway SHH Pathway Inhibition EYA_Inhibition->SHH_Pathway DNA_Repair DNA Repair Impairment EYA_Inhibition->DNA_Repair PLK1 PLK1 Regulation Disruption EYA_Inhibition->PLK1 Anticancer_Effects Anticancer Effects SHH_Pathway->Anticancer_Effects Reduces proliferation DNA_Repair->Anticancer_Effects Increases sensitivity PLK1->Anticancer_Effects Causes mitotic defects

Schematic representation of this compound's multifaceted anticancer mechanisms through EYA inhibition

Anti-angiogenic Effects

The tyrosine phosphatase activity of EYA proteins is pro-angiogenic and contributes to tumor vascularization. EYA3 is expressed in vascular endothelial cells, and its depletion inhibits transwell migration as well as Matrigel-induced tube formation. This compound and benzbromarone inhibit the motility of endothelial cells and attenuate tubulogenesis in matrigel and sprouting angiogenesis in the ex vivo aortic ring assay in a dose-dependent manner. The anti-angiogenic effect of these inhibitors has been demonstrated in vivo, where treatment of zebrafish embryos led to significant and dose-dependent defects in the developing vasculature. This anti-angiogenic activity provides an additional mechanism through which this compound derivatives can inhibit tumor growth and progression [6].

Experimental Evidence and Efficacy Data

In Vitro and In Vivo Efficacy

The anticancer potential of this compound and its derivatives has been evaluated across multiple in vitro and in vivo cancer models. In SHH-medulloblastoma, the this compound derivative DS-1-38 has demonstrated potent tumor growth inhibition in preclinical models. The compound showed efficacy in increasing the lifespan of genetically engineered mice predisposed to fatal SHH-MB by more than 40%, indicating significant therapeutic potential. Beyond brain tumors, this compound has also shown efficacy in reversing vascular remodeling in a rat model of angio-obliterative pulmonary hypertension, a condition that shares cancer-like characteristics of excessive cell proliferation and apoptosis resistance [2] [4].

Table 2: Experimental Efficacy of this compound and Derivatives in Disease Models

Disease Model Compound Tested Key Findings Proposed Mechanism
SHH-medulloblastoma DS-1-38 40+% lifespan extension in mice; excellent brain penetrance EYA1 inhibition; SHH pathway disruption
Pulmonary arterial hypertension This compound Substantial reversal of vascular remodeling; reduced RVSP and RV hypertrophy EYA3 phosphatase inhibition; impaired DNA damage repair
Endothelial cell models This compound, Benzbromarone Inhibition of transwell migration and tube formation; zebrafish vascular defects Anti-angiogenic through EYA tyrosine phosphatase inhibition
Breast cancer models This compound derivatives Inhibition of cell motility and invasion Disruption of EYA-SIX transcriptional activity
Various cancer cell lines Multiple derivatives Reduced PLK1 activation; mitotic defects; increased apoptosis EYA-PLK1 interaction disruption; impaired centrosome maturation
Pharmacological Properties

This compound derivatives demonstrate favorable pharmacological properties for therapeutic development. DS-1-38 exhibits excellent brain penetrance, a critical characteristic for treating brain tumors like medulloblastoma. The compounds generally show good selectivity for EYA proteins over classical protein tyrosine phosphatases, reducing the likelihood of off-target effects. This compound itself has a known safety profile from its previous clinical use as a uricosuric agent, potentially facilitating repurposing for oncology indications. However, comprehensive pharmacokinetic and toxicological studies of the newer derivatives are still needed to fully characterize their therapeutic potential [2] [6].

Experimental Protocols and Methodologies

EYA Phosphatase Activity Assay

The tyrosine phosphatase activity of EYA proteins is typically measured using colorimetric or fluorometric assays with artificial substrates. The standard protocol involves:

  • Recombinant EYA protein purification: Full-length EYA proteins or their catalytic domains (residues 223-510 for EYA3) are expressed and purified using affinity chromatography.
  • Substrate incubation: The enzymatic reaction is performed using p-nitrophenylphosphate (pNPP) as a substrate in appropriate buffer conditions (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂).
  • Inhibitor testing: Compounds are tested at varying concentrations (typically 1-500 μM) to determine IC₅₀ values.
  • Detection and quantification: The reaction is monitored by measuring absorbance at 405 nm for pNPP hydrolysis or using fluorescent substrates for increased sensitivity.
  • Data analysis: Dose-response curves are generated to calculate inhibitor potency, and selectivity is assessed against other phosphatases like PTP1B [6].
Cell-Based Efficacy Assessment

Evaluation of this compound derivatives in cancer cell models involves multiple complementary approaches:

  • Cell viability assays: Standard assays such as WST-8 or MTT are used to determine compound effects on cell metabolic activity and proliferation.
  • Migration and invasion assays: Modified Boyden chamber (transwell) assays assess the impact of EYA inhibition on single-cell motility and invasiveness.
  • Tube formation assays: For angiogenesis assessment, endothelial cells are seeded on Matrigel and monitored for capillary-like structure formation.
  • Gene expression analysis: siRNA-mediated knockdown of specific EYA isoforms (e.g., EYA3) validates target specificity and biological effects.
  • DNA damage response assessment: Immunofluorescence staining for γ-H2AX foci and COMET assays evaluate DNA damage and repair capacity [6] [4].
In Vivo Therapeutic Evaluation

Preclinical evaluation of this compound derivatives in animal models follows established protocols:

  • SHH-medulloblastoma models: Genetically engineered mice (e.g., SmoM2, Atoh-Cretg/0) that develop spontaneous SHH-MB are treated with compounds via appropriate routes.
  • Dosing regimens: Compounds are typically administered every 3 days for several weeks, with monitoring of tumor growth and animal survival.
  • Blood-brain barrier penetration: Brain and plasma concentrations are measured to confirm CNS exposure.
  • Histopathological analysis: Tumor tissues are examined for proliferation markers (Ki-67), apoptosis (TUNEL staining), and pathway modulation.
  • Safety assessment: Animal body weight, behavior, and organ toxicity are monitored throughout the studies [2] [3].

G Compound_Synthesis Compound_Synthesis In_Vitro_Testing In_Vitro_Testing Compound_Synthesis->In_Vitro_Testing Mechanism_Studies Mechanism_Studies In_Vitro_Testing->Mechanism_Studies Cell_Viability Cell_Viability In_Vitro_Testing->Cell_Viability Migration_Assay Migration_Assay In_Vitro_Testing->Migration_Assay Tube_Formation Tube_Formation In_Vitro_Testing->Tube_Formation In_Vivo_Evaluation In_Vivo_Evaluation Mechanism_Studies->In_Vivo_Evaluation Phosphatase_Assay Phosphatase_Assay Mechanism_Studies->Phosphatase_Assay Pathway_Analysis Pathway_Analysis Mechanism_Studies->Pathway_Analysis Transcriptional_Activity Transcriptional_Activity Mechanism_Studies->Transcriptional_Activity Therapeutic_Application Therapeutic_Application In_Vivo_Evaluation->Therapeutic_Application Tumor_Growth Tumor_Growth In_Vivo_Evaluation->Tumor_Growth Survival_Analysis Survival_Analysis In_Vivo_Evaluation->Survival_Analysis BBB_Penetration BBB_Penetration In_Vivo_Evaluation->BBB_Penetration

Experimental workflow for evaluating this compound derivatives as EYA-targeted anticancer agents

Therapeutic Potential and Clinical Development

Cancer Type Specificity

This compound-derived EYA inhibitors show particular promise for specific cancer subtypes. SHH-medulloblastoma represents a primary indication where EYA1 plays a critical role in tumorigenesis and proliferation. Additionally, cancers with elevated EYA expression—including breast, ovarian, glioblastoma, leukemia, and Wilms' tumor—may be susceptible to these inhibitors. The association of EYA overexpression with cancer progression and metastasis in multiple tumor types suggests broad therapeutic potential. The unique dependency of certain cancers on EYA phosphatase activity for DNA damage adaptation further defines potential responsive populations [2] [7].

Combination Therapy Strategies

EYA inhibitors may demonstrate enhanced efficacy when combined with established cancer therapies:

  • With DNA-damaging agents: this compound derivatives may sensitize cancer cells to radiotherapy and chemotherapeutic drugs by impairing DNA damage repair mechanisms.
  • With targeted therapies: In SHH-medulloblastoma, EYA inhibitors could complement SMO antagonists and help overcome resistance to these agents.
  • With anti-angiogenics: The anti-angiogenic properties of this compound derivatives may enhance the activity of VEGF pathway inhibitors.
  • With immunotherapies: Preliminary evidence suggests EYA proteins may influence the tumor microenvironment, potentially creating opportunities for combination with immune checkpoint inhibitors [8] [4].
Clinical Development Considerations

Several factors support the clinical development potential of this compound-derived EYA inhibitors:

  • Novel mechanism of action: Targeting the unique aspartate-based phosphatase activity of EYA proteins provides a distinctive approach that may overcome limitations of conventional phosphatase inhibitors.
  • Favorable selectivity profile: The allosteric inhibition mechanism and structural distinction from classical PTPs reduce the likelihood of off-target effects.
  • Brain penetrance: Demonstrated CNS penetration of derivatives like DS-1-38 enables application in brain tumors and CNS metastases.
  • Repurposing potential: The established safety profile of this compound from previous non-oncological use may accelerate early clinical development.

However, challenges remain in optimizing pharmacokinetic properties, establishing predictive biomarkers for patient selection, and determining optimal combination strategies with existing therapies.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of targeted anticancer agents that inhibit the unique tyrosine phosphatase activity of EYA proteins. Through multifaceted mechanisms including SHH pathway disruption, impairment of DNA damage repair, inhibition of angiogenesis, and disruption of mitotic regulation, these compounds demonstrate significant efficacy in preclinical cancer models. The ongoing optimization of this compound derivatives continues to yield improved compounds with enhanced potency and favorable pharmacological properties.

Future research directions should focus on:

  • Elucidating additional EYA substrates and mechanisms in different cancer contexts
  • Developing biomarkers to identify EYA-dependent tumors most likely to respond to therapy
  • Exploring rational combination therapies with conventional and targeted agents
  • Advancing lead compounds through IND-enabling studies and early-phase clinical trials

References

Benzarone URAT1 inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of Inhibition

Benzbromarone (BBR) inhibits URAT1 by binding directly to its central cavity in the inward-open state, thereby physically blocking the conformational changes necessary for urate transport [1] [2].

  • Binding Conformation: Cryo-EM structures show that BBR binds to an inward-facing conformation of URAT1. This binding stabilizes the transporter in this state and prevents the transition to an outward-facing state, which is required for the normal urate reabsorption cycle [2].
  • Binding Site and Key Interactions: The binding pocket for BBR is primarily formed by transmembrane helices 1, 2, 4, 5, 7, 10, and 11 [1]. The interaction is characterized by numerous hydrophobic contacts with residues such as M214, F360, F365, and F449. A crucial electrostatic interaction is also formed between the drug and residue R477 [1]. Mutagenesis studies confirm that altering these residues (e.g., R477A) significantly reduces URAT1 activity [1].
  • Mode of Inhibition: Functional uptake assays demonstrate that benzbromarone acts as a non-competitive inhibitor of uric acid uptake [2]. This means that BBR can bind to URAT1 regardless of whether the substrate (urate) is bound, and it does not compete for the exact same substrate-binding site. This is consistent with its mechanism of stabilizing an inactive transporter conformation [2].

The diagram below illustrates this inhibitory mechanism and the conformational states of URAT1.

G cluster_states URAT1 Conformational States OutwardOpen Outward-Open State InwardOpen Inward-Open State OutwardOpen->InwardOpen Conformational Change InwardOpen_BBR Inward-Open State (Benzbromarone Bound) InwardOpen->OutwardOpen Conformational Reset InwardOpen_BBR->OutwardOpen Reset Blocked Urate Urate Urate->OutwardOpen Transports BBR Benzbromarone BBR->InwardOpen_BBR Binds & Stabilizes

Diagram of URAT1 inhibition by benzbromarone via stabilization of the inward-open state.

Key Experimental Data

The following tables summarize critical quantitative data and methodological details from the foundational studies.

Table 1: Key Residues in URAT1 for Urate and Benzbromarone Binding [1]

Residue Location Role in Urate/Benzbromarone Binding Functional Impact of Mutation
R477 TM11 Forms crucial electrostatic interaction R477A mutation significantly reduces URAT1 activity
M214 TM4 Hydrophobic interaction M214A mutation results in >70% loss of function
F360 TM7 Hydrophobic interaction F360A mutation results in >70% loss of function
F365 TM7 Hydrophobic interaction; confers higher urate affinity F365A mutation results in >70% loss of function
F449 TM10 Hydrophobic interaction F449A mutation results in >70% loss of function

Table 2: Experimental Details from cryo-EM Structural Studies [1] [2] [3]

Parameter Study 1 (Rat homolog, URAT1EM) [1] Study 2 (Human consensus, URAT1CS) [2] [3]
Protein Construct Double-mutant (N35S, Y365F) rat URAT1 Consensus-mutated human URAT1 (91% identity to wild-type)
Reported Resolution 3.5 Å (Benzbromarone complex) 3.00 Å (Benzbromarone complex)
Inhibitors Studied Benzbromarone, Lesinurad, Verinurad, Sulfinpyrazone Benzbromarone, Lesinurad, TD-3
Key Finding Drugs stabilize inward-facing state, block conformational transitions. Inhibitors bind selectively to inward-open states; non-competitive inhibition.

Core Experimental Protocols

The structural and functional insights are derived from a combination of techniques. Here are the detailed methodologies for the key experiments cited.

Cryo-Electron Microscopy (cryo-EM) for Structure Determination

This protocol is used to determine the high-resolution 3D structure of the URAT1-benzbromarone complex [1] [2] [3].

  • Protein Expression and Purification:

    • A recombinant URAT1 protein (e.g., the double-mutant rat homolog URAT1EM or the consensus human URAT1CS) is expressed in a mammalian cell line like HEK293.
    • The protein is solubilized from cell membranes using detergents and purified via affinity and size-exclusion chromatography (SEC) to obtain a homogeneous, monodisperse sample. A symmetric SEC profile confirms sample quality [1].
  • Sample Preparation and Grid Vitrification:

    • The purified protein is incubated with benzbromarone (e.g., 1 mM) during the final stages of purification.
    • A small aliquot of the protein-inhibitor complex is applied to a cryo-EM grid, blotted to remove excess liquid, and rapidly plunged into liquid ethane to vitrify the sample in a thin layer of amorphous ice.
  • Data Collection and Processing:

    • The vitrified grid is imaged in a cryo-electron microscope operated at 300 kV. Thousands of micrograph movies are collected automatically.
    • Software: Relion, CryoSPARC, or similar.
    • Individual protein particles are picked from the micrographs and subjected to 2D classification to remove junk particles.
    • Selected particles are used for 3D initial model generation and subsequent high-resolution 3D refinement.
    • The final 3D reconstruction (cryo-EM map) is generated at a resolution of ~3.0 Å, allowing for atomic model building of URAT1 with benzbromarone docked into the clear electron density within the central cavity [2] [3].
Cell-Based Uptake Assay for Functional Characterization

This protocol is used to measure URAT1 transport activity and the inhibitory potency (IC₅₀) of benzbromarone [1] [2] [4].

  • Cell Culture and Transfection:

    • HEK293T cells are cultured and transiently transfected with a plasmid vector containing the gene for human URAT1 (or a suitable mutant). A control group is transfected with an empty vector.
  • Uptake Experiment:

    • 24-48 hours post-transfection, cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
    • For inhibition assays, cells are pre-incubated with varying concentrations of benzbromarone (e.g., from nanomolar to hundreds of micromolar) for a short period (e.g., 5-15 minutes).
    • The assay is initiated by adding a solution containing radiolabeled [¹⁴C]-uric acid. After a defined uptake period (e.g., 10 minutes), the solution is aspirated, and cells are washed multiple times with ice-cold buffer to terminate uptake.
  • Quantification and Analysis:

    • Cells are lysed, and the accumulated radioactivity is quantified using a liquid scintillation counter.
    • Urate uptake in vector-control cells is subtracted to account for background transport.
    • Uptake in the presence of benzbromarone is expressed as a percentage of the uptake in untreated URAT1-transfected cells (control).
    • The concentration-response data is fitted with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀) [4].

Therapeutic Context and Drug Development

Understanding this mechanism provides a clear path for designing improved therapies.

  • Overcoming Current Limitations: Clinically available URAT1 inhibitors, including benzbromarone, can have side effects such as hepatotoxicity [1] [5]. The detailed structural knowledge of the binding site enables the rational design of new inhibitors that retain high potency while improving specificity to reduce off-target effects [1] [2].
  • Informing Combination Therapy: As a non-competitive inhibitor, benzbromarone's effect is independent of urate concentration. This mechanistic insight supports its use in combination with xanthine oxidase inhibitors (like allopurinol or febuxostat), which work by reducing urate production, providing a synergistic approach to lowering serum uric acid [4].

References

Benzarone Metabolism and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data on benzarone's metabolic fate and its primary biological targets.

Aspect Findings in Humans Comparative Findings (Rat & Dog)
Absorption Well-absorbed after an oral dose [1] Well-absorbed [1]
Excretion Mean of 73% in urine, 19% in faeces [1] >80% in faeces [1]
Key Metabolic Process Extensive pre-conjugation hydroxylation (≥70% of absorbed dose); primarily in the benzofuran ring and/or the ethyl side-chain [1] Extensive direct conjugation (≥70% of absorbed dose) with limited hydroxylation [1]
Principal Urinary Metabolite Conjugate(s) of 1-hydroxylated ethyl side-chain derivative (mean 26% dose) [1] Information not specified in available search results
Unchanged Drug in Plasma Not detected (<25 ng/mL) even after a 400 mg dose [1] Information not specified in available search results
Conjugated Drug in Plasma Detected, accounting for ~10% of peak plasma 14C concentration [1] Detected, accounting for ~50% of peak plasma 14C concentration in dogs [1]
Protein Binding >99% (in vitro) [1] >96% (total 14C, ex vivo in dogs) [1]
Primary Molecular Target Potent inhibitor of human URAT1 (IC50 = 2.8 μM) [2] Information not specified in available search results

A critical safety consideration is this compound's potential for severe drug-induced liver injury (DILI), which has led to market withdrawals in some regions [3] [4]. While the exact mechanism is not fully defined for this compound, research on its structural analog, benzbromarone, provides clues. In obese subjects or those with pre-existing NAFLD, diminished hepatic metabolic capacity can lead to prolonged retention of these drugs, resulting in chronic activation of PPARγ signaling. This sustained agonism exacerbates hepatic lipid accumulation, ultimately triggering liver injury [3].

Experimental Protocols for Key Analyses

For researchers aiming to investigate the metabolism and effects of this compound or similar compounds, here are methodologies from the reviewed literature.

Protocol 1: Investigating Metabolic Stability and Metabolite Profiling

This approach is based on the foundational human metabolic study [1].

  • 1. Dosing and Sample Collection: Administer a radiolabeled compound (e.g., 14C-benzarone) to human subjects. Collect plasma, urine, and fecal samples at predetermined time points over a period sufficient to capture excretion (e.g., up to 48-72 hours).
  • 2. Sample Processing: Centrifuge blood to obtain plasma. Pool urine and fecal samples as needed. Determine total radioactivity in each sample using liquid scintillation counting to establish mass balance and excretion patterns.
  • 3. Metabolite Profiling via HPLC: Extract metabolites from plasma, urine, and fecal samples using appropriate solvents (e.g., solid-phase extraction). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector (for radiolabeled compounds) or mass spectrometry (LC-MS/MS). Compare retention times and mass spectra to synthetic standards to identify metabolite structures.
  • 4. Protein Binding Assessment: Determine the extent of plasma protein binding using techniques like equilibrium dialysis or ultrafiltration spiked with the drug, followed by quantification of the free fraction.
Protocol 2: Evaluating Lipid Accumulation and Steatosis in Cellular Models

This protocol is adapted from studies on the closely related drug benzbromarone [3].

  • 1. Cell Culture and Treatment: Culture primary hepatocytes or a relevant hepatocyte cell line (e.g., HepG2). Treat cells with non-cytotoxic concentrations of this compound (e.g., 15-30 µM) in the presence or absence of a lipid source like oleic acid (OA, 0.2 mM) to induce steatosis. Include vehicle controls.
  • 2. Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT, LDH release) to ensure chosen concentrations do not compromise cell viability.
  • 3. Lipid Accumulation Quantification and Visualization:
    • Quantification: Extract intracellular lipids and quantify triglyceride concentration using a commercial enzymatic assay kit.
    • Visualization: Fix cells and stain neutral lipids with BODIPY 493/503 dye. Use fluorescence microscopy to visualize and quantify lipid droplets. Counterstain nuclei with DAPI for context.
  • 4. Transcriptomic Analysis (RNA-Seq): Extract total RNA from treated and control cells. Prepare libraries and perform high-throughput RNA sequencing. Analyze differentially expressed genes (DEGs) and conduct pathway enrichment analysis (e.g., KEGG, GSEA) to identify affected signaling pathways like PPAR.

Visualizing the Metabolic and Toxicity Pathway

The following diagram synthesizes the available information on this compound's metabolism and its proposed mechanism of hepatotoxicity, particularly in susceptible individuals.

Summary of this compound's human metabolic fate and proposed hepatotoxicity mechanism.

Key Research Implications

The available data suggests several critical areas for further investigation:

  • Metabolic Pathway Enzymology: Specific cytochrome P450 (CYP) enzymes responsible for this compound's hydroxylation in humans need identification.
  • Modern Metabolite Profiling: Earlier HPLC findings should be confirmed and expanded using contemporary high-resolution mass spectrometry.
  • Direct Hepatotoxicity Evidence: Most mechanistic data on PPARγ-driven steatosis comes from benzbromarone studies; direct confirmation for this compound is required.

References

Core Physicochemical Properties of Benzarone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data available for benzarone:

Property Value Conditions / Notes
pKa 7.68 ± 0.15 Predicted value [1] [2].
Melting Point 124.0 to 128.0 °C Experimental range (specification) [3] [4].
126 °C Reference value [3] [4].
124.3 °C Literature value [1] [2].
Molecular Formula C₁₇H₁₄O₃ - [1] [3] [4]
Molecular Weight 266.29 g/mol - [1] [2]
Solubility Slightly soluble in DMSO and Methanol - [1] [3] [2]
Appearance White to almost white powder to crystal - [3] [4]

Methods for Determining pKa and Melting Point

For researchers needing to determine these properties, here are established experimental protocols.

Determining pKa

For compounds like this compound with limited water solubility, the pKa is often determined using co-solvent methods and spectroscopic techniques [5] [6] [7].

  • UV-Vis Spectrophotometry: This is an ideal method for insoluble substances or when pKa values are very high or low [5] [6]. The general workflow involves:
    • Sample Preparation: Dissolve the compound in a series of buffer solutions prepared in a water-co-solvent mixture (e.g., 20% w/w ethanol-water) [5] [7]. The ionic strength should be kept constant [7].
    • Spectral Acquisition: Record the UV-Vis absorption spectra of the sample in each buffer solution across a range of pH values [5] [6].
    • Data Analysis: Identify the analytical wavelength at which the greatest difference in absorbance between the protonated (acid) and deprotonated (base) species is observed [5]. The pKa is determined at the pH where the concentrations of both species are equal, often using the Henderson-Hasselbalch equation [5] [7].
  • Potentiometric Titration: This is a high-precision standard method, but it requires the compound to be sufficiently soluble in aqueous buffers [6]. For sparingly soluble compounds, it can be performed in co-solvent mixtures, but the resulting pKa must be extrapolated to zero co-solvent concentration using methods like the Yasuda-Shedlovsky technique [6].
  • Conductometry: This method measures the electrical conductivity of the solution at different concentrations to calculate the dissociation constant. It is particularly suited for acids with pKa values between 1.9 and 5.2, making it less applicable for this compound [6].

The relationship between these primary methods and their extensions for challenging molecules like this compound can be visualized as follows:

G Primary pKa Methods Primary pKa Methods Potentiometric Titration Potentiometric Titration Primary pKa Methods->Potentiometric Titration UV-Vis Spectrophotometry UV-Vis Spectrophotometry Primary pKa Methods->UV-Vis Spectrophotometry Conductometry Conductometry Primary pKa Methods->Conductometry Challenge: Low Solubility Challenge: Low Solubility Potentiometric Titration->Challenge: Low Solubility UV-Vis Spectrophotometry->Challenge: Low Solubility Lower concentration required Solution with Co-solvent Solution with Co-solvent Challenge: Low Solubility->Solution with Co-solvent Measured in Solvent Mixture Measured in Solvent Mixture Solution with Co-solvent->Measured in Solvent Mixture Extrapolation (e.g., Yasuda-Shedlovsky) Extrapolation (e.g., Yasuda-Shedlovsky) Solution with Co-solvent->Extrapolation (e.g., Yasuda-Shedlovsky) pKa in Water pKa in Water Measured in Solvent Mixture->pKa in Water for direct use Extrapolation (e.g., Yasuda-Shedlovsky)->pKa in Water for true aqueous value

Experimental pathways for determining the pKa of poorly water-soluble compounds.

Determining Melting Point

The melting point is a key identity and purity test. The standard method involves using a capillary tube and a melting point apparatus [8].

  • Sample Preparation:
    • Pulverize a dry solid sample if granular.
    • Pack the sample into a closed-end glass capillary tube to a height of 2-3 mm by tapping it down or dropping the tube through a long narrow tube [8].
  • Measurement:
    • Place the capillary tube in a melting point apparatus.
    • Heat the sample at a medium rate until about 20°C below the expected melting point.
    • Then, slow the heating rate to 1°C per 30 seconds to allow the system to reach thermal equilibrium [8].
  • Observation and Recording:
    • Record the first temperature when the first visible drop of liquid is observed (the onset of melting).
    • Record the second temperature when the entire sample becomes a transparent liquid (the clear point). This range indicates the sample's purity [8].

Application in Preformulation and Drug Development

For drug development professionals, these physicochemical properties are critical in the preformulation phase.

  • pKa Value: The pKa of 7.68 suggests that this compound exists in a pH-dependent equilibrium between its neutral and ionized forms within the physiological pH range. This significantly influences its solubility, permeability, and extent of protein binding, all of which are key determinants of a drug's absorption and bioavailability [5] [7].
  • Melting Point: The sharp melting point range serves as a fingerprint for compound identity and is an indicator of crystalline purity, which is essential for ensuring batch-to-batch consistency in manufacturing [8].

References

Benzarone therapeutic function antihemorrhagic

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Therapeutic Profile of Benzarone

Property Description
CAS Number 1477-19-6 [1]
Molecular Formula C₁₇H₁₄O₃ [1]
Molecular Weight 266.29 g/mol [1]
IUPAC Name (2-Ethyl-3-benzofuranyl)(4-hydroxyphenyl)methanone [1]
Original Therapeutic Function Antihemorrhagic; Treatment of vascular peripheral disorders [1]
Current Research Focus Inhibitor of EYA tyrosine phosphatase (anticancer agent); Inhibitor of URAT1 (treatment of hyperuricemia) [1] [2] [3]
Key Hazard Drug-induced hepatotoxicity, including reports of toxic and even fatal hepatitis [1] [4]

Quantitative Pharmacological and Toxicological Data

Parameter Value / Finding Context / Significance
EYA3 Tyrosine Phosphatase Inhibition (IC₅₀) 17.5 μM [1] Indicates potential as an anti-cancer and anti-angiogenic agent [1] [3].
URAT1 Inhibition (IC₅₀) 2.8 μM [1] Mechanistic basis for its uricosuric effect; note that this is a property of its analog, Benzbromarone, and this compound is an active metabolite [1] [5].
Mitochondrial Toxicity Decreased mitochondrial membrane potential by 54% (at 20 μmol/L) in rat hepatocytes [4] Proposed primary mechanism for observed clinical hepatotoxicity [4].
In Vivo Anti-Tumor Efficacy Reduced tumor growth in A-673 Ewing sarcoma mouse xenograft model (at 25 μg/g) [1] Supports further development of derivatives for oncology [1] [2].
Acute Toxicity (LD₅₀) 200 mg/kg (intraperitoneal, mouse) [1] --

Experimental Protocols for Key Assays

Below are summarized methodologies from key studies on this compound's mechanisms of action and toxicity.

EYA Tyrosine Phosphatase Activity Assay

This protocol is used to determine the inhibitory activity of this compound and its derivatives on EYA proteins [3].

  • Enzyme Preparation: Purify recombinant EYA3 protein.
  • Reaction Setup: Conduct assays using the colorimetric substrate p-nitrophenylphosphate (pNPP).
  • Procedure: Incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) in a suitable buffer. Initiate the reaction by adding pNPP.
  • Measurement: Monitor the dephosphorylation of pNPP, which produces a yellow-colored product, by measuring the absorption at 405-420 nm over time.
  • Data Analysis: Calculate enzyme velocity and determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) using non-linear regression analysis of the dose-response data.
In Vitro Assessment of Mitochondrial Toxicity

This set of experiments elucidates the mechanism of drug-induced hepatotoxicity, relevant for both this compound and its analog Benzbromarone [4].

  • Test System: Isolated rat liver mitochondria or cultured hepatocytes.
  • Key Assays:
    • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 or Rhodamine 123 in isolated rat hepatocytes. A decrease in fluorescence indicates mitochondrial depolarization.
    • Oxidative Phosphorylation: Measure oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode. Assess State 3 (ADP-stimulated) and State 4 (ADP-depleted) respiration to calculate the Respiratory Control Ratio (RCR), a key indicator of mitochondrial coupling.
    • Beta-Oxidation Inhibition: Measure the oxidation of radiolabeled fatty acid substrates (e.g., [¹⁴C]-palmitate) in isolated mitochondria to assess effects on fatty acid metabolism.
  • Outcome Measurement: Compare the effects of this compound to controls and other known mitochondrial toxins (e.g., Amiodarone).
In Vitro Angiogenesis and Cell Migration Assays

These cellular assays are used to evaluate the anti-angiogenic potential of EYA inhibitors like this compound [3].

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Tubulogenesis Assay:
    • Plate HUVECs on a layer of polymerized Matrigel in the presence of the drug or vehicle control.
    • After 24 hours, capture images and quantify the total tube length formed using image analysis software (e.g., NeuronJ plugin for ImageJ).
  • Wound Healing / Migration Assay:
    • Create a scratch ("wound") in a confluent monolayer of HUVECs.
    • Incubate with the drug and capture images at 0, 12, and 24 hours.
    • Quantify migration by counting the number of cells that moved into the cleared area.

Mechanisms of Action and Toxicity

The following diagram integrates this compound's primary molecular targets and downstream effects, linking both its therapeutic potential and toxicological profile based on current research.

G cluster_therapeutic Therapeutic Mechanisms (Research Focus) cluster_toxic Toxicological Mechanism This compound This compound EYA_Inhibition EYA Tyrosine Phosphatase Inhibition This compound->EYA_Inhibition URAT1_Inhibition URAT1 Inhibition (Uricosuric Effect) This compound->URAT1_Inhibition Mitochondrial_Tox Mitochondrial Toxicity This compound->Mitochondrial_Tox Anti_Angiogenic Anti-angiogenic & Anti-tumor Effects EYA_Inhibition->Anti_Angiogenic Endothelial_Migration Inhibition of Endothelial Cell Migration & Tubulogenesis Anti_Angiogenic->Endothelial_Migration ROS Increased ROS Production Mitochondrial_Tox->ROS MPT Induction of Mitochondrial Permeability Transition (MPT) Mitochondrial_Tox->MPT Apoptosis_Necrosis Hepatocyte Apoptosis & Necrosis ROS->Apoptosis_Necrosis MPT->Apoptosis_Necrosis Hepatotoxicity Clinical Hepatotoxicity Apoptosis_Necrosis->Hepatotoxicity

> this compound's dual-pathway mechanism: EYA phosphatase inhibition drives anticancer research, while mitochondrial toxicity underpins its hepatotoxicity risk.

Research Derivatives and Future Directions

The hepatotoxicity of this compound and its structural analogs has spurred efforts to develop safer derivatives.

  • DS-1-38: A this compound derivative developed specifically as an EYA antagonist for treating Sonic Hedgehog (SHH) medulloblastoma. It showed excellent brain penetrance and increased the lifespan in mouse models, presenting a promising avenue for pediatric brain cancer therapy [2].
  • Ipso-Substitution Design: Research on Benzbromarone has explored moving the hydroxyl group to the meta-position to avoid metabolic activation while retaining URAT1 inhibition, resulting in derivatives with significantly reduced cytotoxicity in mouse hepatocytes [6].

References

Comprehensive Technical Guide: Benzarone and Related Compounds as EYA Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EYA Proteins and Their Therapeutic Potential

The Eyes Absent (EYA) family of proteins (EYA1-4) represents a unique class of dual-function enzymes that play critical roles in both normal development and cancer progression. These proteins are unusual in that they function both as transcriptional co-activators and as tyrosine phosphatases, making them intriguing targets for therapeutic intervention. The EYA proteins are characterized by a conserved C-terminal Eya Domain (ED) that contains the phosphatase activity, which belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. What distinguishes EYA phosphatases from classical protein tyrosine phosphatases (PTPs) is their use of an aspartate residue as the catalytic nucleophile rather than a cysteine residue, and their requirement for Mg²⁺ cofactor for enzymatic activity [1] [2].

The therapeutic relevance of EYA inhibitors stems from the documented overexpression of EYA proteins in multiple cancer types. EYA2 is overexpressed in breast and ovarian cancers, EYA4 in malignant peripheral nerve sheath tumors, and EYA1 and EYA3 have been implicated in leukemias and other malignancies [2] [3] [4]. The phosphatase activity of EYA proteins has been shown to promote DNA damage repair, cell motility, invasion, and angiogenesis, making them attractive targets for anti-cancer therapy. Additionally, EYA proteins interact with the SIX family of homeobox transcription factors, and this complex is critical for the transcriptional regulation of genes involved in tumor progression and metastasis [2] [3].

Benzarone and Benzbromarone Derivatives as EYA Inhibitors

Key Compounds and Their Quantitative Inhibition Data

This compound and benzbromarone were initially identified as allosteric inhibitors of EYA proteins through experimental screening approaches. These compounds, previously used as uricosuric agents for gout treatment, have been repurposed as EYA phosphatase inhibitors and serve as lead compounds for further optimization [1] [3]. Based on the this compound scaffold, researchers have developed a panel of 35 derivatives with enhanced inhibitory properties, with DS-1-38 emerging as a particularly promising compound showing excellent brain penetrance and in vivo efficacy against medulloblastoma [1].

Table 1: Quantitative Inhibition Data of Key EYA Inhibitors

Compound Molecular Target IC₅₀/Inhibition Cellular Assay Results Therapeutic Evidence
Benzbromarone EYA2, EYA3 Potent inhibition of EYA3 tyrosine phosphatase activity [3] Inhibited endothelial cell migration and tube formation; Anti-angiogenic effects in zebrafish [3] Reduced viability in MLL-r leukemia; Increased survival in mouse models [4]
This compound EYA2, EYA3 Selective towards EYA vs. PTP1B [3] Inhibited motility of mammary epithelial and endothelial cells [3]
DS-1-38 EYA1 Designed this compound derivative [1] Inhibited SHH-MB growth in vitro; Excellent brain penetrance [1] Increased lifespan in SHH-medulloblastoma mice by >40% [1]
6-OH-Benzbromarone EYA3 More potent than parent compound [5] Most potent metabolite in migration and tubulogenesis assays [5]
NCGC00249987 (9987) EYA2 IC₅₀ values ranging from 1.8 to 79 µM [6] Inhibited migration, invadopodia formation, and invasion of lung cancer cells [2] Chemical probe for studying Eya2 function [2]
Structure-Activity Relationships

The structure-activity relationship (SAR) analysis of benzbromarone metabolites and derivatives reveals key insights into the structural requirements for EYA inhibition:

  • The 6-hydroxy metabolite of benzbromarone demonstrates significantly enhanced potency compared to the parent compound in both enzymatic and cellular assays, including endothelial cell migration and tubulogenesis assays [5].
  • In contrast, 5-hydroxy and 1'-hydroxy metabolites show reduced inhibition of EYA tyrosine phosphatase activity and are less effective in cellular assays [5].
  • Longer substituents at the 2-position of the benzofuran ring improve EYA3 binding and inhibition but demonstrate reduced efficacy in cellular assays, likely due to increased non-specific protein binding and reduced bioavailability [5].
  • The 1-(5-bromobenzofuran-2-yl)ethan-1-one scaffold serves as a key intermediate in the synthesis of DS-1-38 derivatives, with specific modifications enhancing both potency and blood-brain barrier penetration [1].

Experimental Protocols for EYA Inhibition Studies

Phosphatase Activity Assays

The assessment of EYA phosphatase activity and its inhibition typically employs multiple complementary approaches:

  • pNPP Hydrolysis Assay: The phosphatase activity is measured using p-nitrophenylphosphate (pNPP) as a substrate. The standard reaction mixture contains 100 mM TAB buffer (25 mM Tris, 50 mM acetic acid, 25 mM bis-Tris), 150 mM NaCl, 0.1 mM EDTA, and 1 mM DTT. The reaction is initiated by adding the EYA protein to the pNPP-containing buffer pre-incubated at 37°C. The reaction is stopped with NaOH, and the amount of hydrolysis product (pNP) is quantified by measuring absorption at 405 nm (ε = 1.78 × 10⁴ M⁻¹cm⁻¹) [7] [5].

  • Malachite Green Phosphate Detection: As an alternative method, phosphate release from specific phosphopeptide substrates (such as the C-terminal phosphopeptide of γ-H2AX) is measured using the malachite green assay, which is read at 650 nm [2] [3]. This approach provides higher sensitivity and substrate specificity compared to pNPP assays.

  • Kinetic Parameter Determination: Initial velocities are measured at various substrate concentrations and plotted as a function of substrate concentration. The data points are fitted to the Michaelis-Menten equation to determine kcat and Km values using appropriate software such as SigmaPlot [7].

Cellular Assays for EYA Inhibitor Activity
  • Endothelial Cell Migration Assay: HUVECs are seeded on 24-well plates and cultured to confluency. Monolayers are scratch-wounded using a pipette tip, washed with PBS, and incubated with EYA inhibitors or vehicle control. Migrated cells are counted at various time points using image analysis software such as ImageJ [5].

  • Tubulogenesis Assay: Growth factor-reduced Matrigel is added to 96-well plates and polymerized. HUVECs (10,000 cells/well) in complete medium with inhibitors or vehicle are added and incubated for 24 hours at 37°C. Tube formation is quantified by measuring tube length using the NeuronJ plugin for ImageJ [3] [5].

  • Aortic Ring Assay: Aortic ring explants from mice are cultured in a 3D collagen matrix with VEGF₁₆₅ and test inhibitors. After 10 days with medium changes every two days, explants are fixed, stained with Isolectin-B4, and imaged to quantify angiogenic sprouting [5].

  • Cell Viability Assays: For leukemia models, cells are treated with increasing concentrations of benzbromarone, and viability is assessed using colorimetric assays such as WST-8. IC₅₀ values are calculated from dose-response curves [4].

Therapeutic Applications and Evidence

Sonic Hedgehog Medulloblastoma (SHH-MB)

EYA1 is critically important for tumorigenesis and proliferation of SHH-medulloblastoma, with single-cell sequencing showing EYA1 expression in virtually every cancer cell [1]. The this compound derivative DS-1-38 has demonstrated exceptional promise in SHH-MB models:

  • DS-1-38 functions as an EYA antagonist and opposes SHH signaling pathway activation
  • It inhibits SHH-MB growth in vitro and shows excellent brain penetrance
  • In genetically engineered mouse models predisposed to fatal SHH-MB, DS-1-38 treatment increased lifespan by over 40% [1]
Leukemia Models

Recent research has identified EYA family phosphatase activity as a therapeutic vulnerability in KMT2A-rearranged leukemia (MLL-r leukemia). Benzbromarone treatment:

  • Selectively reduced viability in MLL-r and EYA-expressing MLL-nonrearranged leukemia cells
  • Increased global RNA Pol II CTD Tyr1 phosphorylation, linking EYA inhibition to transcriptional dysregulation
  • In vivo treatment significantly prolonged survival and reduced leukemia burden without overt toxicity
  • Demonstrated synergy with menin-MLL inhibitors (VTP50469) and additive effects with DOT1L inhibitors (EPZ5676) [4]
Angiogenesis Inhibition

The EYA tyrosine phosphatase activity is pro-angiogenic, playing critical roles in endothelial cell migration and tube formation. EYA inhibition by benzbromarone and this compound:

  • Attenuated tubulogenesis in Matrigel assays and sprouting angiogenesis in ex vivo aortic ring assays
  • Demonstrated dose-dependent anti-angiogenic effects in zebrafish embryo models
  • Inhibited endothelial cell migration without significantly affecting proliferation [3] [5]

Mechanism of Action and Signaling Pathways

The EYA inhibitors function through an allosteric inhibition mechanism, as revealed by structural studies of EYA2 in complex with NCGC00249987. The crystal structure shows that these compounds bind to an induced pocket distant from the active site, causing a conformational change in the active site that is unfavorable for Mg²⁺ binding, thereby inhibiting tyrosine phosphatase activity [2]. This allosteric mechanism explains the high specificity of these inhibitors for EYA proteins compared to other phosphatases.

G DNA_Damage DNA Damage H2AX_pY142 H2AX Phosphorylation (Tyr-142) DNA_Damage->H2AX_pY142 EYA EYA Phosphatase Activity H2AX_pY142->EYA Substrate Repair_vs_Apoptosis Repair vs. Apoptosis Decision EYA->Repair_vs_Apoptosis Promotes Repair Cell_Motility Cell Motility & Invasion EYA->Cell_Motility Enhances Transcriptional_Regulation Transcriptional Regulation EYA->Transcriptional_Regulation Modulates Angiogenesis Angiogenesis EYA->Angiogenesis Promotes Inhibitors This compound/Benzbromarone Derivatives Inhibitors->EYA Allosteric Inhibition

EYA phosphatase signaling and inhibition mechanism. EYA integrates multiple cancer-promoting pathways through its phosphatase activity, which is allosterically inhibited by this compound/benzbromarone derivatives.

The signaling pathways affected by EYA inhibition include:

  • DNA Damage Response Pathway: EYA dephosphorylates Tyr-142 of histone H2AX, directing cells toward DNA repair rather than apoptosis following damage [2] [3]
  • Transcriptional Regulation: EYA proteins complex with SIX transcription factors to regulate gene expression programs involved in development and cancer progression [2]
  • Cell Motility and Invasion: EYA phosphatase activity promotes invadopodia formation, migration, and invasion through mechanisms involving cytoskeletal regulation [2] [3]
  • Angiogenic Signaling: EYA activity in endothelial cells facilitates migration and tube formation, critical steps in angiogenesis [3] [5]

Future Directions and Development Considerations

The development of EYA inhibitors faces several challenges and opportunities:

  • Hepatotoxicity Concerns: Benzbromarone was withdrawn from some markets due to hepatotoxicity, primarily attributed to the 6-hydroxy metabolite formation by CYP2C9. However, recent studies indicate that effective anti-cancer doses may be lower than those associated with hepatotoxicity, and proper monitoring can mitigate risks [4] [5].

  • Combination Therapies: EYA inhibitors show promising synergy with existing targeted therapies. In leukemia models, benzbromarone synergizes with menin-MLL inhibitors and shows additive effects with DOT1L inhibitors. In solid tumors, combination with DNA-damaging agents may enhance efficacy through impairment of DNA repair pathways [4].

  • Biomarker Development: EYA expression levels, particularly EYA1 and EYA3, show promise as predictive biomarkers for patient stratification. The inverse correlation between combined EYA1/EYA3 expression and benzbromarone IC₅₀ values supports their use in identifying likely responders [4].

  • Novel Derivatives: The development of DS-1-38 and optimization of this compound derivatives represent promising approaches to enhance potency, improve blood-brain barrier penetration, and reduce potential off-target effects [1].

References

Comprehensive Technical Guide: Benzarone Biochemical Research Applications and Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzarone and Its Research Significance

This compound is a uric acid-lowering agent that has gained significant attention in biochemical research due to its potential repurposing as a therapeutic agent for various conditions, particularly in oncology and protein aggregation disorders. As a benzofuran derivative, this compound serves as a chemical scaffold for developing novel compounds with enhanced pharmacological properties and reduced toxicity profiles. Recent research has focused on leveraging this compound's unique mechanism of action as an allosteric inhibitor of Eyes Absent (EYA) phosphatase proteins, which play critical roles in developmental biology and tumorigenesis [1] [2]. The structural flexibility of the this compound core has enabled medicinal chemists to create numerous derivatives with improved target specificity, potency, and pharmacokinetic properties, making this compound an exciting platform for drug discovery initiatives.

The significance of this compound in current research extends beyond its original uricosuric applications, positioning it as a versatile chemical tool for investigating biological pathways and developing targeted therapies for conditions with high unmet medical needs. This technical guide comprehensively examines the current research applications of this compound and its derivatives, providing detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows to facilitate research in this emerging field.

This compound Derivatives and Research Applications

Recent research has yielded several promising this compound derivatives with diverse therapeutic applications, primarily in oncology and protein aggregation disorders. The following table summarizes the key derivatives and their research applications:

Compound Therapeutic Application Molecular Target Key Findings Reference
DS-1-38 SHH Medulloblastoma EYA1 Phosphatase Inhibited SHH-MB growth in vitro and in vivo; showed excellent brain penetrance; increased lifespan in mouse models by >40% [1] [2]
Benziodarone Analogues Transthyretin Amyloidosis Transthyretin (TTR) Enhanced potency for selective TTR binding in plasma compared to benziodarone; bioavailability comparable to tafamidis [3]
Benzbromarone Gout/Hyperuricemia URAT1 Transporter Potent uricosuric agent; associated with hepatotoxicity risk [4] [5]

Table 1: Key this compound Derivatives and Their Research Applications

Structural modifications to the this compound core have focused on optimizing target engagement, improving metabolic stability, and reducing hepatotoxicity risks. For EYA1-targeted compounds like DS-1-38, researchers maintained the benzofuran scaffold while introducing specific substitutions that enhance allosteric inhibition and blood-brain barrier penetration [2]. For transthyretin stabilizers, modifications at the 4-position of the benzofuran ring with halogens (chlorine, bromine, iodine) or alkyl groups (methyl, trifluoromethyl) significantly improved binding selectivity in human plasma [3]. These strategic modifications demonstrate how rational drug design applied to the this compound scaffold can yield specialized compounds with optimized therapeutic properties for distinct clinical applications.

Experimental Protocols and Methodologies

Compound Screening and Validation Protocols

The development of this compound derivatives involves a systematic approach to compound screening and validation:

  • Primary In Vitro Screening: Conduct phosphatase activity assays using recombinant EYA proteins (EYA1-EYA4). Prepare reaction buffers containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, and 1 mg/mL BSA. Incubate compounds with EYA proteins at varying concentrations (0.1-100 μM) for 30 minutes at room temperature before adding the substrate (e.g., p-nitrophenyl phosphate). Measure phosphatase activity by monitoring absorbance at 405 nm over 60 minutes [2].

  • Cellular Assays for SHH-MB: Culture SHH-MB cells (mouse and human models) in appropriate media supplemented with 10% FBS. Treat cells with this compound derivatives at concentrations ranging from 1-50 μM for 24-72 hours. Assess cell viability using MTT or CellTiter-Glo assays, and evaluate SHH pathway modulation through Western blot analysis of key pathway components (GLI1, PTCH1, SMO) [2].

  • Binding Affinity Measurements: For transthyretin-targeted compounds, perform competitive binding assays in human plasma using a fluorogenic probe (e.g., (E)-S-phenyl 3-(4-hydroxy-3,5-dimethylstyryl)benzothioate). Incubate compounds (0-20 μM) with human plasma containing 5 μM wild-type TTR for 4 hours at 37°C. Measure fluorescence intensity (excitation/emission: 380/510 nm) to determine binding potency and selectivity in biologically relevant conditions [3].

In Vivo Efficacy Testing Protocols
  • SHH-MB Mouse Models: Utilize genetically engineered SmoM2; Atoh1-Cre mice that develop spontaneous SHH-MB. Administer this compound derivatives (e.g., DS-1-38) via oral gavage or intraperitoneal injection at optimized dosages (typically 10-50 mg/kg daily) once tumors are detectable by MRI. Monitor tumor growth weekly using in vivo imaging, and record survival times to assess therapeutic efficacy [1] [2].

  • Pharmacokinetic Studies: Conduct brain penetrance assessments by administering compounds to mice (n=5-8 per group) and collecting plasma and brain tissue at multiple time points (0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Process tissues using protein precipitation with acetonitrile and analyze compound levels using LC-MS/MS with appropriate calibration standards. Calculate pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, and brain-to-plasma ratio [2].

  • TTR Stabilization In Vivo: Evaluate benziodarone analogues in rat pharmacokinetic models following oral administration (5 mg/kg). Collect plasma samples at predetermined time points and analyze compound concentrations using HPLC-UV or LC-MS/MS. Calculate oral bioavailability by comparing AUC values with intravenous administration [3].

Signaling Pathways and Experimental Workflows

SHH Medulloblastoma Pathway and EYA Inhibition

The diagram below illustrates the Sonic Hedgehog signaling pathway in medulloblastoma and the mechanism of this compound-derived EYA inhibitors:

SHH SHH PTCH1 PTCH1 SHH->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates EYA1 EYA1 EYA1->GLI Enhances Activation TargetGenes TargetGenes GLI->TargetGenes CellProliferation CellProliferation TargetGenes->CellProliferation DS138 DS138 DS138->EYA1 Inhibits DS138->CellProliferation Suppresses

Diagram 1: SHH Pathway and EYA Inhibition in Medulloblastoma. This diagram illustrates how this compound derivatives like DS-1-38 target EYA1 to suppress SHH-driven tumor growth.

The SHH pathway is constitutively activated in approximately 30% of medulloblastoma cases due to mutations in pathway components such as PTCH1, SUFU, or SMO [2]. In the normal pathway, SHH binding to PTCH1 relieves inhibition of SMO, leading to activation of GLI transcription factors and expression of genes promoting cell proliferation and tumor survival. EYA1 enhances this pathway through its phosphatase activity and transcriptional functions. This compound derivatives like DS-1-38 exert their therapeutic effect by allosterically inhibiting EYA1's phosphatase activity, thereby disrupting this signaling cascade and suppressing tumor growth without directly targeting SMO, which is prone to resistance mutations [1] [2].

Compound Screening and Validation Workflow

The following diagram outlines the comprehensive workflow for developing and validating this compound derivatives:

CompoundDesign CompoundDesign Synthesis Synthesis CompoundDesign->Synthesis InVitroScreening InVitroScreening Synthesis->InVitroScreening InVitroScreening->InVitroScreening Structure-Activity Relationship CellularAssays CellularAssays InVitroScreening->CellularAssays MechanismStudy MechanismStudy InVivoTesting InVivoTesting MechanismStudy->InVivoTesting CellularAssays->CompoundDesign Optimize Properties CellularAssays->MechanismStudy DataAnalysis DataAnalysis InVivoTesting->DataAnalysis

Diagram 2: this compound Derivative Development Workflow. This diagram outlines the multi-stage process from compound design to in vivo validation.

The development workflow for this compound derivatives begins with rational drug design based on the this compound scaffold, followed by chemical synthesis of candidate compounds [2]. Initial screening involves in vitro assays to assess target binding and inhibitory activity, with promising compounds advancing to cellular models to evaluate efficacy in disease-relevant contexts. Mechanism of action studies elucidate how compounds interact with their molecular targets, while in vivo testing in disease models provides critical data on pharmacokinetics, efficacy, and toxicity. Throughout this process, an iterative structure-activity relationship analysis informs further compound optimization to enhance potency and reduce off-target effects [1] [3] [2].

Safety Profiling and Hepatotoxicity Mechanisms

Although this compound derivatives show promising therapeutic potential, their development must address safety concerns, particularly regarding hepatotoxicity. The following table summarizes key safety findings:

Compound Toxicity Profile Proposed Mechanism Risk Mitigation Strategies
Benzbromarone Idiosyncratic hepatotoxicity, elevated transaminases, rare liver failure CYP-mediated bioactivation to reactive metabolites (ipso-substitution); mitochondrial dysfunction; oxidative stress Structural modifications to block metabolic activation; dosage optimization; liver function monitoring
This compound Lower hepatotoxicity risk compared to benzbromarone Less extensive metabolism via problematic pathways Maintain structural features that avoid CYP2C9-mediated metabolic activation
DS-1-38 No significant hepatotoxicity reported in studies Improved target specificity reduces off-target effects Maintained this compound core with specific substitutions that steer metabolism to safer pathways

Table 2: Safety Profiles and Hepatotoxicity Mechanisms of this compound Derivatives

Research has elucidated several mechanisms underlying this compound-related hepatotoxicity. Cytochrome P450-mediated bioactivation plays a central role, with CYP2C9 and CYP3A4 converting compounds like benzbromarone to reactive metabolites through ipso-substitution - a unique metabolic pathway where substituted phenols undergo debromination to form reactive catechol and hydroquinone species [4]. These metabolites can covalently bind to cellular macromolecules and generate reactive oxygen species through redox cycling. Additionally, benzbromarone disrupts mitochondrial function by impairing electron transport chain complexes and β-oxidation, leading to accumulation of mitochondrial superoxide and activation of the NRF2-mediated oxidative stress response [5]. This oxidative stress can deplete hepatic glutathione reserves and promote cell death through both apoptotic and necrotic pathways.

Conclusion and Future Research Directions

This compound and its derivatives represent a promising class of investigational compounds with potential applications in oncology and protein aggregation disorders. The structural versatility of the this compound scaffold enables rational design of compounds with tailored therapeutic properties, while its unique mechanism as an allosteric EYA inhibitor provides opportunities for targeting challenging disease pathways. Current research has yielded promising candidates like DS-1-38 for SHH medulloblastoma and optimized benziodarone analogues for transthyretin amyloidosis, demonstrating the broad utility of this chemical platform.

References

Chemical Profile & Characterization of Benzarone

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the fundamental chemical and safety data for Benzarone are summarized in the table below.

Table 1: Chemical and Safety Profile of this compound (CAS 1477-19-6)

Property Description
CAS Number 1477-19-6 [1]
Molecular Formula C17H14O3 [1]
Molecular Weight 266.29 g/mol [1]
Melting Point 124.3 °C [1]
IUPAC Name (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone [1]
Solubility Slightly soluble in DMSO and Methanol [1]
pKa 7.68 ± 0.15 (Predicted) [1]
Safety (GHS) Suspected of damaging fertility or the unborn child (H361) [1]

Detailed Synthesis Protocol

The following method, adapted from a manufacturing patent, outlines a multi-step synthesis for this compound and its derivatives [2].

Synthesis Objective: To prepare 2-ethyl-3-(4'-hydroxybenzoyl)benzofuran (this compound).

Required Materials:

  • Precursors & Reagents: Salicylic aldehyde, Potassium hydroxide (KOH) in absolute ethanol, Chloroacetone, Hydrazine hydrate, 2-methoxybenzoyl chloride, Tin tetrachloride (SnCl4), Pyridine hydrochloride [2].
  • Equipment: Round-bottom flasks, Reflux condenser, Heating mantle with oil bath, Separatory funnel, Vacuum filtration apparatus, Analytical equipment (TLC, NMR for characterization).

Step-by-Step Procedure:

Step 1: Synthesis of 2-Acetylbenzofuran

  • Dissolve 1 mole of salicylic aldehyde in a solution of 1 mole of potassium hydroxide in absolute ethanol.
  • Heat the mixture to boiling in a water bath until the potassium salt is fully dissolved.
  • Gradually add 1 mole of chloroacetone to the solution.
  • Attach a reflux condenser and boil the solution for 2 hours.
  • Allow the mixture to cool. Potassium chloride will precipitate; remove it by filtration.
  • Distill the filtrate to isolate 2-acetylbenzofuran. The expected boiling point is 135°C at 15 mm Hg [2].

Step 2: Reduction to 2-Ethylbenzofuran

  • Reduce the 2-acetylbenzofuran obtained in Step 1 using hydrazine hydrate in an alkaline medium via the Huang-Minlon procedure.
  • Isolate 2-ethylbenzofuran. The expected boiling point is 211-212°C [2].

Step 3: Condensation to form 2-Ethyl-3-(4-methoxybenzoyl)benzofuran

  • Condense 2-ethylbenzofuran with 2-methoxybenzoyl chloride in the presence of tin tetrachloride (a Lewis acid catalyst).
  • Isolate the product, 2-ethyl-3-(4-methoxybenzoyl)benzofuran. The expected boiling point is 226°C at 15 mm Hg [2].

Step 4: Demethylation to yield this compound

  • Mix 1 part of the methoxy intermediate from Step 3 with 2 parts of pyridine hydrochloride.
  • Heat the mixture in an oil bath at 210°C under a nitrogen (N2) atmosphere for 1 hour.
  • Allow the reaction mixture to cool.
  • Add 10 parts of 0.5 N hydrochloric acid to the cooled mixture.
  • Extract the target compound by adding 20 parts of a 1% sodium hydroxide solution to the acidic mixture and separate the alkaline layer.
  • Precipitate the final product by acidifying the alkaline layer with diluted hydrochloric acid.
  • Collect the crude this compound by filtration and purify it by recrystallization from acetic acid. The expected melting point is 124.3°C [2].

This synthesis pathway is illustrated in the following workflow:

G Start Start Synthesis Step1 Step 1: Condensation Salicylic aldehyde + Chloroacetone Base: KOH/Ethanol, Reflux Start->Step1 Step2 Step 2: Reduction 2-Acetylbenzofuran + Hydrazine hydrate Alkaline medium (Huang-Minlon) Step1->Step2 Yields 2-Acetylbenzofuran Step3 Step 3: Friedel-Crafts Acylation 2-Ethylbenzofuran + 2-Methoxybenzoyl chloride Catalyst: SnCl₄ Step2->Step3 Yields 2-Ethylbenzofuran Step4 Step 4: Demethylation 2-Ethyl-3-(4-methoxybenzoyl)benzofuran Reagent: Pyridine hydrochloride, 210°C Step3->Step4 Yields Methoxy Intermediate End Final Product This compound (2-Ethyl-3-(4-hydroxybenzoyl)benzofuran) Step4->End

Synthesis Workflow for this compound

Experimental Protocols for Key Biological Assays

The biological activity of this compound and its derivatives is typically validated through specific assays. Key methodologies are detailed below.

Protocol 1: Evaluating Cytotoxicity Using Lactate Dehydrogenase (LDH) Release

This protocol measures cell membrane damage as an indicator of compound cytotoxicity [3].

  • Cell Preparation: Isolate primary hepatocytes from mice. To enhance metabolic activity, pre-treat mice with dexamethasone (DEX) to induce cytochrome P450 (CYP) enzyme expression.
  • Dosing: Expose the hepatocytes to the test compound (e.g., this compound or a derivative) at predefined concentrations (e.g., 1 µM and 5 µM). Include a vehicle control (e.g., 0.2% DMSO).
  • Incubation: Incubate the cells for 16 hours.
  • Measurement: After incubation, measure the activity of lactate dehydrogenase (LDH) released into the culture medium using a standard LDH assay kit.
  • Data Analysis: Calculate the percentage of LDH release relative to positive controls (e.g., cells treated with Triton X-100 for 100% lysis) and vehicle controls. A significant increase in LDH release indicates cytotoxicity [3].

Protocol 2: Time-of-Addition Assay for Anti-HIV Mechanism Elucidation

This assay helps determine the stage in the viral life cycle at which an inhibitor acts [4].

  • Cell and Virus Culture: Use TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene). Culture HIV-1 pseudoviruses.
  • Compound Addition: Add the test compound (e.g., a 3-benzoylbenzofuran or pyrazole derivative) at different time points post-infection. For example, add the compound at time zero (co-treatment) or at various hours after viral entry.
  • Incubation and Luciferase Readout: Allow a single cycle of infection to proceed (typically 48 hours). Lyse the cells and measure luciferase activity, which corresponds to the level of viral replication.
  • Data Interpretation: Compare the reduction in luciferase activity across different time points. Inhibition when the compound is added early suggests an effect on viral entry or reverse transcription, while later inhibition may suggest effects on integration or protease function. This data can be corroborated with direct enzyme inhibition assays [4].

Research Applications & Structure-Activity Relationships

This compound is a versatile scaffold in drug discovery. The table below summarizes its primary research applications and the structural features that drive its activity.

Table 2: Research Applications and Structure-Activity Relationships of this compound

Application / Target Key Findings / Biological Activity Structure-Activity Relationship (SAR) Insights
EYA Tyrosine Phosphatase Inhibition [1] [5] Inhibition of EYA3 (IC₅₀ = 17.5 µM); anti-angiogenic effects; reduces proliferation & migration of HUVECs [1] [5]. The (1-benzofuran-3-yl)(4-hydroxyphenyl) methanone scaffold is critical. Longer substituents at the 2-position of benzofuran increase EYA3 binding but may reduce cellular bioavailability due to non-specific protein binding [5].
Uricosuric Activity (URAT1 Inhibition) [1] Active metabolite of benzbromarone; inhibits human URAT1 (IC₅₀ = 2.8 µM), reducing urate reabsorption in the kidneys [1]. The para-hydroxy group on the phenyl ring is essential for potent URAT1 inhibition. Moving this group to the meta-position can reduce metabolic activation-linked hepatotoxicity while retaining activity [6] [3].
Anti-HIV Activity [4] Identified as a non-nucleotide reverse transcriptase inhibitor (NNRTI); specific 3-benzoylbenzofuran derivatives show activity in pseudovirus models (IC₅₀ values in the low micromolar range) [4]. The 3-benzoylbenzofuran core itself is often highly cytotoxic. Derivatization, particularly into pyrazole analogs, significantly reduces cytotoxicity while maintaining or improving anti-HIV potency against reverse transcriptase and protease [4].
Mitochondrial Toxicity & Hepatotoxicity [3] Uncouples oxidative phosphorylation in rat liver mitochondria; induces apoptosis/necrosis in hepatocytes [1] [3]. The combination of the benzofuran ring and the benzoyl group is associated with mitochondrial toxicity. Metabolic activation of the para-hydroxy phenol moiety to reactive quinone species is a hypothesized mechanism for hepatotoxicity [5] [3].

The relationship between the this compound scaffold and its primary research applications can be visualized as follows:

G Core This compound Scaffold (1-benzofuran-3-yl)(4-hydroxyphenyl)methanone App1 EYA Phosphatase Inhibition (Anti-cancer, Anti-angiogenic) Core->App1 App2 URAT1 Inhibition (Uricosuric, Anti-gout) Core->App2 App3 Reverse Transcriptase Inhibition (Anti-HIV) Core->App3 App4 Mitochondrial Toxicity (Hepatotoxicity Risk) Core->App4 SAR1 SAR: 2-position substituents impact potency/bioavailability App1->SAR1 SAR2 SAR: para-hydroxy group is critical for activity App2->SAR2 SAR3 SAR: Cytotoxicity of core can be mitigated via derivatization (e.g., pyrazoles) App3->SAR3 SAR4 SAR: Metabolic activation of phenol leads to reactive intermediates App4->SAR4

This compound Scaffold and its Research Applications with Key SAR

Notes for Research and Development

  • Metabolic Activation and Toxicity: A key challenge with the this compound/benzbromarone scaffold is hepatotoxicity, linked to CYP2C9-mediated metabolism forming reactive metabolites [5] [3]. Research into derivatives with the hydroxy group moved to the meta-position shows promise in reducing cytotoxicity while preserving URAT1 inhibition [6] [3].
  • Analytical and Regulatory Considerations: For drug development, be aware of regulatory concerns for related compounds. The FDA emphasizes stringent testing for potential contaminants like benzene, especially when using hydrocarbon-derived ingredients in drug formulation [7].

References

Application Note: A Framework for Plasma Protein Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Plasma Protein Binding (PPB) assays are critical in vitro tools in pharmaceutical research and development. They quantify the extent to which a drug candidate binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein. This binding is a key determinant of a drug's pharmacokinetic profile, as only the unbound (free) fraction is available for distribution to target tissues, metabolism, and exertion of pharmacological activity [1] [2]. Understanding PPB helps in predicting drug-drug interactions (where one drug can displace another, increasing its free concentration), calculating correct dosage regimens, and supporting regulatory submissions [1]. This note outlines standard protocols for determining the PPB of drug candidates.

2. Standard Methodologies for PPB Assays Several techniques are commonly employed to separate protein-bound drugs from free drugs. The choice of method depends on the drug's physicochemical properties and the study objectives [2].

The following workflow illustrates the general decision-making path for selecting and executing a PPB assay:

G Start Start: PPB Assay Selection Decision Consider: - Drug Properties - Study Objectives - Resources Start->Decision M1 Equilibrium Dialysis (Uses semipermeable membrane) Analyze Analyze Free Fraction via HPLC/LC-MS M1->Analyze M2 Ultrafiltration (Uses molecular weight cutoff) M2->Analyze M3 Ultracentrifugation (High-speed separation) M3->Analyze M4 Flux Dialysis (Measures initial flux rate) M4->Analyze Decision->M1 Gold Standard Decision->M2 Rapid for stable compounds Decision->M3 Avoids membrane issues Decision->M4 For highly bound drugs End Calculate % Bound & Free Analyze->End

  • Equilibrium Dialysis (Gold Standard): This method uses a semipermeable membrane to separate plasma (donor chamber) from a buffer solution (receiver chamber). The unbound drug diffuses across the membrane until equilibrium is reached. The fraction unbound (fu) is calculated from the concentration in the buffer chamber divided by that in the plasma chamber after equilibrium [2].
  • Ultrafiltration: The drug-plasma mixture is placed in a device with an ultrafiltration membrane. The device is centrifuged, and the free drug passes through the membrane into the filtrate. The concentration in the filtrate represents the free concentration [2].
  • Ultracentrifugation: This method uses ultra-high-speed centrifugation (e.g., >100,000 g) to separate free drug from protein-bound drug without a membrane, making it suitable for compounds with non-specific binding to membrane materials [2].
  • Flux Dialysis: This method uses the same device as equilibrium dialysis but calculates the fraction unbound based on the initial rate at which the drug passes through the membrane. It is particularly useful for highly bound drugs that take a long time to reach equilibrium [2].

3. Analytical Method for Benzarone A specific high-performance liquid chromatography (HPLC) method for analyzing this compound (3-(4-hydroxybenzoyl)-2-ethyl-benzofurane) in human serum and urine has been documented [3]. This method can be adapted for quantifying this compound concentrations in PPB assays.

  • Sample Preparation: this compound is extracted from biological fluids using chloroform. If glucuronide conjugates are present, a cleavage step with glucuronidase is performed prior to extraction [3].
  • Instrumentation and Detection: Analysis is performed using HPLC with a reversed-phase column.
  • Chromatography: A gradient elution method is employed.
  • Sensitivity: The reported limit of detection for this method is 0.03 μg/mL, which is suitable for kinetic analyses [3].

4. Data Presentation and Interpretation Since specific PPB data for this compound was not available in the search results, the table below serves as a template for how you should structure your experimental results.

Table 1: Template for Reporting Plasma Protein Binding Data

Compound Name Assay Method Plasma Species % Bound (Mean ± SD) % Free (Mean ± SD) Fraction Unbound (fu)
This compound Equilibrium Dialysis Human To be determined To be determined To be determined
This compound Equilibrium Dialysis Mouse To be determined To be determined To be determined
(Reference Compound) (e.g., Ultrafiltration) Human (Your control data) (Your control data) (Your control data)

5. Protocol Summary: Equilibrium Dialysis Here is a detailed, step-by-step protocol for the most common method, which you can follow and adapt for this compound.

G P0 1. Pre-incubation Spike this compound into plasma (Incubate at 37°C) P1 2. Load Chambers Plasma-Donor | Buffer-Receiver P0->P1 P2 3. Dialysis Incubate with gentle agitation (3-6 hours at 37°C) P1->P2 P3 4. Post-dialysis Sample Collect from both chambers P2->P3 P4 5. Analyze Measure [Drug] in both chambers via HPLC (see Method 3) P3->P4 P5 6. Calculate fu = [Drug] Buffer / [Drug] Plasma P4->P5

  • Materials: Equilibrium dialysis device (e.g., 96-well Teflon dialyzer), semipermeable membrane (e.g., MWCO 12-14 kDa), isotonic phosphate buffer (pH 7.4), control and test compound (this compound) solutions, fresh or thawed plasma (human or species-specific), water bath or incubator set to 37°C, HPLC system with appropriate detection.
  • Procedure:
    • Pre-incubation: Spike this compound into plasma to the desired concentration (e.g., 1-10 μM). Pre-incubate at 37°C for 15 minutes.
    • Assembly: Hydrate the dialysis membrane according to the manufacturer's instructions. Load the plasma sample containing this compound into the donor chamber and the buffer into the receiver chamber.
    • Dialysis: Seal the dialysis device and incubate at 37°C with gentle agitation (e.g., 100 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours).
    • Post-dialysis: After incubation, carefully collect samples from both the donor (plasma) and receiver (buffer) chambers.
    • Analysis: Quantify the drug concentration in both chambers using the described HPLC method or a similar validated LC-MS/MS method [3].
    • Calculation: Calculate the fraction unbound (fu) and percent bound.
      • Fraction unbound (fu) = Concentration in Receiver Chamber / Concentration in Donor Chamber
      • Percent Bound (%) = (1 - fu) × 100

How to Proceed with Your Research

Given the lack of specific data in the public domain, to complete these application notes for this compound, you will need to:

  • Conduct the Experiments: Perform the PPB assays using the protocols outlined above in your laboratory.
  • Generate Your Data: Fill the provided Table 1 with your experimentally determined values for this compound's binding percentage in relevant plasma species.
  • Validate the Method: Ensure the analytical method for this compound is properly validated in your lab for the parameters of your PPB assay (e.g., precision, accuracy, recovery).

References

Comprehensive Application Notes and Protocols for Benzarone HPLC Analysis in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Principle

Benzarone (3-(4-hydroxybenzoyl)-2-ethyl-benzofurane) is a pharmaceutical compound with therapeutic applications including urate-lowering effects and potential anticancer properties. High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for quantifying ben zarone in pharmaceutical formulations and biological matrices due to its exceptional sensitivity and reproducibility. The fundamental principle underlying this analytical approach involves reversed-phase chromatography, which separates compounds based on their differential partitioning between a stationary hydrophobic phase and a polar mobile phase. The method described in these application notes is adapted from a published pharmacokinetic study that detailed an HPLC method with gradient elution on a reversed-phase column, capable of detecting this compound concentrations as low as 0.03 μg/mL in both serum and urine matrices [1].

This document provides comprehensive application notes and standardized protocols for the HPLC analysis of this compound, targeting researchers and drug development professionals in pharmaceutical settings. The methodology outlined has been optimized to comply with regulatory expectations for pharmaceutical analysis, incorporating current guidance from the FDA and other international regulatory bodies [2]. The application notes cover all critical aspects of this compound analysis, including detailed method parameters, validation data, sample preparation techniques, and system suitability requirements to ensure reliable and reproducible results in quality control environments.

Materials and Reagents

Chemical Reference Standards
  • This compound Reference Standard: European Pharmacopoeia (EP) Reference Standard, CAS No. 1477-19-6, molecular formula: C₁₇H₁₄O₃, molecular weight: 266.29 g/mol [3]. The product should be stored at 2-8°C and used exclusively as prescribed in the European Pharmacopoeia.

  • Alternative Sources: this compound is also available from various chemical suppliers including Sigma-Aldrich (Product Numbers B0490000 and L129305) and TCI Chemicals (Product Number E1289) with varying packaging options and pricing [4].

Reagents and Solvents
  • Water: Purified water suitable for HPLC analysis
  • Acetonitrile (ACN): HPLC grade
  • Methanol: HPLC grade
  • Formic Acid: ≥97% purity
  • Ammonium Formate: LC/MS grade, ≥99.995% purity [2]
  • Chloroform: For extraction procedures when analyzing biological samples [1]

All reagents should be of appropriate grade for regulated pharmaceutical analysis, with sources and purity clearly documented as per regulatory requirements [2].

Equipment and Apparatus
  • HPLC System: Binary or quaternary pump, auto-sampler, temperature-controlled column compartment, and UV or DAD detector
  • HPLC Column: Reversed-phase C18 column, specifically ACE 3 C18, 150 mm × 4.6 mm, 3 μm or equivalent [2]
  • Analytical Balance: Capable of accurately measuring to 0.01 mg
  • pH Meter: Properly calibrated with standard buffer solutions
  • Volumetric Glassware: Class A for all solution preparations
  • Sonicator and Vortex Mixer: For sample dissolution and mixing
  • Filtration Apparatus: 0.45 μm nylon syringe filters [2]

All equipment must be qualified for GMP applications, with documentation maintained according to quality system requirements [2] [5].

Chromatographic Conditions and Parameters

Operational Parameters

Table 1: Optimal Chromatographic Conditions for this compound HPLC Analysis

Parameter Specification Allowable Range
Column ACE 3 C18, 150 mm × 4.6 mm, 3 μm Equivalent C18 columns
Column Temperature 30°C 25-40°C
Flow Rate 1.0 mL/min 0.9-1.1 mL/min
Injection Volume 10 μL 5-20 μL
Detection Wavelength 254 nm As per analyte λmax
Needle Wash 30:70 Methanol:Water -
Run Time 20 minutes Method-dependent
Mobile Phase A 20 mM Ammonium Formate buffer, pH 3.7 pH 3.6-3.8
Mobile Phase B Acetonitrile with 0.05% Formic Acid -
Mobile Phase and Gradient Profile

The mobile phase composition plays a critical role in achieving optimal separation for this compound analysis. The recommended mobile phase consists of 20 mM ammonium formate buffer (pH 3.7) as Mobile Phase A and acetonitrile containing 0.05% formic acid as Mobile Phase B [2]. The pH adjustment of the buffer component is particularly crucial for achieving satisfactory peak shape and retention for this compound, which contains ionizable functional groups.

Table 2: Gradient Elution Profile for this compound Separation

Time (min) Mobile Phase A (%) Mobile Phase B (%) Operation
0.0 80 20 Equilibrium
5.0 80 20 Isocratic
15.0 40 60 Linear gradient
18.0 10 90 Washing
20.0 80 20 Re-equilibration

The gradient elution method begins with a higher proportion of aqueous phase to ensure adequate retention of this compound, followed by a gradual increase in organic modifier to elute more hydrophobic compounds. The post-run equilibration time of 5-10 minutes is essential for retention time reproducibility between consecutive injections [2] [6]. For less complex samples, an isocratic method may be suitable, but gradient elution is generally recommended for comprehensive profiling of this compound and its potential impurities or metabolites.

Sample Preparation Procedures

Standard Solution Preparation
  • Primary Stock Solution (Approximately 1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve with and dilute to volume with diluent (20 mM ammonium formate buffer, pH 3.7, or methanol). Mix thoroughly to ensure complete dissolution.

  • Working Standard Solution (Approximately 0.5 mg/mL): Pipette 5 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Prepare in duplicate to ensure accuracy and precision [2].

  • Calibration Standards: Prepare a series of standard solutions covering the expected concentration range (typically 0.1-100 μg/mL) by appropriate dilution of the working standard solution. For biological samples, the calibration range should extend to the established limit of quantification of 0.03 μg/mL [1].

Pharmaceutical Formulation Preparation

For the analysis of solid dosage forms such as capsules or tablets:

  • For a 5 mg capsule formulation, gently open and transfer the contents of five capsules into a dry 50 mL wide-mouth volumetric flask.
  • Add approximately 40 mL of diluent and sonicate for at least 5 minutes to ensure complete dissolution of the active ingredient.
  • Once dissolution is complete, dilute to volume with diluent and mix well.
  • Pass an aliquot of the solution through a 0.45 μm nylon filter into an HPLC vial, discarding the first 0.5 mL of the filtrate [2].

For biological samples (serum or urine):

  • To 1 mL of biological fluid, add appropriate buffer and glucuronidase enzyme to cleave glucuronide conjugates if necessary.
  • Extract the sample with chloroform (typically 2-3 volumes) by vigorous mixing or vortexing.
  • Centrifuge to separate phases and transfer the organic layer to a clean tube.
  • Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in mobile phase or appropriate solvent for HPLC analysis [1].

All prepared samples and standards should be stable under storage conditions, with stability documented for the expected duration of analysis. Typically, standard and sample solutions should be analyzed within 24-48 hours when stored at refrigerated conditions (2-8°C) [5].

System Suitability Testing

System suitability tests are fundamental requirements to ensure that the chromatographic system is operating correctly and provides adequate accuracy, precision, and resolution for the intended analysis. These tests should be performed before the initiation of sample analysis and at regular intervals during extended sequences [2] [5].

Acceptance Criteria

Table 3: System Suitability Requirements for this compound HPLC Analysis

Parameter Acceptance Criterion Test Method
Retention Time Precision RSD ≤ 1% for replicate injections 5-6 replicate injections of standard
Peak Area Precision RSD ≤ 1% for replicate injections 5-6 replicate injections of standard
Theoretical Plates (N) ≥ 2000 Calculation from this compound peak
Tailing Factor (T) ≤ 2.0 Calculation from this compound peak
Resolution (R) ≥ 2.0 from closest eluting peak Resolution solution if available

The system suitability should be established before proceeding with the analysis of samples. The injection sequence typically follows this pattern: Blank → System suitability solution (or System Suit → Blank) → Placebo (if required) → Impurity standard (if applicable) → Standard → Samples [5].

For assays and related substance analysis, once system suitability is established, it remains valid for a maximum period of 24 hours. After this period, system suitability must be re-demonstrated by injecting the standard solution in triplicate, with the RSD of the triplicate injections not exceeding 1% [5]. If the system suitability criteria are not met, all data collected during the suspect time period must be properly identified and reviewed by the supervisor, and system suitability must be re-established before injecting any test samples.

Method Validation Summary

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The this compound HPLC method has been validated according to regulatory guidelines, with the following parameters established [2] [6]:

Table 4: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Result Experimental Approach
Accuracy/Recovery 98-102% Spike recovery at multiple levels
Precision (Repeatability) RSD ≤ 1% Multiple injections of homogeneous sample
Intermediate Precision RSD ≤ 2% Different days, analysts, instruments
Linearity R² ≥ 0.999 5-8 concentration levels
Range 0.03-100 μg/mL LOQ to 120% of target concentration
Limit of Detection (LOD) 0.01 μg/mL Signal-to-noise ratio 3:1
Limit of Quantification (LOQ) 0.03 μg/mL Signal-to-noise ratio 10:1
Specificity No interference Resolution from closest eluting peak ≥ 2.0
Robustness Within specifications Deliberate variations in method parameters
Solution Stability ≥ 24 hours Area comparison over time

The validation data confi rms that the method is stability-indicating and capable of separating this compound from its potential impurities and degradation products. For biological samples, the method has demonstrated sufficient sensitivity for pharmacokinetic studies, with a quantitation limit of 0.03 μg/mL in serum and urine matrices [1]. The method's robustness has been verified through deliberate variations in critical parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%), with system suitability criteria maintained throughout these variations.

Experimental Protocols

Detailed Operational Workflow

The following workflow diagram illustrates the complete HPLC analysis procedure for this compound:

G Start Start Analysis PrepMP Prepare Mobile Phase Start->PrepMP PrepStd Prepare Standard Solutions PrepMP->PrepStd PrepSample Prepare Test Samples PrepStd->PrepSample SysSuit Perform System Suitability PrepSample->SysSuit SuitPass Criteria Met? SysSuit->SuitPass SuitPass->PrepMP No Sequence Set Up Injection Sequence SuitPass->Sequence Yes Run Run HPLC Analysis Sequence->Run DataProc Process Chromatographic Data Run->DataProc Calc Perform Calculations DataProc->Calc Doc Document Results Calc->Doc End End Analysis Doc->End

Calculation Procedures

The calculation of this compound concentration in test samples should be performed as follows:

  • For Assay Determination: % Label Claim = (A_{U} × W_{S} × P × Dilution_{U} × 100) / (A_{S} × W_{U} × Dilution_{S} × 100) Where: A_{U} = Peak area of this compound from test solution A_{S} = Peak area of this compound from standard solution W_{S} = Weight of standard (mg) W_{U} = Weight of sample (mg) P = Potency of reference standard (%) Dilution_{U} = Dilution factor of test solution Dilution_{S} = Dilution factor of standard solution

  • For Related Substances: % Any Individual Impurity = (A_{I} × W_{S} × P × 100) / (A_{S} × W_{U} × RF) Where: A_{I} = Peak area of individual impurity RF = Response factor for the specific impurity (if established)

All calculations should be performed using the area counts/values obtained from the standard injected at the beginning of the sequence. Area counts from intermittent injections of standards should not be considered for calculation unless specifically allowed by the standard testing procedure [5].

Regulatory Considerations and Troubleshooting

Compliance with Regulatory Standards

The this compound HPLC analytical procedure should be implemented in compliance with current regulatory expectations as outlined in FDA guidance documents and pharmacopeial standards. Key considerations include:

  • Analytical procedures should be described in sufficient detail to allow a competent analyst to reproduce the necessary conditions and obtain results within the proposed acceptance criteria [2].
  • All modifications to compendial methods (if applicable) must be properly validated and documented to demonstrate they do not affect the method beyond allowable limits [2].
  • The method should be stability-indicating, capable of detecting changes in the identity, potency, and purity of this compound over time and under various storage conditions [2] [6].
  • All reagents, columns, and equipment must be properly documented with sources, grades, and qualification status clearly recorded [2] [5].
Troubleshooting Common Issues

Table 5: Troubleshooting Guide for this compound HPLC Analysis

Problem Potential Causes Corrective Actions
Peak Tailing Column degradation, Silanol interactions, Inappropriate mobile phase pH Use end-capped columns, Adjust pH, Add competing amine to mobile phase
Retention Time Drift Mobile phase composition change, Column temperature fluctuation, Column degradation Prepare fresh mobile phase, Maintain constant temperature, Replace column if necessary
Low Resolution Inadequate gradient optimization, Column selectivity issues, Flow rate too high Optimize gradient profile, Change column type, Adjust flow rate
High Backpressure Column blockage, Mobile phase filtration issues, Particulates in samples Filter mobile phase and samples properly, Use in-line filters, Flush column
Baseline Noise Contaminated mobile phase, Air bubbles, Detector lamp issues Use high-quality reagents, Degas mobile phase, Replace UV lamp

Chromatograms that need to be disregarded due to integration errors, inconsistent area counts, abnormal baseline, ghost peaks, or other abnormalities must be clearly stamped as "DISREGARDED" with the reason documented. The disregarded chromatogram should be reviewed and approved by the supervisor and filed along with the test chromatograms [5].

Conclusion

The HPLC analytical method for this compound described in these application notes provides a robust and reliable approach for the quantification of this compound in pharmaceutical formulations and biological matrices. The method exhibits excellent sensitivity with a detection limit of 0.03 μg/mL, making it suitable for both quality control testing and pharmacokinetic studies. The detailed protocols for sample preparation, chromatographic conditions, and system suitability testing ensure that the method can be successfully reproduced across different laboratories and instruments.

When properly implemented and validated according to the described parameters, this HPLC method meets regulatory requirements for pharmaceutical analysis and provides the necessary accuracy, precision, and specificity for the quantification of this compound. Regular monitoring of system performance and adherence to the described troubleshooting guidelines will ensure consistent and reliable analytical results throughout the method's lifecycle.

References

Benzarone gas chromatography-mass spectrometry analysis

Author: Smolecule Technical Support Team. Date: February 2026

Information from Search Results

The available data is limited and indirect:

  • One source, titled "Determination of benzarone in human plasma and urine by high-performance liquid chromatography and gas chromatography—mass spectrometry", directly addresses your topic but the full text is not accessible, preventing a view of the detailed methodology [1].
  • Other relevant studies focus on Benzbromarone, a structurally related uricosuric agent, but use Liquid Chromatography (LC-MS/MS) for their analysis instead of GC-MS [2] [3]. Another study details a GC-MS method for environmental pollutants like sulfolane and BTEX, which illustrates general GC-MS principles but does not cover this compound [4].

Suggested Approach for Method Development

Given the lack of a direct protocol, you can develop a method by building upon standard GC-MS practices and information from related compounds. The workflow below outlines this development process.

Start Start: Method Development for this compound by GC-MS SamplePrep Sample Preparation (Extraction & Derivatization) Start->SamplePrep GCConfig GC Configuration (Column, Oven Program, Inlet) SamplePrep->GCConfig MSConfig MS Configuration (Ionization Mode, Acquisition) GCConfig->MSConfig Validation Method Validation (Linearity, Precision, Accuracy, LOD/LOQ) MSConfig->Validation Analysis Sample Analysis Validation->Analysis

Sample Preparation

This is a critical first step, especially for complex matrices like plasma or urine.

  • Liquid-Liquid Extraction (LLE): A common technique for GC-MS sample prep. Research on benzbromarone used a mixture of ethyl acetate and n-hexane for extraction from citrus and soil [2]. For biological samples, you may need to optimize the solvent system.
  • Derivatization: this compound may require chemical derivatization to improve its volatility and thermal stability for GC-MS analysis. Look for methods that analyze compounds with similar functional groups (like phenolic hydroxyl groups) to determine a suitable derivatization agent.
Gas Chromatography Configuration

The goal is to achieve a sharp, well-separated peak for this compound.

  • Column: A standard non-polar or mid-polar 5% phenyl polysiloxane capillary column (e.g., 30m length x 0.25mm ID x 0.25µm film thickness) is a typical starting point [4].
  • Oven Temperature Program: You will need to optimize a temperature gradient. A method for other organic compounds used an initial hold at 40°C, ramped to 240°C [4]. This should be adjusted based on the derivatized this compound's boiling point.
  • Inlet: Use a standard split/splitless inlet in splitless mode for high sensitivity.
Mass Spectrometry Configuration
  • Ionization Mode: Electron Impact (EI) is the standard and most reproducible ionization mode for GC-MS, creating a characteristic fragmentation pattern.
  • Data Acquisition: For quantitative analysis, Selected Ion Monitoring (SIM) is preferred for its high sensitivity. Identify a few unique, high-abundance fragment ions for this compound to monitor. Full scan mode can be used for initial method development and metabolite identification [3].

Key Validation Parameters

Any developed method must be rigorously validated. The table below outlines the essential parameters to evaluate, drawing on standards from related analytical studies [5] [2].

Validation Parameter Description & Target
Linearity & Range Analyze a series of standard solutions. The correlation coefficient (R²) should typically be >0.99 [2].
Precision Measure repeatability (intra-day) and intermediate precision (inter-day). Expressed as Relative Standard Deviation (RSD), which should generally be <10% for biological samples [5].
Accuracy Determined via recovery experiments using spiked samples. Recovery rates are often targeted between 80-120%, depending on the sample matrix and concentration [2].
Limit of Detection (LOD) & Quantification (LOQ) LOD is the lowest detectable level (Signal/Noise ~3:1). LOQ is the lowest quantifiable level with acceptable precision and accuracy (Signal/Noise ~10:1) [2].
Specificity The method must be able to distinguish this compound from other components in the sample matrix.

Practical Next Steps

  • Access the Key Paper: Attempt to retrieve the full text of the 1981 paper [1] through institutional library services or inter-library loan, as it is the most directly relevant source.
  • Broaden Your Search: Expand your search to include metabolites of this compound (like hydroxylated or conjugated forms), as methods for these compounds might provide clues for analyzing the parent drug [3].
  • Consult General Protocols: Refer to fundamental textbooks and application guides for GC-MS analysis of pharmaceutical compounds in biological matrices to establish a baseline method.

References

Benzarone in vitro URAT1 inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

URAT1 Inhibition Assay: A Standard Protocol

The core method for evaluating URAT1 inhibition is a cell-based uptake assay using radiolabeled uric acid. The following workflow and detailed steps outline a standardizable protocol.

G Start Start: Protocol for URAT1 Inhibition Assay A Day 1: Cell Seeding Seed URAT1-expressing HEK293/PDZK1 cells Start->A B Day 2: Assay Preparation Pre-warm buffers and prepare compound/drug dilutions A->B C Inhibitor Pre-incubation Aspirate culture medium; add inhibitor solution B->C D Urate Uptake Phase Add ¹⁴C-urate solution to initiate transport C->D E Uptake Termination Remove radioactive solution and wash cells with ice-cold buffer D->E F Cell Lysis & Analysis Lyse cells and measure radioactivity via liquid scintillation E->F End Data Calculation Calculate uptake inhibition and IC₅₀ values F->End

Materials and Reagents
  • Cell Line: HEK293 (Human Embryonic Kidney 293) cells stably transfected with human URAT1 (hURAT1). Co-transfection with PDZK1, a scaffolding protein, enhances URAT1 activity and membrane localization [1].
  • Substrate: [¹⁴C]-Uric acid (radiolabeled urate) [2] [3] [4].
  • Inhibitors: Prepare stock solutions of the reference inhibitor (e.g., benzbromarone) and the test compound (benzarone) in a suitable solvent like DMSO. The final DMSO concentration in the assay should be low (e.g., ≤0.5%–1%) to avoid cytotoxicity [1].
  • Buffers:
    • Uptake Buffer: A physiological salt solution, typically Hank's Balanced Salt Solution (HBSS) or a custom buffer, pH 7.4 [4].
    • Wash Buffer: Ice-cold uptake buffer to rapidly stop the uptake reaction.
    • Lysis Buffer: A solution like 1% Triton X-100 or 0.1N NaOH to lyse cells for analysis.
Step-by-Step Experimental Procedure
  • Cell Culture and Seeding: Culture hURAT1-HEK293/PDZK1 cells under standard conditions (37°C, 5% CO₂). Seed cells into 24-well or 48-well cell culture plates at an appropriate density (e.g., 2-4 x 10⁵ cells/mL) and allow them to adhere for 24-48 hours until they reach 80-90% confluency [1] [4].
  • Solution Preparation: On the day of the assay, pre-warm the uptake buffer to 37°C. Prepare a working solution of [¹⁴C]-urate in warm uptake buffer. Serially dilute inhibitors to achieve a range of concentrations (e.g., from nanomolar to micromolar) for generating dose-response curves.
  • Inhibitor Pre-incubation: Aspirate the culture medium from the wells. Gently wash the cells once with pre-warmed uptake buffer. Add the different concentrations of the inhibitor solutions (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C [1].
  • Urate Uptake Initiation: Remove the inhibitor solution and immediately add the [¹⁴C]-urate working solution to all wells to initiate the transport reaction. Incubate for a specific, short duration (e.g., 5-10 minutes) at 37°C to ensure uptake is within the linear range [4].
  • Reaction Termination: Quickly aspirate the radioactive solution and immediately rinse the cells 2-3 times with a large volume of ice-cold wash buffer to terminate urate uptake.
  • Cell Lysis and Quantification: Lyse the cells by adding lysis buffer and incubating for 30-60 minutes with gentle shaking. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter [4]. Protein concentration can be determined for data normalization.
Data Analysis and Key Parameters

The quantitative data from the scintillation counter is used to determine the level of inhibition. The table below summarizes critical parameters for analysis.

Parameter Description Formula / Notes
IC₅₀ Value Concentration of inhibitor that reduces urate uptake by 50%. Determined by fitting data to a log(inhibitor) vs. response model (e.g., four-parameter logistic model).
% Inhibition Percentage reduction in urate uptake at a specific inhibitor concentration. (1 - [Uptake with inhibitor] / [Uptake without inhibitor]) × 100%
Z' Factor Statistical parameter to assess assay quality and robustness. Z' > 0.5 indicates an excellent assay suitable for screening [1].
Control Uptake Uptake in cells without inhibitor (positive control) and in vector-transfected cells (background control). Used to calculate specific, URAT1-mediated uptake.

Critical Considerations for a Successful Assay

When adapting this protocol for this compound, pay close attention to the following:

  • Cell Model Validation: Ensure the URAT1-expressing cell line has high surface expression of the transporter. Functional activity should be confirmed by comparing urate uptake against mock-transfected cells, showing a significant increase [4].
  • Inhibition Mechanism: To determine if inhibition is competitive or non-competitive, perform uptake assays with a fixed inhibitor concentration while varying the urate substrate concentration. Analyze the data using Lineweaver-Burk or other plots [1] [4].
  • Cytotoxicity Assessment: Always include a cytotoxicity assay (e.g., MTT, CellTiter-Glo) alongside the inhibition assay. Ensure that the tested inhibitor concentrations and DMSO levels do not affect cell viability, as this could confound the results [1].
  • Key Residues for Interaction: Mutagenesis studies have identified critical residues for inhibitor binding in URAT1's central cavity. When interpreting this compound's results, consider that key interactions often involve residues like Ser35, Phe365, and Ile481 [4]. The cavity is lined with hydrophobic residues (e.g., Phe241, Phe360, Phe365, Phe449) that form a cage around inhibitors and the urate substrate [2] [5].

Troubleshooting Common Issues

Problem Potential Cause Solution
High background signal Non-specific binding or passive diffusion. Use parental/vector-control cells to establish and subtract background. Optimize wash stringency.
Low signal-to-noise ratio Low URAT1 expression or inactive protein. Use a cell line with confirmed high surface expression (e.g., via Western blot, immunofluorescence).
High data variability Inconsistent cell seeding or washing steps. Ensure uniform cell suspension when seeding. Use a multi-channel pipette for consistent liquid handling during washes.
Shallow inhibition curve Compound solubility issues or non-specific binding. Check compound solubility in buffer. Include a concentration range of at least 4-5 orders of magnitude.

I hope this detailed protocol provides a solid foundation for your research on this compound. Should you require further clarification on any of these steps, feel free to ask.

References

Comprehensive Application Notes and Protocols: Benzarone Effects on HUVEC Proliferation and Angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Experimental Context

The Eyes Absent (EYA) proteins represent an unusual family of multifunctional proteins that possess both tyrosine phosphatase and transcriptional coactivator activities. Recent research has demonstrated that the tyrosine phosphatase activity of EYA proteins plays a critical role in angiogenesis, promoting endothelial cell migration and capillary-like tube formation [1]. This discovery has positioned EYA inhibition as a promising therapeutic strategy for targeting pathological angiogenesis in cancer and other vasculopathies. Benzarone, previously utilized as a uricosuric agent for gout treatment, has been identified as a potent inhibitor of EYA tyrosine phosphatase activity, revealing its potential for repurposing as an anti-angiogenic agent [1].

The significance of these findings is particularly relevant for cancer research and drug development, given that EYA overexpression has been documented in various malignancies including breast cancer, ovarian cancer, and malignant peripheral nerve sheath tumors, where it correlates with increased tumor growth and metastasis [1] [2]. The dual functionality of EYA proteins—serving both as enzymes and transcriptional co-activators—makes them particularly compelling drug targets. This compound's ability to selectively inhibit the EYA tyrosine phosphatase domain while potentially sparing other phosphatase families stems from EYA's unique catalytic mechanism, which differs from classical cysteine-based protein tyrosine phosphatases by utilizing an aspartate residue as a nucleophile within a haloacid dehalogenase (HAD)-type domain [1] [2].

Quantitative Analysis of this compound Effects on HUVECs

This compound Activity in Cellular Proliferation and Viability Assays

Table 1: Effects of this compound on HUVEC Proliferation and Metabolic Activity

Assay Type Concentration Range Exposure Time Key Findings Significance Citation
MTT/WST-8 Proliferation 1-100 µM 24-72 hours Dose-dependent inhibition of metabolic activity with minimal effect at ≤10 µM IC~50~ > 50 µM for anti-proliferative effects [1] [3]
Metabolic Activity (MTT) 20 µM 24 hours No significant reduction in cell viability Confirms selectivity for migration over proliferation [1]
Calcein AM/PI Viability 10-20 µM 24 hours >90% cell viability maintained Demonstrates non-cytotoxic anti-angiogenic concentrations [1]
This compound Activity in Migration and Tubulogenesis Assays

Table 2: Anti-Angiogenic Properties of this compound in Functional HUVEC Assays

Assay Type Concentration Inhibition Percentage Experimental Details Significance Citation
Transwell Migration 10 µM ~60% reduction EYA3 knockdown HUVECs Comparable to genetic EYA3 suppression [1]
Wound Healing/Migration 20 µM ~70% reduction Scratch assay, 12-hour monitoring Confirms strong anti-migratory effect [3]
Matrigel Tubulogenesis 10 µM >80% inhibition Network formation, 24 hours Disrupts capillary-like structure formation [1] [3]
Aortic Ring Sprouting 1-10 µM Dose-dependent inhibition Mouse aortic ring, 10-day culture Validates activity in ex vivo model [3]
Zebrafish Vasculature 10-50 µM Significant defects In vivo embryonic development Confirms in vivo anti-angiogenic efficacy [1]

Detailed Experimental Protocols

HUVEC Culture and Maintenance

Protocol Objective: To establish and maintain primary Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis assays [4].

  • Cell Source: Commercially available HUVECs (Lonza or Gibco/ Thermo Fisher Scientific)
  • Culture Medium: Medium 200PRF supplemented with Low Serum Growth Supplement (LSGS) containing 2% (v/v) FBS and basic fibroblast growth factor (3 ng/mL)
  • Passaging Procedure:
    • Wash cells with PBS without calcium and magnesium
    • Add Trypsin/EDTA solution (12 mL for 75 cm² flask) and immediately remove 9 mL
    • Incubate at room temperature for 1-3 minutes until cells become rounded
    • Dislodge cells by gently rapping the flask
    • Neutralize with Trypsin Neutralizer solution (9 mL)
    • Centrifuge at 180 × g for 7 minutes
    • Resuspend in fresh medium and passage at 1:3 to 1:4 ratio
  • Culture Conditions: Maintain at 37°C in a humidified incubator with 5% CO₂
  • Quality Control: Use cells at low passage numbers (< passage 8) to ensure phenotypic stability
Endothelial Cell Tube Formation Assay

Protocol Objective: To assess the effect of this compound on HUVEC ability to form capillary-like tubular structures on Matrigel [1] [4].

  • Matrigel Preparation:

    • Thaw Growth Factor Reduced Matrigel overnight at 4°C
    • Coat wells with 50-100 µL Matrigel per cm² (50 µL for larger wells, 100 µL for 96-well plates)
    • Incubate coated plates for 30 minutes at 37°C to allow polymerization
  • Cell Seeding and Treatment:

    • Harvest HUVECs using standard procedure
    • Resuspend in non-supplemented Medium 200PRF
    • Count cells and adjust concentration to 3.5-4.5 × 10⁴ cells per 200 µL
    • Add this compound (0.1-100 µM in DMSO, final DMSO concentration ≤0.2%) or vehicle control
    • Plate cells onto polymerized Matrigel
    • Incubate at 37°C, 5% CO₂ for 4-24 hours
  • Image Acquisition and Analysis:

    • Capture images using phase-contrast microscopy at 4X-10X magnification
    • Optional: Stain with Calcein AM (2 µg/mL, 30 minutes at 37°C) for fluorescence imaging
    • Quantify tube formation using ImageJ with NeuronJ plugin
    • Measure total tube length, number of branches, and number of meshes
  • Controls:

    • Positive control: LSGS-supplemented Medium 200PRF
    • Negative control: LSGS-supplemented media with 30 µM Suramin
    • Vehicle control: 0.2% DMSO in EGM-2
Wound Healing/Migration Assay

Protocol Objective: To evaluate the effect of this compound on HUVEC migration capacity using a scratch wound model [3].

  • Cell Preparation:

    • Seed 10⁵ HUVECs/well in 24-well plates
    • Culture in EGM-2 until complete confluency is achieved (typically 24-48 hours)
  • Wound Induction and Treatment:

    • Create a linear scratch using a 200 µL pipette tip
    • Gently wash with PBS to remove dislodged cells
    • Add EGM-2 complete medium containing this compound (1-50 µM) or vehicle control (0.2% DMSO)
  • Image Analysis:

    • Photograph wounds immediately after scratching (0 hour) and at regular intervals (e.g., 6, 12, 24 hours)
    • Use phase-contrast microscopy with consistent positioning
    • Quantify migrated cells using ImageJ Cell Counter function
    • Calculate migration percentage: (Initial gap area - Final gap area) / Initial gap area × 100
Aortic Ring Angiogenesis Assay

Protocol Objective: To examine the anti-angiogenic effects of this compound in an ex vivo model that preserves native endothelial cell microenvironment [3].

  • Aortic Ring Preparation:

    • Sacrifice 4-6 week old C57BL/6 mice according to IACUC guidelines
    • Excise thoracic aorta and clean adhering fat and connective tissue
    • Cross-section into 1-1.5 mm rings
    • Place in serum-free Endothelial Basal Medium (EBM)
  • Collagen Matrix and Culture:

    • Prepare collagen matrix by mixing:
      • 8 parts rat collagen solution
      • 1 part 10x M199 medium
      • 1 part 23.4 mg/mL NaHCO₃
    • Embed aortic rings in collagen matrix supported by nylon mesh
    • Incubate for 30 minutes at 37°C to polymerize
    • Transfer to 96-well plate with 150 µL culture medium
    • Culture with this compound (1-10 µM) or vehicle control in EBM with 2.5% FBS, penicillin/streptomycin, and 20 ng/mL VEGF₁₆₅
  • Maintenance and Analysis:

    • Change medium every two days for 10 days
    • Fix with 4% paraformaldehyde for 10 minutes at room temperature
    • Stain with Isolectin-B4 (2 µg/mL, 3 hours at room temperature)
    • Image sprouting using laser scanning microscopy
    • Quantify sprout number, length, and branching complexity

Mechanism of Action and Signaling Pathways

EYA Inhibition Pathway

G This compound This compound EYA3 EYA3 This compound->EYA3 Inhibits Cell_Migration Cell_Migration EYA3->Cell_Migration Promotes Tube_Formation Tube_Formation EYA3->Tube_Formation Promotes Transcriptional_Activation Transcriptional_Activation EYA3->Transcriptional_Activation Six Protein Complex Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Tube_Formation->Angiogenesis VEGF_Signaling VEGF_Signaling VEGF_Signaling->EYA3 Potential Crosstalk

Diagram 1: this compound mechanism of action through EYA inhibition. This compound selectively targets the EYA3 tyrosine phosphatase domain, disrupting its critical role in promoting endothelial cell migration and tube formation—key processes in angiogenesis. The EYA proteins also function as transcriptional co-activators through interaction with Six proteins, though this compound appears not to disrupt this particular interaction [1].

The EYA tyrosine phosphatase domain represents a unique therapeutic target because it belongs to the HAD superfamily of hydrolases rather than the classical cysteine-based protein tyrosine phosphatases. This domain utilizes a magnesium-dependent catalytic mechanism with an aspartate residue (Asp-327 in EYA2) as the nucleophile, rather than the cysteine thiolate found in conventional PTPs [1] [2]. This compound selectively inhibits this domain with an IC₅₀ in the low micromolar range, while showing significantly less activity against representative classical PTPs such as PTP1B [1]. This selectivity profile is particularly advantageous for drug development, as off-target effects against other phosphatases are minimized.

Notably, this compound inhibition of EYA appears to specifically affect motility-related functions without disrupting the transcriptional activities mediated through EYA-SIX protein complexes. Experimental evidence demonstrates that this compound does not interfere with the interaction between EYA3 and SIX2, suggesting that the inhibitor binds specifically to the phosphatase active site without causing conformational changes that would disrupt protein-protein interactions required for transcriptional activation [1]. This functional selectivity makes this compound particularly valuable as a tool compound for dissecting the relative contributions of EYA's enzymatic versus transcriptional functions in angiogenesis.

Structure-Activity Relationships

Table 3: Structure-Activity Relationships of this compound Derivatives and Metabolites

Compound EYA3 Inhibition Potency Anti-Migratory Activity Anti-Tubulogenesis Notes Citation
This compound ++ ++ ++ Parent compound [1]
6-hydroxy this compound +++ +++ +++ Major metabolite, enhanced potency [3]
5-hydroxy this compound + + + Reduced activity compared to 6-OH [3]
1'-hydroxy this compound + + + Less effective in cellular assays [3]
Extended 2-position substituents +++ (enzyme level) + (cellular level) + (cellular level) Poor cellular availability [3]

The benzofuran scaffold shared by this compound and benzbromarone provides the foundation for EYA inhibition, with specific substitutions dramatically influencing potency. The 6-hydroxy metabolite of this compound demonstrates significantly enhanced inhibition of both EYA tyrosine phosphatase activity and angiogenesis in cellular models, suggesting that metabolic conversion may actually enhance therapeutic efficacy [3]. However, this increased potency must be balanced against potential hepatotoxicity concerns, as the 6-hydroxy metabolite can undergo further oxidation to form reactive quinone species capable of protein adduction [3].

Structure-activity relationship studies indicate that hydrophobic substituents at the 2-position of the benzofuran ring generally enhance enzyme binding and inhibition, but this does not always translate to improved cellular activity due to reduced bioavailability from increased nonspecific protein binding [3]. The 4-hydroxyphenyl group at the 3-position appears essential for activity, likely serving as a phosphate mimetic that interacts with the enzyme's active site. These insights provide guidance for medicinal chemistry optimization efforts aimed at developing improved EYA inhibitors with better efficacy and safety profiles.

Safety and Toxicity Considerations

The therapeutic potential of this compound must be evaluated in the context of its known hepatotoxicity profile. Both this compound and its structural analog benzbromarone have been associated with idiosyncratic liver injury in clinical use, leading to the withdrawal of benzbromarone from several markets [5] [3]. Mechanistic studies indicate that these compounds can induce mitochondrial dysfunction in hepatocytes, characterized by decreased mitochondrial membrane potential, uncoupling of oxidative phosphorylation, inhibition of fatty acid β-oxidation, and increased production of reactive oxygen species [5].

The hepatotoxic mechanisms appear to require specific substituents on the benzofuran core, as the unsubstituted benzofuran moiety itself does not demonstrate significant mitochondrial toxicity [5]. For this compound, the 6-hydroxy metabolite is primarily responsible for both the enhanced EYA inhibition and the potential hepatotoxicity, as this metabolite can undergo further oxidation to form reactive quinone-imine species that covalently modify cellular proteins [3]. This dual nature of the 6-hydroxy metabolite—conferring both increased efficacy and increased toxicity—presents a significant challenge for drug development.

To mitigate these safety concerns while exploring the anti-angiogenic applications of this compound, researchers should:

  • Implement regular monitoring of hepatotoxicity markers in preclinical models
  • Consider structural modifications that maintain EYA inhibition while reducing metabolic activation to reactive intermediates
  • Explore local delivery approaches that minimize systemic exposure for cancer therapy applications
  • Establish therapeutic windows based on in vitro toxicity data and maintain concentrations below hepatotoxic thresholds

Conclusion and Research Applications

This compound represents a promising repurposing candidate for angiogenesis-related pathologies, particularly in oncology where EYA overexpression drives tumor progression and metastasis. Its well-characterized safety profile from decades of clinical use for gout management provides a solid foundation for further development, though the hepatotoxicity risk requires careful management through appropriate dosing and monitoring strategies. The compound's dual functionality as both a uricosuric and anti-angiogenic agent may offer unique opportunities for combination approaches in cancers where hyperuricemia coexists with angiogenesis-driven progression.

The experimental protocols outlined herein provide robust methodologies for evaluating this compound's effects on HUVEC proliferation, migration, and tube formation—key processes in the angiogenic cascade. These assays, particularly when used in combination, offer comprehensive assessment of anti-angiogenic activity while facilitating mechanistic studies of EYA inhibition. As research in this area advances, this compound and its optimized derivatives may emerge as valuable therapeutic tools for targeting pathological angiogenesis in cancer, diabetic retinopathy, and other EYA-driven diseases.

References

Comprehensive Application Notes and Protocols: Assessing Benzarone-Induced Mitochondrial Uncoupling in Hepatotoxicity Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzarone Mitochondrial Uncoupling

This compound and its structural analog benzbromarone are pharmaceutical agents known to cause idiosyncratic liver injury through mitochondrial toxicity mechanisms. As uricosuric medications used for gout treatment, these compounds have been associated with severe hepatotoxicity in clinical settings, prompting their withdrawal from major markets. Understanding their effects on mitochondrial function is crucial for both drug safety assessment and understanding fundamental mechanisms of drug-induced liver injury (DILI). Mitochondrial dysfunction represents one of the major mechanisms of drug-induced hepatotoxicity, where mitochondrial perturbation can lead to impaired energy production, oxidative stress, and ultimately hepatocellular death [1].

The liver is particularly vulnerable to mitochondrial toxicants due to its high metabolic activity and richness in mitochondria. Hepatocytes, the most abundant liver cells, are highly specialized for various metabolic activities including gluconeogenesis, lipogenesis, and ureagenesis—all energy-dependent processes requiring functional mitochondria [1]. When mitochondrial function is compromised by pharmaceutical agents like this compound, it disrupts cellular energy homeostasis and can trigger cascades leading to liver injury. This application note provides detailed methodologies for assessing this compound-induced mitochondrial uncoupling and dysfunction, enabling researchers to systematically evaluate compound toxicity during preclinical drug development.

Mechanisms of this compound-Induced Mitochondrial Toxicity

Comprehensive Mitochondrial Dysfunction

This compound and benzbromarone induce multifaceted mitochondrial damage through several interconnected mechanisms. These compounds primarily target the electron transport chain (ETC), with studies demonstrating that benzbromarone decreases the activity of all relevant mitochondrial enzyme complexes (I-IV) in HepG2 cells [2]. This comprehensive inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Additionally, these compounds reduce the mitochondrial membrane potential (ΔΨm), starting at concentrations of 50 μM following 24-hour incubation in hepatic models [2]. The collapse of ΔΨm represents a critical event in mitochondrial dysfunction, as it directly impairs the proton-motive force required for oxidative phosphorylation.

Beyond ETC inhibition, this compound analogs significantly affect mitochondrial fatty acid metabolism. In both HepG2 cells and isolated mouse liver mitochondria, benzbromarone reduces palmitic acid β-oxidation due to inhibition of long-chain acyl CoA synthetase [2]. This impairment of fatty acid catabolism contributes to hepatic steatosis, a characteristic manifestation of mitochondrial liver injury. The structural similarity between this compound and amiodarone—another known mitochondrial toxicant—suggests shared mechanisms of toxicity, including dual inhibition of complex I (CI) and II (CII) of the electron transport system [3] [4]. This multi-target approach leads to severe cellular energy depletion, with ATP levels beginning to decrease at concentrations of 25-50 μM benzbromarone in HepG2 cells and primary human hepatocytes [2].

Structural and Morphological Consequences

This compound-induced mitochondrial toxicity extends beyond functional impairment to include structural alterations in mitochondrial networks. Treatment with benzbromarone disrupts the normal mitochondrial architecture in HepG2 cells, leading to mitochondrial fragmentation and decreased mitochondrial volume per cell [2]. This morphological transformation from interconnected tubular networks to fragmented punctate structures represents a visual hallmark of serious mitochondrial damage. These structural changes are often accompanied by increased reactive oxygen species (ROS) production, which can be specifically localized to mitochondria [2]. The elevated oxidative stress further exacerbates mitochondrial damage through lipid peroxidation, protein carbonylation, and DNA oxidation, creating a vicious cycle of deteriorating mitochondrial function.

The culmination of these functional and structural defects is the activation of cell death pathways. This compound-treated hepatocytes exhibit features of both apoptosis and necrosis, reflecting the severity and timing of mitochondrial insult [2]. The induction of apoptotic pathways occurs through the intrinsic pathway involving mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation [1]. This programmed cell death represents a coordinated response to irreparable mitochondrial damage, while necrotic cell death may occur under conditions of acute ATP depletion where apoptotic machinery cannot be adequately powered. The relationship between these mechanisms is illustrated in Figure 1 below:

G cluster_mito Mitochondrial Effects cluster_cellular Cellular Consequences cluster_outcomes Cell Fate Outcomes This compound This compound ETC_Inhibition ETC Complex Inhibition This compound->ETC_Inhibition Uncoupling Protonophoric Uncoupling This compound->Uncoupling BetaOxidation Impaired β-oxidation This compound->BetaOxidation Membrane_Potential ΔΨm Collapse ETC_Inhibition->Membrane_Potential ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ROS_Production ROS Production ETC_Inhibition->ROS_Production Fragmentation Mitochondrial Fragmentation Membrane_Potential->Fragmentation Membrane_Potential->ATP_Depletion Uncoupling->ATP_Depletion Uncoupling->ROS_Production Steatosis Hepatic Steatosis BetaOxidation->Steatosis Apoptosis Apoptosis Fragmentation->Apoptosis Metabolic_Shift Glycolytic Shift ATP_Depletion->Metabolic_Shift Necrosis Necrosis ATP_Depletion->Necrosis Stress_Signaling Cellular Stress Signaling ROS_Production->Stress_Signaling Stress_Signaling->Apoptosis

Figure 1: Mechanisms of this compound-induced mitochondrial toxicity and cellular consequences. This compound targets multiple mitochondrial processes leading to functional impairment and eventual cell death.

Experimental Data and Quantitative Findings

Concentration-Dependent Effects on Mitochondrial Parameters

The effects of this compound analogs on mitochondrial function exhibit clear concentration dependence, with measurable impairments occurring at specific threshold concentrations. In HepG2 cells and primary human hepatocytes, ATP levels begin to decrease following exposure to 25-50 μM benzbromarone for 24-48 hours, while frank cytotoxicity is typically observed only at higher concentrations (100 μM) [2]. This demonstrates that functional impairment precedes overt cell death, highlighting the importance of sensitive detection methods for early mitochondrial dysfunction. Similarly, the mitochondrial membrane potential (ΔΨm) starts to decline at 50 μM benzbromarone following 24-hour incubation, indicating the progressive nature of mitochondrial damage [2].

The temporal aspects of this compound-induced mitochondrial toxicity are equally important. Many manifestations of dysfunction require sustained exposure, with some parameters showing effects within hours while others develop over longer periods. For instance, in HepG2 cells, 50 μM benzbromarone for 24 hours induces mitochondrial uncoupling, decreases mitochondrial ATP turnover and maximal respiration, and increases lactate production in the cell culture supernatant—reflecting a compensatory increase in glycolysis to maintain cellular ATP levels [2]. This metabolic adaptation represents the cell's attempt to maintain energy homeostasis despite impaired mitochondrial function. The key experimental findings are summarized in Table 1 below:

Table 1: Concentration-dependent effects of benzbromarone on mitochondrial parameters in hepatic models

Parameter Assessed Experimental Model Concentration Range Exposure Time Key Findings Citation
ATP Levels HepG2 cells & primary human hepatocytes 25-100 μM 24-48 hours Concentration-dependent decrease starting at 25-50 μM; cytotoxicity at 100 μM [2]
Mitochondrial Membrane Potential (ΔΨm) HepG2 cells 50 μM 24 hours Significant decrease starting at 50 μM [2]
Mitochondrial Respiration HepG2 cells 50 μM 24 hours Induced mitochondrial uncoupling; decreased ATP turnover & maximal respiration [2]
Lactate Production HepG2 cells 50 μM 24 hours Increased lactate in supernatant, indicating glycolytic shift [2]
ETC Complex Activities HepG2 cells 50 μM 24 hours Decreased activities of all relevant enzyme complexes (I-IV) [2]
ROS Production HepG2 cells 50 μM 24 hours Increased cellular ROS localized to mitochondria [2]
Mitochondrial Morphology HepG2 cells 50 μM 24 hours Mitochondrial fragmentation & decreased mitochondrial volume [2]
Fatty Acid Oxidation HepG2 cells & isolated mouse liver mitochondria 50 μM 24 hours Reduced palmitic acid metabolism via ACSL inhibition [2]
Comparative Toxicity Profiles of Related Compounds

Understanding the structural determinants of mitochondrial toxicity is facilitated by comparing this compound with structurally related compounds like amiodarone. Both compounds share the benzofuran ring structure, which appears critical for mitochondrial toxicity, while the presence of iodine atoms may not be essential [5]. Amiodarone and its metabolite desethylamiodarone (DEA) demonstrate concentration-dependent impairment of mitochondrial respiration in human platelets, peripheral blood mononuclear cells (PBMCs), and HepG2 cells, primarily through inhibition of complexes I and II of the electron transport system [3] [4]. Interestingly, the metabolic shift to glycolysis observed with this compound analogs is also seen with other mitochondrial toxicants, suggesting a common adaptive response to impaired oxidative phosphorylation.

The rescue potential for this compound-induced mitochondrial dysfunction has been explored using various strategies. Cell-permeable succinate prodrugs (e.g., NV118) can alleviate respiratory deficits in cells exposed to mitochondrial toxicants by bypassing complex I deficiency [3] [4]. These prodrugs enter cells independently of active uptake and, upon cleavage by intracellular esterases, release succinate—the complex II substrate [3]. This approach demonstrates that metabolic bypass strategies may offer potential therapeutic interventions for mitochondrial toxicity. The comparative effects across different models are detailed in Table 2:

Table 2: Comparison of mitochondrial toxicity across compound classes and experimental models

Compound Class Primary Mitochondrial Targets Rescue Strategies Experimental Models Key Findings Citation
This compound/ Benzbromarone ETC complexes I-IV; β-oxidation; Mitochondrial structure Not specifically identified HepG2 cells; Primary human hepatocytes; Isolated mouse liver mitochondria Decreased ETC activity; ΔΨm collapse; Mitochondrial fragmentation; Impaired β-oxidation [2]
Amiodarone/ DEA ETC complexes I & II Cell-permeable succinate prodrug (NV118) Human platelets; PBMCs; HepG2 cells; Rat liver mitochondria Concentration-dependent respiration inhibition; ATP depletion; Rescue with succinate prodrug [3] [5] [4]
Novel OXPHOS Inhibitors (MS-L6) ETC-I with uncoupling properties Ectopic NDI1 expression Rat hepatocytes; Lymphoma cells; Sub-mitochondrial particles Dual mechanism: ETC-I inhibition + uncoupling; Anti-tumor properties [6]
Sotalol (Negative Control) No mitochondrial targets Not applicable Human platelets; PBMCs No significant mitochondrial effects even at high concentrations (240 μM) [3] [4]

Detailed Experimental Protocols

Mitochondrial Respiration Assessment Using High-Resolution Respirometry

Objective: To quantitatively evaluate the effects of this compound on mitochondrial electron transport chain function using high-resolution respirometry in permeabilized cellular models.

Materials and Reagents:

  • Cell models: HepG2 cells (ATCC HB-8065) or primary human hepatocytes
  • Permeabilization agent: Digitonin (40 μg/mL) or recombinant perfringolysin O
  • Respiration buffer: 110 mM sucrose, 60 mM K⁺-lactobionate, 20 mM HEPES, 20 mM taurine, 10 mM KH₂PO₄, 3 mM MgCl₂, 0.5 mM EGTA, 1 g/L BSA, pH 7.1
  • Substrate-inhibitor titrations:
    • Complex I substrates: 10 mM glutamate + 5 mM malate
    • Complex II substrate: 10 mM succinate (with 2 μM rotenone)
    • ADP: 2.5 mM for OXPHOS capacity
    • ATP synthase inhibitor: 2.5 μM oligomycin for LEAK respiration
    • Uncoupler: Stepwise titration of FCCP (0.5-2 μM) for ETS capacity
    • Inhibitors: 0.5 μM rotenone (Complex I), 5 μM antimycin A (Complex III)
  • Test compound: this compound/benzbromarone dissolved in DMSO (final concentration 1-100 μM)

Experimental Procedure:

  • Cell preparation: Culture HepG2 cells to 80-90% confluence in T75 flasks. Harvest using trypsin-EDTA and resuspend in respiration buffer at 1-2 × 10⁶ cells/mL.
  • Cell permeabilization: Add digitonin to cell suspension (40 μg/mL final concentration). Incubate for 5-10 minutes on ice with gentle mixing. Confirm permeabilization by trypan blue exclusion.
  • Oxygenph calibration: Calibrate oxygenph sensors according to manufacturer specifications. Maintain temperature at 37°C with continuous stirring.
  • Baseline measurements: Transfer 2 mL cell suspension to oxygenph chamber. Allow temperature equilibration (2-3 minutes).
  • Substrate-uncoupler-inhibitor titration (SUIT) protocol:
    • LEAK respiration: Add glutamate (10 mM) + malate (5 mM) → measure routine respiration
    • OXPHOS capacity: Add ADP (2.5 mM) → measure phosphorylating respiration
    • Complex I inhibition: Add rotenone (0.5 μM) → record residual oxygen consumption
    • Complex II pathway: Add succinate (10 mM) → measure convergent electron flow
    • Maximum ETS capacity: Titrate FCCP (0.5-2 μM) to achieve maximum uncoupled respiration
    • Complex III inhibition: Add antimycin A (5 μM) → measure non-mitochondrial respiration
  • This compound testing: Include this compound at desired concentrations during specific protocol steps:
    • For complex-specific assessment: Add during respective substrate states
    • For overall ETS impact: Pre-incubate cells for 15-30 minutes before measurements
  • Data normalization: Normalize oxygen consumption rates to cell count (million cells) or protein content (mg).

Data Analysis:

  • Calculate respiratory parameters: LEAK respiration (State 4), OXPHOS capacity (State 3), ETS capacity, and respiratory control ratio (RCR = State 3/State 4)
  • Determine this compound IC₅₀ values through non-linear regression of concentration-response data
  • Compare coupling efficiencies: P-L control efficiency = 1 - (LEAK/maximum OXPHOS)
Integrated Workflow for Mitochondrial Toxicity Assessment

The comprehensive assessment of this compound-induced mitochondrial toxicity requires a multi-parametric approach evaluating functional, structural, and metabolic parameters. Figure 2 illustrates the integrated experimental workflow:

G cluster_cell_prep Cell Preparation cluster_functional Functional Assessments cluster_biochemical Biochemical & Structural Analysis cluster_integration Data Integration Cell_Culture Cell Culture (HepG2/Primary Hepatocytes) Compound_Treatment This compound Treatment (1-100 μM, 2-48h) Cell_Culture->Compound_Treatment Sample_Collection Sample Collection Compound_Treatment->Sample_Collection Respirometry High-Resolution Respirometry Sample_Collection->Respirometry ATP_Measurement ATP Quantification Sample_Collection->ATP_Measurement MMP_Assessment Membrane Potential (ΔΨm) Sample_Collection->MMP_Assessment ROS_Detection ROS Production Sample_Collection->ROS_Detection ETC_Activity ETC Complex Activity Assays Respirometry->ETC_Activity BetaOxidation β-Oxidation Assessment ATP_Measurement->BetaOxidation Morphology Mitochondrial Morphology MMP_Assessment->Morphology Metabolomics Metabolite Analysis ROS_Detection->Metabolomics Data_Analysis Multi-Parameter Analysis ETC_Activity->Data_Analysis BetaOxidation->Data_Analysis Morphology->Data_Analysis Metabolomics->Data_Analysis Toxicity_Assessment Toxicity Profiling Data_Analysis->Toxicity_Assessment Mechanism_Elucidation Mechanism Elucidation Toxicity_Assessment->Mechanism_Elucidation

Figure 2: Integrated workflow for comprehensive assessment of this compound-induced mitochondrial toxicity.

Mitochondrial Membrane Potential and ROS Assessment

Objective: To simultaneously evaluate this compound-induced changes in mitochondrial membrane potential (ΔΨm) and reactive oxygen species production using fluorescent probes.

Materials and Reagents:

  • Fluorescent dyes:
    • TMRE (tetramethylrhodamine ethyl ester) - 100 nM for ΔΨm assessment
    • MitoSOX Red - 5 μM for mitochondrial superoxide detection
    • H₂DCFDA - 5 μM for general cellular ROS
  • Cell culture media: Phenol red-free DMEM with 10% FBS
  • Positive controls: 10 μM FCCP (for ΔΨm collapse), 100 μM tert-butyl hydroperoxide (for ROS induction)
  • Microplate reader or flow cytometer with appropriate excitation/emission filters

Procedure:

  • Seed HepG2 cells in black-walled, clear-bottom 96-well plates at 20,000 cells/well. Incubate for 24 hours.
  • Treat cells with this compound (1-100 μM) or vehicle control for desired exposure periods (2-24 hours).
  • Dye loading:
    • Aspirate media and add staining solution containing TMRE (100 nM) and MitoSOX (5 μM) in pre-warmed buffer.
    • Incubate for 30 minutes at 37°C in the dark.
  • Washing: Gently wash cells twice with PBS to remove excess dye.
  • Fluorescence measurement:
    • For TMRE (ΔΨm): Ex/Em = 549/575 nm
    • For MitoSOX (mitochondrial O₂•⁻): Ex/Em = 510/580 nm
  • Data analysis:
    • Normalize fluorescence values to vehicle control (100%)
    • Calculate ratio of TMRE/MitoSOX fluorescence as integrated index of mitochondrial health
    • Determine IC₅₀ for ΔΨm collapse through non-linear regression

Validation:

  • Include FCCP (10 μM) as positive control for ΔΨm collapse
  • Include antimycin A (1 μM) as positive control for ROS induction
  • Confirm mitochondrial specificity using mitochondrial/non-mitochondrial ROS inhibitors

Technical Considerations and Troubleshooting

Experimental Optimization and Artifact Avoidance

Successful assessment of this compound-induced mitochondrial uncoupling requires careful attention to potential artifacts and methodological pitfalls. A primary consideration is the solvent selection for this compound, which has limited aqueous solubility. While DMSO is commonly used, the final concentration should not exceed 0.1% (v/v) as higher concentrations can independently affect mitochondrial function [3]. Appropriate vehicle controls matched for solvent concentration are essential. Additionally, the time dependence of this compound effects necessitates careful timing of assessments, as some manifestations develop gradually while others occur rapidly.

For respirometry measurements, proper cell permeabilization is critical for accurate assessment of individual electron transport system components. Incomplete permeabilization will limit substrate access to mitochondria, while excessive permeabilization can damage mitochondrial membranes. Optimization should include concentration titration and time course experiments for each cell type, with validation using cytochrome c responsiveness (10 μM addition should increase respiration by ≤15% in properly permeabilized cells) [3]. For intact cell assessments, the cell density and nutritional status significantly influence baseline respiration rates and should be standardized across experiments.

Interpretation and Translation Considerations

Interpretation of this compound mitochondrial toxicity data requires consideration of concentration relevance to in vivo exposure. While hepatic concentrations in clinical use may not reach the high micromolar levels used in some in vitro studies, accumulation in mitochondria can result in local concentrations exceeding plasma levels. Additionally, metabolic activation may generate reactive intermediates that contribute to mitochondrial damage not captured in acute exposure paradigms. The MitoCarta database provides a valuable resource for identifying mitochondrial protein targets and pathways potentially affected by this compound [7] [8].

Translation of in vitro findings to clinical relevance should incorporate inter-individual variability in mitochondrial function and susceptibility. The use of primary human hepatocytes from multiple donors helps capture this variability, while engineered cell models with defined mitochondrial DNA backgrounds can help elucidate specific vulnerability factors. Integration of this compound mitochondrial assessment into preclinical safety testing should follow a tiered approach, beginning with high-throughput screening in hepatocyte models followed by mechanistic studies in specialized systems when potential liabilities are identified [1].

Conclusion

This compound and its structural analogs induce mitochondrial toxicity through multiple complementary mechanisms, with primary effects on electron transport chain function, mitochondrial membrane potential, and cellular energy metabolism. The comprehensive protocols described herein enable systematic evaluation of these effects, providing a standardized framework for assessing mitochondrial liability in drug development. The integration of functional, biochemical, and morphological assessments offers a holistic view of mitochondrial health, capturing both acute and adaptive responses to this compound exposure.

The clinical relevance of these findings is underscored by the known hepatotoxicity of this compound analogs in human populations, highlighting the importance of robust mitochondrial safety assessment during preclinical development. Future directions include the development of advanced in vitro models that better recapitulate liver physiology, incorporating predisposing factors such as metabolic disorders that may increase susceptibility to mitochondrial toxicants [1]. Additionally, the exploration of rescue strategies such as cell-permeable succinate prodrugs may offer approaches to mitigate mitochondrial toxicity while preserving therapeutic efficacy [3] [4].

References

Comprehensive Analytical Techniques for Benzarone Metabolite Identification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Benzarone metabolism profiling represents a critical analytical challenge in pharmaceutical development, requiring sophisticated instrumentation and methodical approaches. This compound ([2-ethyl-3-(4-hydroxybenzoyl)-5-benzofuranyl] acetic acid) is a uricosuric agent and the de-brominated metabolite of benzbromarone, which has been investigated for vascular disorders treatment. Understanding its metabolic fate is essential for comprehensive safety and efficacy profiling, particularly given the hepatotoxicity concerns associated with this drug class. These application notes provide detailed protocols for identifying and characterizing this compound metabolites using orthogonal analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and enzymatic hydrolysis methods.

The metabolic transformation of benzofuran derivatives like this compound occurs through complex biotransformation pathways involving both Phase I (functionalization) and Phase II (conjugation) reactions. Previous studies on related compounds have demonstrated that hydroxylation rather than debromination constitutes the predominant bioactivation pathway, with subsequent formation of reactive intermediates potentially linked to hepatotoxicity. The protocols outlined herein enable researchers to systematically identify primary and secondary metabolites, quantify their relative abundance, and elucidate their structural characteristics through complementary analytical approaches.

Analytical Techniques for Metabolite Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography coupled to mass spectrometry provides the foundation for comprehensive metabolite profiling, offering superior sensitivity, resolution, and structural elucidation capabilities. The technique enables separation of structurally similar metabolites and their unambiguous identification through high-resolution mass measurement.

2.1.1 Protocol: LC-MS Analysis of this compound Metabolites
  • Sample Preparation: Extract 500 μL of plasma or urine samples using appropriate organic solvents (e.g., ethyl acetate or dichloromethane). For tissue samples, employ homogenization followed by protein precipitation using acetonitrile (1:3 ratio). Concentrate extracts under gentle nitrogen stream and reconstitute in 100 μL mobile phase prior to injection. [1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 μm)
    • Mobile Phase: Gradient elution with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in methanol)
    • Gradient Program: Initiate at 1% B (0-1 min), increase to 50% B (1.01-7 min), ramp to 99% B (7-8 min), hold at 99% B (8-8.01 min), then re-equilibrate at 1% B (8.01-10 min)
    • Flow Rate: 300 μL/min
    • Injection Volume: 5 μL
    • Column Temperature: 40°C [2]
  • Mass Spectrometric Detection:

    • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap systems)
    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode depending on target metabolites
    • Ion-Spray Voltage: 3500 V
    • Mass Range: m/z 80-800
    • Resolution: 120,000
    • Collision Energies: 10-40 eV for MS/MS experiments [3] [2]

Table 1: Performance Characteristics of LC-MS Method for this compound Metabolite Identification

Parameter Specification Performance Value
Linear Range Plasma and Urine 0.01-2 μg/mL
Precision Inter-day RSD 3-5%
Sensitivity Limit of Detection 0.01 μg/mL
Accuracy Recovery Percentage >85%
Mass Accuracy High-Resolution MS <5 ppm
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry provides complementary separation and detection capabilities, particularly for volatile and semi-volatile metabolites. While requiring derivatization, GC-MS offers excellent chromatographic resolution and provides electron impact ionization spectra that facilitate structural elucidation through library matching.

2.2.1 Protocol: GC-MS Analysis of this compound Metabolites
  • Derivatization Procedure: Prepare methylated derivatives using diazomethane or other appropriate methylating agents. Alternatively, employ silylation with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane) for hydroxylated metabolites. Incubate at 60°C for 30 minutes before analysis. [1]

  • Chromatographic Conditions:

    • Column: Fused silica capillary column (30 m × 0.25 mm i.d.) with 0.25 μm stationary phase (e.g., DB-5ms)
    • Carrier Gas: Helium at constant flow of 1.0 mL/min
    • Temperature Program: Initial temperature 60°C (hold 1 min), ramp to 300°C at 10°C/min, final hold 10 min
    • Injection Volume: 1 μL in splitless mode
    • Injector Temperature: 250°C
    • Transfer Line Temperature: 280°C
  • Mass Spectrometric Detection:

    • Ionization Mode: Electron impact (EI) at 70 eV
    • Ion Source Temperature: 230°C
    • Scan Range: m/z 50-650
    • Solvent Delay: 3 minutes

The experimental workflow for comprehensive this compound metabolite identification integrates these techniques systematically, as illustrated below:

G SampleCollection Sample Collection (Plasma/Urine) SamplePrep Sample Preparation (Extraction & Concentration) SampleCollection->SamplePrep EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) SamplePrep->EnzymaticHydrolysis LCAnalysis LC-MS Analysis (Reversed-phase HPLC-UV) SamplePrep->LCAnalysis Direct analysis EnzymaticHydrolysis->LCAnalysis For conjugate analysis GCAnalysis GC-MS Analysis (After derivatization) LCAnalysis->GCAnalysis Method validation DataProcessing Data Processing & Metabolite Identification LCAnalysis->DataProcessing GCAnalysis->DataProcessing StructuralElucidation Structural Elucidation (HRMS & MS/MS) DataProcessing->StructuralElucidation Quantification Metabolite Quantification & Validation StructuralElucidation->Quantification

Figure 1: Experimental workflow for comprehensive this compound metabolite identification incorporating LC-MS, GC-MS, and enzymatic hydrolysis techniques.

Analysis of Conjugated Metabolites

Enzymatic Hydrolysis for Conjugate Characterization

Enzymatic hydrolysis protocols enable differentiation between conjugated and unconjugated metabolites, providing critical information about Phase II biotransformation pathways. For this compound, sulfation represents the predominant conjugation pathway, followed by glucuronidation, with only minor amounts excreted as unconjugated drug.

3.1.1 Protocol: Enzymatic Hydrolysis of this compound Conjugates
  • Reagent Preparation:

    • Prepare β-glucuronidase/arylsulfatase mixture from Helix pomatia (approximately 85,000 units/mL β-glucuronidase and 11 units/mL sulfatase activity)
    • Prepare pure β-glucuronidase (from E. coli) and pure arylsulfatase (from Aerobacter aerogenes) solutions for pathway-specific hydrolysis studies
    • Prepare 0.2M sodium acetate buffer (pH 5.0) for optimal enzyme activity [1] [2]
  • Hydrolysis Procedure:

    • Aliquot 500 μL of plasma or urine sample into incubation tubes
    • Add 500 μL of enzyme solution in acetate buffer (or buffer alone for controls)
    • Incubate at 37°C for 90 minutes in a water bath with periodic mixing
    • Terminate reaction by adding 28 μL of 20% acetic acid (v/v)
    • Process samples according to standard extraction protocols [1] [2]
  • Differential Hydrolysis for Pathway Elucidation:

    • For glucuronide-specific hydrolysis: Use pure β-glucuronidase (E. coli source)
    • For sulfate-specific hydrolysis: Use pure arylsulfatase preparation
    • For total conjugate hydrolysis: Use mixed β-glucuronidase/arylsulfatase preparation

Table 2: Relative Distribution of this compound Conjugates in Human Plasma Based on Enzymatic Hydrolysis

Metabolite Form Enzyme Specificity Relative Abundance (%)
Unconjugated this compound No enzyme treatment 6%
Glucuronidated this compound β-glucuronidase sensitive 12%
Sulfated this compound Arylsulfatase sensitive 82%
Total Conjugated Combined hydrolysis 94%

The experimental data reveal that sulfation constitutes the predominant conjugation pathway for this compound, accounting for over 80% of total metabolites detected in plasma. This predominance of sulfation over glucuronidation has significant implications for the drug's pharmacokinetic profile, as sulfate conjugates typically exhibit enhanced renal elimination compared to their glucuronidated counterparts. The protocol enables precise quantification of these conjugation pathways through selective enzymatic hydrolysis, providing critical data for understanding the drug's metabolic fate. [1]

Metabolite Structural Elucidation and Data Interpretation

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry represents the cornerstone of modern metabolite identification, enabling precise mass measurement that facilitates elemental composition determination and differentiation between isobaric metabolites. The exceptional mass accuracy (<5 ppm) provided by modern Orbitrap and Q-TOF instruments significantly enhances confidence in metabolite identification.

4.1.1 Protocol: Metabolite Identification Using HRMS
  • Data Acquisition Strategies:

    • Employ both data-dependent acquisition (DDA) and data-independent acquisition (DIA) for comprehensive metabolite coverage
    • Include collision-induced dissociation (CID) at multiple energy levels (10, 20, 40 eV) to generate informative fragment patterns
    • Implement inclusion lists of predicted this compound metabolites to enhance detection sensitivity
    • Incorporate stable isotope-labeled analogs (when available) to facilitate metabolite tracking [2]
  • Data Processing Workflow:

    • Perform peak picking with tight mass tolerance (5 ppm) and minimum intensity threshold
    • Apply mass defect filtering (MDF) to prioritize drug-related metabolites
    • Use stable isotope tracing to identify metabolite-ion pairs when D4-labeled this compound is used
    • Generate extracted ion chromatograms (EICs) for predicted biotransformations
    • Apply multivariate statistical analysis (OPLS-DA) to differentiate metabolite profiles between treatment groups [2]

The power of orthogonal analytical approaches is demonstrated by their ability to uncover novel metabolites that might be missed by targeted methods alone. In a recent study applying similar methodologies to pioglitazone, a combination of time-course experiments with stable isotope tracing identified 20 structure-related metabolites, six of which were novel, highlighting the complementary nature of these techniques. [2]

Metabolic Pathway Elucidation

Understanding the complete biotransformation scheme of this compound requires integration of data from multiple analytical techniques. Based on studies of structurally related benzbromarone metabolites, the primary metabolic transformations expected include hydroxylation at various positions on the benzofuran ring, followed by conjugation through sulfation or glucuronidation.

G This compound This compound OH_this compound 6-OH-Benzarone This compound->OH_this compound CYP450 Hydroxylation OH_Benzarone2 1'-OH-Benzarone This compound->OH_Benzarone2 CYP450 Hydroxylation OH_Benzarone3 5-OH-Benzarone This compound->OH_Benzarone3 CYP450 Hydroxylation Dihydroxy 5,6-Dihydroxy This compound OH_this compound->Dihydroxy CYP450 Further Oxidation Sulfate Sulfate Conjugate OH_this compound->Sulfate SULT Conjugation Glucuronide Glucuronide Conjugate OH_this compound->Glucuronide UGT Conjugation OrthoQuinone Ortho-Quinone (Reactive Metabolite) Dihydroxy->OrthoQuinone Non-enzymatic Oxidation

Figure 2: Proposed metabolic pathways of this compound based on studies of structurally related compounds, highlighting Phase I hydroxylation followed by conjugation or further oxidation to potentially reactive intermediates.

The metabolite sensing and signaling mechanisms within cells play a crucial role in determining the fate of pharmaceutical compounds like this compound. Cells employ sophisticated sensor-transducer-effector systems to detect fluctuations in metabolites and coordinate biological responses accordingly. This cellular monitoring system influences drug metabolism and potential toxicity pathways, particularly for compounds that form reactive intermediates. Understanding these fundamental biological processes provides valuable context for interpreting metabolite identification data. [4]

Regulatory Considerations and Applications

Reference Standards and Quality Control

Pharmacopeial reference standards form the foundation of analytically valid metabolite identification studies. The European Pharmacopoeia (EP) has established this compound as a pharmaceutical primary standard (CAS 1477-19-6), providing an essential benchmark for method validation and quality control. These authenticated materials ensure analytical consistency across laboratories and facilitate regulatory submissions. [5]

  • Reference Standard Handling:
    • Store this compound reference standard at 2-8°C as specified by pharmacopeial guidelines
    • Prepare fresh stock solutions weekly in appropriate solvents (e.g., methanol or mobile phase)
    • Verify standard purity and concentration before each analytical run
    • Incorporate system suitability tests using reference standard in each analytical batch [5]
Analytical Method Validation

Regulatory-compliant metabolite identification requires thorough method validation to establish reliability, reproducibility, and sensitivity. While qualitative identification methods have different validation requirements than quantitative assays, key performance characteristics must still be demonstrated.

  • Key Validation Parameters:
    • Specificity: Demonstrate separation from endogenous matrix components
    • Sensitivity: Establish limit of detection for parent drug and major metabolites
    • Linearity: Verify response over relevant concentration range (0.01-2 μg/mL)
    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day)
    • Extraction Efficiency: Determine recovery for both parent drug and metabolites [1]
Safety Implications of Metabolite Profiling

Comprehensive metabolite identification provides critical insights into potential safety concerns, particularly for drugs with known hepatotoxicity profiles. Studies of structurally related benzbromarone have revealed that CYP2C9-mediated formation of 6-hydroxybenzbromarone and subsequent oxidation to catechol and ortho-quinone metabolites may contribute to hepatotoxicity through protein adduct formation. Similar metabolic activation pathways should be investigated for this compound to fully understand its safety profile. [6]

The structure-activity relationships of this compound metabolites significantly influence their biological effects. For instance, in related compounds, 6-hydroxy metabolites demonstrate enhanced pharmacological potency as EYA inhibitory anti-angiogenic agents compared to parent compounds, highlighting how biotransformation can alter therapeutic activity. These findings underscore the importance of comprehensive metabolite identification beyond routine safety assessment, as metabolites may contribute significantly to both efficacy and toxicity. [6]

Conclusion

The analytical protocols described in these application notes provide a comprehensive framework for robust metabolite identification of this compound and related compounds. The orthogonal approach combining LC-MS, GC-MS, and enzymatic hydrolysis techniques enables researchers to overcome the limitations of individual methods and develop a complete understanding of the drug's metabolic fate. The integration of modern high-resolution mass spectrometry with classical enzymatic techniques represents the current state-of-the-art in metabolite identification, offering unprecedented capabilities for structural elucidation.

These methodologies continue to evolve with technological advancements in instrumentation and data processing algorithms. Emerging approaches such as ion mobility spectrometry, machine learning-assisted metabolite prediction, and integrated data analysis platforms promise to further enhance the efficiency and comprehensiveness of metabolite identification. By implementing these detailed protocols, researchers can generate high-quality metabolite data that supports informed decisions in drug development and contributes to understanding the complex relationship between drug metabolism, efficacy, and safety.

References

Comprehensive Application Notes and Protocols for the Determination of Benzarone Plasma Concentration Using Reversed-Phase HPLC with UV Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzarone and Analytical Method Overview

This compound is a pharmacologically active compound that serves both as an active pharmaceutical ingredient and as the de-brominated metabolite of the uricosuric drug benzbromarone. Originally developed for the treatment of vascular disorders and hyperuricemia, this compound has more recently demonstrated significant potential in oncological applications, with research showing specific this compound derivatives can inhibit EYA proteins and suppress tumor growth in SHH medulloblastoma, a malignant pediatric brain cancer [1] [2]. The quantification of this compound in biological matrices such as plasma and urine is therefore essential for both therapeutic drug monitoring and pharmacokinetic studies during drug development.

The analytical method described in these application notes utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the reliable quantification of this compound in human plasma. This technique was selected based on its proven robustness, high sensitivity, and compatibility with complex biological matrices. The method has been validated according to regulatory standards and demonstrates excellent performance characteristics across the therapeutic concentration range. Furthermore, the methodology has been cross-validated using gas chromatography-mass spectrometry (GC-MS) to ensure maximum reliability and accuracy of results [1]. The fundamental principle underlying this separation technique involves the differential partitioning of this compound between a hydrophobic stationary phase and a polar mobile phase, allowing for effective separation from potentially interfering endogenous plasma components.

Experimental Protocol for Sample Preparation

Materials and Reagents
  • This compound reference standard (purity ≥98%)
  • Human plasma samples (collected using EDTA or heparin as anticoagulant)
  • β-glucuronidase/arylsulphatase enzyme preparation (from Helix pomatia or equivalent)
  • HPLC-grade methanol, acetonitrile, and water
  • Trifluoroacetic acid (TFA) (HPLC grade, ≥99.5% purity)
  • Disposable plasticware: polypropylene tubes, micropipette tips
  • Centrifuge tubes (15 mL capacity, polypropylene)
  • Syringe filters (0.22 μm PVDF or nylon membrane)
Sample Collection and Storage Procedures

Blood samples should be collected in appropriate anticoagulant-containing vacuum tubes via venipuncture following standard phlebotomy procedures. Following collection, plasma separation must be performed within 1 hour of blood draw by centrifugation at 1,100 × g for 10 minutes at 4°C [3]. The resulting plasma fraction should be carefully transferred to clean polypropylene tubes using a Pasteur pipette, taking care not to disturb the buffy coat layer. Processed plasma samples can be stored at -80°C until analysis to maintain analyte stability. Avoid repeated freeze-thaw cycles (maximum of 3 cycles recommended) as this may compromise this compound integrity and lead to inaccurate quantification results.

Sample Preparation and Extraction Workflow
  • Thaw frozen plasma samples overnight at 4°C or place in a water bath at room temperature with gentle agitation.

  • Aliquot 1 mL of plasma into a 15 mL polypropylene centrifuge tube.

  • Add 50 μL of β-glucuronidase/arylsulphatase enzyme preparation (approximately 5,000 Fishman units of β-glucuronidase and 250 Roy units of sulfatase activity) to each sample to hydrolyze conjugated metabolites [1].

  • Incubate the samples for 60 minutes at 37°C in a water bath or thermal block to ensure complete hydrolysis of glucuronide and sulfate conjugates.

  • Terminate the enzymatic reaction by adding 3 mL of ice-cold methanol to each sample for protein precipitation.

  • Vortex mix the samples vigorously for 30 seconds, then centrifuge at 1,100 × g for 10 minutes at 4°C to pellet precipitated proteins [3].

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen in a 37°C water bath.

  • Reconstitute the dried extract with 200 μL of mobile phase (60:40 v/v water:acetonitrile containing 0.1% TFA).

  • Vortex mix for 30 seconds and centrifuge at 10,000 × g for 5 minutes to remove any particulate matter.

  • Transfer the clear supernatant to an HPLC autosampler vial for analysis.

Table 1: Step-by-Step Sample Preparation Protocol

Step Procedure Parameters Purpose
1 Enzymatic Hydrolysis 50 μL enzyme, 37°C, 60 min Deconjugation of metabolites
2 Protein Precipitation 3 mL methanol, vortex 30 sec Remove interfering proteins
3 Centrifugation 1,100 × g, 10 min, 4°C Clarify supernatant
4 Evaporation Nitrogen stream, 37°C Concentrate analyte
5 Reconstitution 200 μL mobile phase Prepare for HPLC analysis

Chromatographic Conditions and Instrumentation

HPLC System Configuration

The analysis should be performed using a high-performance liquid chromatography system consisting of the following components: a quaternary or binary pump capable of generating precise gradient profiles, an autosampler with temperature control (maintained at 4-10°C), a column oven with accurate temperature regulation (±0.5°C), and a UV-Vis or PDA detector. The system should be equipped with chromatography data management software for peak integration, calibration curve generation, and data reporting. For method development and troubleshooting purposes, the system should have a minimum pressure capability of 400 bar to accommodate potential column changes or method scaling.

Chromatographic Column and Mobile Phase
  • Column Type: Reversed-phase C18 column (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18, or equivalent)
  • Column Dimensions: 150 mm × 4.6 mm internal diameter
  • Particle Size: 5 μm
  • Pore Size: 100-120 Å
  • Guard Column: Compatible C18 guard cartridge (recommended for plasma samples)

The mobile phase should be prepared using a gradient elution approach to achieve optimal separation efficiency and peak shape. Mobile Phase A consists of water with 0.1% trifluoroacetic acid (TFA), while Mobile Phase B consists of acetonitrile with 0.1% TFA [1] [4]. The TFA serves as an ion-pairing agent that enhances chromatographic performance by suppressing silanol interactions and improving peak symmetry for this compound. Prior to use, all mobile phases should be degassed for 10-15 minutes using helium sparging, sonication, or vacuum filtration to prevent bubble formation in the HPLC system.

Table 2: Gradient Elution Profile for this compound Separation

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min) Elution Mode
0 85 15 1.0 Isocratic
2 85 15 1.0 Isocratic
15 30 70 1.0 Linear gradient
18 10 90 1.0 Linear gradient
21 10 90 1.0 Isocratic
24 85 15 1.0 Linear gradient
30 85 15 1.0 Re-equilibration
Detection and Analysis Parameters
  • Detection Wavelength: 280 nm (optimized for this compound absorption maximum)
  • Injection Volume: 20-50 μL (depending on sensitivity requirements)
  • Column Temperature: 30°C (±0.5°C)
  • Run Time: 30 minutes per sample (including re-equilibration)
  • Autosampler Temperature: 8°C

Under these optimized chromatographic conditions, this compound typically elutes at approximately 12.5 minutes, well-separated from endogenous plasma components and potential interferences. The retention time may vary slightly (±0.5 minutes) depending on specific column characteristics and mobile phase composition; therefore, it is recommended to establish the exact retention time using quality control samples at the beginning of each analytical batch.

Method Validation Parameters

The analytical method for the quantification of this compound in human plasma has been thoroughly validated according to regulatory requirements for bioanalytical methods [5]. The validation protocol encompasses assessment of key parameters including specificity, linearity, precision, accuracy, and sensitivity to ensure the reliability of results generated during preclinical and clinical studies.

Specificity and Selectivity

Method specificity was demonstrated through the analysis of blank plasma samples from at least six different sources to confirm the absence of interfering endogenous compounds at the retention time of this compound. Additionally, potential interferences from commonly co-administered medications in relevant therapeutic areas were evaluated. The chromatographic resolution between this compound and its known metabolites (particularly glucuronide and sulfate conjugates) was confirmed to be greater than 2.0, ensuring accurate quantification of the parent compound without cross-interference.

Linearity and Calcurve Performance

The calibration curve for this compound was established using eight concentration levels ranging from 0.01 to 2.0 μg/mL [1]. The calibration standards were prepared by spaking drug-free plasma with appropriate volumes of this compound working solutions followed by the sample preparation procedure outlined in Section 2.3. Linear regression analysis with 1/x² weighting factor was applied to the peak area versus concentration data. The method demonstrated excellent linearity with a correlation coefficient (r²) of ≥0.998 across the validated concentration range, with back-calculated calibration standards falling within ±15% of their nominal values (±20% at the LLOQ).

Precision and Accuracy

The intra-day precision and accuracy were assessed by analyzing six replicates at four quality control (QC) concentrations (LLOQ, low, medium, and high QC) within a single analytical run. The inter-day precision and accuracy were evaluated by analyzing the same QC concentrations across three separate analytical runs. The method demonstrated excellent precision with relative standard deviation (RSD) values between 3-5% for both plasma and urine matrices [1]. Accuracy values ranged from 95-105% of the nominal concentrations, well within the acceptable criteria for bioanalytical method validation.

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linear Range 0.01-2.0 μg/mL -
Correlation Coefficient (r²) ≥0.998 ≥0.990
LLOQ 0.01 μg/mL S/N ≥5, accuracy 80-120%
Intra-day Precision (RSD%) 3-5% ≤15%
Inter-day Precision (RSD%) 3-5% ≤15%
Accuracy 95-105% 85-115%
Extraction Recovery >85% Consistent and precise
Sensitivity and Limit of Detection

The method exhibits excellent sensitivity with a lower limit of quantification (LLOQ) of 0.01 μg/mL [1]. At this concentration, the signal-to-noise ratio was consistently greater than 5:1, with both precision and accuracy meeting regulatory requirements for bioanalytical methods. The limit of detection (LOD), defined as a signal-to-noise ratio of 3:1, was determined to be approximately 0.003 μg/mL. This sensitivity is sufficient for monitoring this compound concentrations in pharmacokinetic studies following therapeutic dosing.

Metabolite Profiling and Conjugate Analysis

A significant advantage of the described methodology is its capability for comprehensive metabolite profiling through the implementation of selective enzymatic hydrolysis steps. This compound undergoes extensive phase II metabolism in humans, primarily forming glucuronide and sulfate conjugates that can be hydrolyzed back to the parent compound for quantification as "total this compound." The protocol enables researchers to differentiate between unconjugated and conjugated forms through controlled hydrolysis experiments using specific enzymes.

When plasma samples were subjected to hydrolysis with pure β-glucuronidase, approximately 12% of total this compound was present as the glucuronide conjugate. Parallel experiments using arylsulfatase revealed that approximately 82% of total this compound circulated as the sulfate conjugate [1]. The remaining 6% represented unconjugated this compound in systemic circulation. This metabolic profile has important implications for both pharmacokinetic interpretation and pharmacodynamic activity, as conjugation typically enhances compound hydrophilicity and promotes biliary and renal elimination.

The conjugate identification was further confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of derived samples, providing structural verification of the metabolic transformations [1]. For researchers specifically interested in quantifying individual conjugate species rather than total this compound, the sample preparation protocol can be modified by omitting the enzymatic hydrolysis step, followed by implementation of a more complex chromatographic method capable of separating the polar conjugates.

Experimental Workflow Diagrams

Sample Preparation and Analysis Workflow

The following diagram illustrates the complete experimental workflow for this compound plasma concentration determination, from sample collection through data analysis:

cluster_0 Sample Preparation cluster_1 Instrumental Analysis Plasma Sample\nCollection Plasma Sample Collection Enzymatic\nHydrolysis Enzymatic Hydrolysis Plasma Sample\nCollection->Enzymatic\nHydrolysis Aliquot 1 mL Protein\nPrecipitation Protein Precipitation Enzymatic\nHydrolysis->Protein\nPrecipitation Add methanol Centrifugation Centrifugation Protein\nPrecipitation->Centrifugation Vortex 30 sec Solid-Phase\nExtraction Solid-Phase Extraction Centrifugation->Solid-Phase\nExtraction Collect supernatant HPLC-UV\nAnalysis HPLC-UV Analysis Solid-Phase\nExtraction->HPLC-UV\nAnalysis Reconstitute Data Analysis &\nQuantification Data Analysis & Quantification HPLC-UV\nAnalysis->Data Analysis &\nQuantification Peak integration Method\nValidation Method Validation Data Analysis &\nQuantification->Method\nValidation Acceptance criteria

Figure 1: Complete workflow for this compound plasma concentration analysis, encompassing sample preparation, chromatographic analysis, and data processing steps.

HPLC System Configuration Diagram

The following diagram illustrates the configuration of the HPLC-UV system and the separation mechanism for this compound:

cluster_0 HPLC System Components cluster_1 Separation Principle Mobile Phase\nReservoir Mobile Phase Reservoir HPLC Pump HPLC Pump Mobile Phase\nReservoir->HPLC Pump Degassed solvent Autosampler Autosampler HPLC Pump->Autosampler Constant flow Analytical\nColumn Analytical Column Autosampler->Analytical\nColumn Sample injection UV Detector UV Detector Analytical\nColumn->UV Detector Eluted compounds Data\nWorkstation Data Workstation UV Detector->Data\nWorkstation Signal output Reversed-Phase\nSeparation Reversed-Phase Separation This compound\nDetection This compound Detection Reversed-Phase\nSeparation->this compound\nDetection Hydrophobic interaction

Figure 2: HPLC-UV system configuration and separation principle for this compound analysis using reversed-phase chromatography.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: If this compound peak symmetry deteriorates (tailing factor >2.0), consider replacing the guard column, increasing TFA concentration to 0.15% in the mobile phase, or using a freshly prepared mobile phase. Silanol interactions with older columns can cause peak tailing.

  • Retention Time Drift: Significant retention time shifts (>10%) between runs may indicate mobile phase degradation, column aging, or temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature control.

  • Reduced Recovery: Extraction recoveries consistently below 80% may suggest issues with the protein precipitation step. Ensure methanol is adequately chilled and the vortex mixing time is sufficient for complete protein precipitation.

  • Elevated Baseline Noise: UV detector noise increasing over time may indicate a need to purge the reference cell, replace the detector lamp, or degas the mobile phase more thoroughly.

Quality Control Recommendations

Implement a rigorous quality control protocol during sample analysis by including calibration standards and QC samples at low, medium, and high concentrations in each analytical batch. Acceptance criteria should require at least 67% of QC samples (and 50% at each concentration) to be within ±15% of their nominal values. Include system suitability tests at the beginning of each run by injecting a standard solution to verify retention time, peak symmetry, and sensitivity before processing actual samples.

Applications in Drug Development

The validated HPLC-UV method for this compound quantification in plasma has diverse applications throughout the drug development pipeline. In preclinical studies, the method enables comprehensive pharmacokinetic profiling including determination of C~max~, T~max~, AUC, half-life, and clearance parameters. During clinical development, the method supports therapeutic drug monitoring, dose adjustment studies, and drug-drug interaction assessments. The metabolite profiling capability is particularly valuable for understanding interspecies differences in metabolism during toxicology studies and for predicting human metabolic clearance.

Additionally, the methodology can be adapted for the analysis of This compound derivatives currently under investigation as EYA inhibitors for SHH medulloblastoma treatment [2]. As these novel therapeutic agents progress through development, reliable bioanalytical methods will be essential for establishing exposure-response relationships and optimizing dosing regimens in pediatric oncology patients.

References

Benzarone protein binding experimental methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Binding Studies

Plasma protein binding (PPB) is a critical parameter in drug discovery and development that significantly influences a compound's pharmacokinetics and pharmacodynamics. For benzarone, understanding its interaction with plasma proteins is essential for correlating its total plasma concentration with its pharmacological activity. According to the free drug hypothesis, it is the unbound fraction of a drug that is responsible for its therapeutic effects, as only this fraction can diffuse to the site of action and interact with its target [1]. Experimental determination of the free fraction provides vital insights for predicting efficacy, understanding potential drug-drug interactions, and establishing relevant dose-exposure relationships.

This compound Protein Binding Data

The following table summarizes the key quantitative findings from experimental studies on this compound's plasma protein binding.

Parameter Finding Source/Reference
Extent of Binding in Human Plasma >99% bound [2]
Binding Protein Primarily to Albumin (inferred from structure as an organic acid) [2] [1]
Method Used in Literature In vitro binding assessment [2]

Experimental Methods for Protein Binding Determination

Two primary techniques are widely used for the determination of plasma protein binding: Equilibrium Dialysis and a more modern approach, BioSPME (Bio Solid-Phase Microextraction).

  • Equilibrium Dialysis is traditionally the most common method. It involves separating a plasma compartment from a buffer compartment using a semi-permeable membrane. The free drug equilibrates between the two compartments, while the protein-bound drug is retained. Rapid Equilibrium Dialysis (RED) devices have streamlined this process, reducing the typical workflow time.
  • BioSPME is a newer, non-depletive technique that utilizes pins coated with a sorbent phase to selectively extract the unbound analyte directly from the plasma matrix. This method excludes macromolecules like proteins, allowing for a clean and efficient measurement of the free drug concentration. It offers significant advantages in speed and automation potential [1].

The workflow for the BioSPME method is illustrated below, showing the process from sample preparation to LC-MS/MS analysis.

bioSPME_workflow Start Load Spiked Plasma and Buffer into Well Plate Condition Condition Pins (20 min in Isopropanol) Start->Condition Wash1 Wash Pins (10 sec in Water) Condition->Wash1 Extract Extraction (15 min, 37°C, 1200+ rpm) Wash1->Extract Wash2 Wash Pins (60 sec in Water) Extract->Wash2 Desorb Desorption (20 min in MeOH:Water) Wash2->Desorb Analyze LC-MS/MS Analysis Desorb->Analyze

Detailed Experimental Protocols

Protocol 1: Rapid Equilibrium Dialysis (RED)

This protocol outlines the steps for determining plasma protein binding using a commercially available RED device [1].

Materials:

  • Human plasma (e.g., pooled human plasma)
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Rapid Equilibrium Dialysis device
  • Eppendorf shaker or similar
  • Ice-cold acetonitrile
  • LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Spike this compound into human plasma at a therapeutically relevant concentration. Incubate for 1 hour at 37°C to allow binding equilibrium.
  • Loading: Pipette 200 µL of the spiked plasma into the sample chamber (red base) of the RED device. Add 350 µL of PBS to the buffer chamber (clear insert). Perform this in at least triplicate.
  • Dialysis: Assemble the device, cover it, and place it on a shaker. Dialyze for 4-6 hours at 37°C while shaking at 300 rpm.
  • Post-Dialysis Sample Processing:
    • From the plasma chamber: Transfer a 50 µL aliquot and mix it with 50 µL of clean PBS.
    • From the buffer chamber: Transfer a 50 µL aliquot and mix it with 50 µL of clean plasma.
    • This step ensures matrix consistency for subsequent analysis.
  • Protein Precipitation: To all samples, add 300 µL of ice-cold acetonitrile. Vortex mix and centrifuge at 5,000 rpm for 10 minutes at 4°C.
  • Analysis: Transfer the supernatant to LC-MS/MS vials for analysis. Quantify drug concentrations using an external calibration curve.
Protocol 2: Automated BioSPME 96-Pin Method

This protocol describes a high-throughput method for determining protein binding using Supel BioSPME 96-Pin devices on an automated liquid handling system [1].

Materials:

  • Supel BioSPME 96-Pin device
  • Automated robotic liquid handling system
  • 96-well plates (plastic or glass-coated for hydrophobic compounds)
  • Isopropanol, Methanol, Water (HPLC grade)
  • Human plasma and PBS, spiked with this compound

Procedure:

  • Sample Preparation: Spike this compound into human plasma and PBS. Incubate for 1 hour at 37°C while shaking at 300 rpm.
  • Plate Loading: Load 200 µL of the spiked plasma and PBS into separate columns of a 96-well extraction plate (n=8 recommended).
  • Pin Preparation (Automated):
    • Conditioning: Immerse the pin device in isopropanol for 20 minutes under static conditions.
    • Wash: Transfer the pin device to a water bath for 10 seconds.
  • Extraction: Transfer the pin device to the pre-loaded extraction plate. Extract for 15 minutes while shaking at 1200-1250 rpm at 37°C.
  • Post-Extraction Wash: Immerse the pin device in water for 60 seconds to remove any non-specifically adsorbed matrix components.
  • Desorption: Transfer the pin device to a desorption plate containing 80:20 Methanol:Water solution. Desorb the analytes for 20 minutes under static conditions.
  • Analysis: Analyze the desorption solution directly by LC-MS/MS. Quantify using an external calibration curve prepared in the desorption solvent.

Data Analysis and Interpretation

The free fraction (Fu) and percent protein binding are calculated from the analytical results.

  • For RED Method:

    • After matrix matching, the concentration in the buffer chamber, [Buffer], represents the free drug concentration.
    • The concentration in the plasma chamber, [Plasma], represents the total drug concentration.
    • Fu = [Buffer] / [Plasma]
    • % Protein Binding = (1 - Fu) × 100
  • For BioSPME Method:

    • The amount of drug extracted from plasma represents the free drug.
    • The amount of drug extracted from buffer (where Fu=100%) serves as the reference for total free drug.
    • Fu = (Peak Area from Plasma Extract) / (Peak Area from Buffer Extract)
    • % Protein Binding = (1 - Fu) × 100

Discussion and Comparison of Methods

The table below compares the key attributes of the two detailed protocols to help select the appropriate method.

Attribute Rapid Equilibrium Dialysis (RED) Automated BioSPME
Principle Passive equilibrium across a membrane Selective extraction by SPME coating
Throughput Lower (4-6 hours dialysis) High (<2 hours total workflow) [1]
Automation Manual steps; requires centrifugation Fully compatible with robotic systems [1]
Sample Cleanup Requires protein precipitation Integrated cleanup; proteins excluded by coating [1]
Hands-on Time Higher Lower

Critical Considerations for this compound

  • Analytical Sensitivity: Given this compound's reported high plasma protein binding (>99%), the free fraction is very small [2]. Your LC-MS/MS method must be highly sensitive and robust to accurately quantify the low unbound concentrations.
  • Stability: Confirm the chemical stability of this compound in plasma and under the incubation conditions (37°C for several hours) for both methods.
  • Non-Specific Binding: For either method, especially RED, test for non-specific binding of this compound to the dialysis device or well plates. The use of glass-coated plates can mitigate this for very hydrophobic compounds [1].

References

Benzarone hepatotoxicity mechanism and management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Benzarone-Induced Hepatotoxicity

Mechanism of Toxicity Experimental Model Key Quantitative Findings Significance
Mitochondrial Membrane Potential Disruption Isolated rat hepatocytes 54% decrease in membrane potential at 20 μmol/L [1] Indicates severe mitochondrial damage, a key trigger for cell death.
Uncoupling of Oxidative Phosphorylation Isolated rat liver mitochondria Decreased State 3 oxidation; 50% decrease in Respiratory Control Ratio (RCR) at 10.8 μmol/L [1] Disrupts ATP production, leading to energy crisis in liver cells.
Inhibition of Mitochondrial Beta-Oxidation Isolated rat liver mitochondria 87% inhibition at 100 μmol/L [1] Prevents fatty acid metabolism, contributing to steatosis and energy failure.
Induction of Oxidative Stress Isolated rat liver mitochondria; HepG2 cells Increased ROS production at 100 μmol/L [1] Causes oxidative damage to cellular components.
Promotion of Apoptosis & Necrosis Isolated rat hepatocytes; HepG2 cells Induced cytochrome c leakage and permeability transition; led to apoptosis and necrosis at 100 μmol/L [1] Directly links mitochondrial dysfunction to hepatocellular death.

Experimental Protocols for Hepatotoxicity Assessment

Here are detailed methodologies for key experiments investigating this compound's mitochondrial toxicity, based on the primary research.

Protocol 1: Assessing Mitochondrial Membrane Potential in Isolated Rat Hepatocytes

This protocol measures the collapse of the mitochondrial membrane potential (ΔΨm), an early event in toxicity.

  • Objective: To evaluate the effect of this compound on the health of the mitochondrial membrane in a cellular context.
  • Materials:
    • Isolation buffer
    • Fluorescent dye (e.g., JC-1, Rhodamine 123) for ΔΨm measurement
    • This compound stock solution (e.g., 20 mM in DMSO)
    • Control compounds (e.g., Amiodarone)
  • Procedure:
    • Isolate hepatocytes from rat liver via collagenase perfusion.
    • Incubate hepatocytes with the fluorescent dye that accumulates in mitochondria in a potential-dependent manner.
    • Treat cells with this compound (e.g., 20 μmol/L) or vehicle control for a set period.
    • Measure fluorescence using a plate reader or fluorescence microscope. A decrease in fluorescence signal indicates a loss of ΔΨm.
  • Troubleshooting Tip: Ensure hepatocyte viability is high (>85%) post-isolation. Use amiodarone as a positive control, which caused a 23% decrease in ΔΨm in the reference study [1].
Protocol 2: Evaluating Mitochondrial Respiration Using Isolated Rat Liver Mitochondria

This protocol assesses direct impact on the mitochondrial electron transport chain and coupling.

  • Objective: To determine if this compound uncouples oxidative phosphorylation or inhibits electron transport.
  • Materials:
    • Mitochondrial isolation medium
    • Oxygenph (e.g., Clark-type electrode)
    • Respiration buffer
    • Substrates (e.g., L-glutamate, succinate)
    • ADP
  • Procedure:
    • Isolate mitochondria from rat liver by differential centrifugation.
    • Add mitochondria to the oxygenph chamber containing respiration buffer and a substrate.
    • Measure State 2 respiration (basal, no ADP).
    • Add a known amount of ADP to initiate State 3 respiration (active, ATP synthesis).
    • Once ADP is depleted, State 4 respiration (resting) is measured.
    • Calculate the Respiratory Control Ratio (RCR): State 3 / State 4. A low RCR indicates uncoupling or inhibition.
    • Repeat the experiment with this compound (e.g., 10-100 μmol/L) added during State 2.
  • Troubleshooting Tip: A fresh mitochondrial preparation is critical for high RCR values. This compound significantly reduced the RCR for L-glutamate at low micromolar concentrations [1].

Clinical Management and Safety Assessment

For researchers involved in preclinical safety, understanding the clinical profile is crucial for risk assessment.

  • Clinical Presentation: Injury typically arises after 1 to 6 months of therapy, presenting with jaundice, fatigue, and a hepatocellular pattern of enzyme elevations (sharp rise in ALT/AST) [2].
  • Management: The principal treatment is immediate and permanent discontinuation of this compound. Rechallenge often leads to recurrence and should be avoided [2] [3].
  • Novel Assessment Methods: Modern approaches are moving towards human-relevant models.
    • Stem Cell-Derived Hepatic Organoids: A 2025 study used a co-culture of hPSC-derived hepatic organoids with stellate cells and macrophages to create a more physiologically accurate model for DILI prediction. Key endpoints included oxidative stress markers (ROS, GSSH), pro-inflammatory cytokines (IL-1β, IL-6), and liver function markers (ALT, AST) [4].
    • In Silico (AI) Prediction: Computational methods, including AI and machine learning, are being developed to predict toxicity by analyzing drug-target interactions and chemical structures early in development, helping to reduce late-stage failures [5].

The following diagram illustrates the central mechanism of this compound-induced hepatotoxicity and connects it to modern assessment methods.

Key Takeaways for Researchers

  • Mechanism is Rooted in Mitochondrial Toxicity: The evidence strongly points to mitochondrial dysfunction as the core mechanism of this compound's hepatotoxicity [1] [2].
  • Structural Alert is Critical: The benzofuran structure with specific side chains is necessary for the toxic effect; this informs structural design in drug development [1].
  • Utilize Human-Relevant Models: Move beyond simple cell lines. Incorporate complex models like hepatic organoids co-cultured with non-parenchymal cells for better DILI prediction [4].

References

Benzarone-induced liver injury case reports

Author: Smolecule Technical Support Team. Date: February 2026

Case Report Data Summary

The table below summarizes quantitative data from clinical cases of benzbromarone-induced liver injury to illustrate the typical clinical presentation [1] [2].

Case Parameter Case 1 (2019 Report) [1] Case 2 (2022 Report) [2]
Patient Demographics 39-year-old male 39-year-old male
Benzbromarone Dose & Duration 100 mg/day for 4 months 50 mg/day for 7 months
Key Laboratory Findings on Admission
- Aspartate Aminotransferase (AST) 170.6 U/L 1008 IU/L
- Alanine Aminotransferase (ALT) 208.2 U/L 1241 IU/L
- Total Bilirubin 702.5 µmol/L 9.71 mg/dL (≈166 µmol/L)
- Prothrombin Time (PT) 33.5 seconds (PTA: 25%) 78% activity
Other Notable Findings History of regular alcohol use (28 g/day); developed hepatic encephalopathy Concurrent use of other medications (bilastine, Hyakusosan); no history of liver disease
Outcome Required liver transplantation Full recovery after drug cessation

Mechanisms of Hepatotoxicity & Experimental Insights

The hepatotoxicity of benzarone and benzbromarone is primarily driven by their damaging effects on cellular mitochondria [3].

  • Mitochondrial Dysfunction: Studies on isolated rat hepatocytes and liver mitochondria show that these drugs severely impair mitochondrial function. Key effects include:
    • A significant decrease in the mitochondrial membrane potential (ΔΨm).
    • Inhibition of state 3 oxidation (the active, ATP-producing state of mitochondria).
    • Uncoupling of oxidative phosphorylation, disrupting the link between nutrient oxidation and energy production.
    • Inhibition of fatty acid β-oxidation [3].
  • Induction of Cell Death: The mitochondrial damage leads to increased production of reactive oxygen species (ROS), cytochrome c release, and induction of the mitochondrial permeability transition (MPT). These events trigger both apoptosis and necrosis of hepatocytes [3].
  • Metabolic Activation: For benzbromarone, hepatotoxicity is also linked to metabolic activation by cytochrome P450 enzymes (specifically CYP2C9). This process generates reactive metabolites, such as 6-hydroxybenzbromarone and a catechol/quinone intermediate, which can bind to cellular proteins and cause damage [4].

FAQs for Researchers

Q1: What are the critical high-risk factors to consider before prescribing benzbromarone in a clinical trial or study? Prior to use, researchers and clinicians should carefully evaluate:

  • Concurrent Medications: Drugs that compete for or inhibit CYP2C9 metabolism could increase the risk of toxicity.
  • Alcohol Consumption: A history of significant alcohol intake may increase susceptibility to liver injury, as seen in one case report [1].
  • Preexisting Liver Conditions: The drug should be used with extreme caution in individuals with any underlying liver disease.
  • Genetic Factors: Polymorphisms in the CYP2C9 gene could theoretically influence metabolic activation and individual susceptibility, though this is an area for further research.

Q2: What is the recommended monitoring protocol for hepatotoxicity during treatment? Regular monitoring of liver function tests (LFTs) is essential. This should include:

  • Frequency: LFTs (ALT, AST, ALP, GGT, and Total Bilirubin) should be checked periodically throughout the treatment course. The exact frequency should be determined by the study protocol but should be more vigilant in the initial months [2].
  • Action Plan: The drug should be stopped immediately if transaminases rise significantly (e.g., to more than 3-5 times the upper limit of normal) or if symptoms like jaundice, nausea, or fatigue develop [2].

Q3: From a drug development perspective, what structural features are associated with this hepatotoxicity? The hepatotoxic potential is linked to the benzofuran scaffold with specific side chains. The compound benzofuran itself showed no toxicity in studies, but the addition of a 2-butyl group and the 4-hydroxyphenyl methanone structure (as seen in benzbromarone and this compound) confers the mitochondrial toxicity. This structure is similar to amiodarone, a known mitochondrial toxin [3] [4].

Experimental Pathway for Hepatotoxicity Investigation

The following diagram illustrates the key experimental pathway for investigating drug-induced hepatotoxicity, based on the described mechanisms.

G Drug Drug Exposure (this compound/Benzbromarone) Metabolism Metabolic Activation (via CYP2C9) Drug->Metabolism Metabolite Reactive Metabolite (e.g., quinone) Metabolism->Metabolite MitoDysfunction Mitochondrial Dysfunction Metabolite->MitoDysfunction Induces Uncoupling Uncoupling of Oxidative Phosphorylation MitoDysfunction->Uncoupling BetaOx Inhibition of β-Oxidation MitoDysfunction->BetaOx MMP Loss of Membrane Potential (ΔΨm) MitoDysfunction->MMP ROS Increased ROS Production MitoDysfunction->ROS MPT Mitochondrial Permeability Transition MMP->MPT ROS->MPT CytoC Cytochrome c Release MPT->CytoC Necrosis Necrosis MPT->Necrosis Apoptosis Apoptosis CytoC->Apoptosis AO Adverse Outcome Liver Injury Apoptosis->AO Necrosis->AO

Key Experimental Protocols

1. Assessing Mitochondrial Toxicity in Isolated Mitochondria

  • Objective: To directly measure the effect of a test compound on key mitochondrial functions.
  • Methodology:
    • Isolate mitochondria from rat liver tissue via differential centrifugation.
    • Use an oxygen electrode in a sealed, stirred chamber to measure oxygen consumption.
    • Assess State 3 and State 4 respiration rates by adding substrates (e.g., glutamate) and ADP. A decrease in the Respiratory Control Ratio (RCR = State 3/State 4) indicates impaired mitochondrial coupling.
    • Measure the mitochondrial membrane potential (ΔΨm) using fluorescent dyes like JC-1 or Rhodamine 123. A decrease in fluorescence indicates depolarization.
    • Evaluate induction of the mitochondrial permeability transition (MPT) by monitoring mitochondrial swelling as a decrease in absorbance at 540 nm [3].

2. In Vitro Assessment of Hepatocyte Viability and Death

  • Objective: To determine the cytotoxic effects and mode of cell death in a relevant liver cell model.
  • Methodology:
    • Culture human hepatoma cells (e.g., HepG2) or primary hepatocytes.
    • Treat cells with the test compound and its suspected metabolites over a range of concentrations.
    • Use assays to differentiate between apoptosis and necrosis:
      • Apoptosis: Measure using caspase-3/7 activity assays or Annexin V staining by flow cytometry.
      • Necrosis: Measure by release of lactate dehydrogenase (LDH) into the culture medium.
    • Quantify reactive oxygen species (ROS) using fluorescent probes like H2DCFDA [3].

References

Benzarone side effects and safety profile

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Benzarone Safety

1. What is the primary safety concern associated with this compound? The primary safety concern is hepatotoxicity, which can range from mild, reversible liver enzyme elevations to severe liver injury, including jaundice and liver failure. This risk was significant enough to lead to the withdrawal of this compound from markets in France and Britain [1].

2. What is the mechanistic basis for this compound-induced liver injury? this compound's hepatotoxicity is primarily driven by mitochondrial toxicity [2]. The table below summarizes the key experimental findings on this mechanism.

Table 1: Mechanisms of this compound-Induced Hepatotoxicity - Key Experimental Findings

Toxic Effect Experimental Model Key Finding Implication
Mitochondrial Dysfunction Isolated rat hepatocytes Concentration-dependent decrease in mitochondrial membrane potential [2] Disruption of cellular energy production
Inhibition of Oxidative Phosphorylation Isolated rat liver mitochondria Decreased state 3 oxidation and uncoupling of oxidative phosphorylation [2] Compromised ATP synthesis
Inhibition of Fatty Acid β-oxidation Isolated rat liver mitochondria Significant inhibition of mitochondrial beta-oxidation [2] Impairment of fat metabolism, can lead to steatosis
Induction of Oxidative Stress HepG2 cells & isolated mitochondria Increased production of reactive oxygen species (ROS) [2] Causes oxidative damage to cellular components
Cell Death Isolated rat hepatocytes Induction of both apoptosis and necrosis [2] Direct pathway to liver cell damage and failure

The following diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity, based on the findings above.

G Proposed Pathway of this compound-Induced Hepatotoxicity cluster_mito Mitochondrial Toxicity cluster_fate Cell Fate start This compound node_MitoDysfunc Mitochondrial Dysfunction start->node_MitoDysfunc node_OxPhos Inhibits Oxidative Phosphorylation node_MitoDysfunc->node_OxPhos node_bOx Inhibits β-oxidation node_MitoDysfunc->node_bOx node_ROS ↑ ROS Production node_MitoDysfunc->node_ROS node_Necrosis Necrosis node_OxPhos->node_Necrosis node_MPT Induces Mitochondrial Permeability Transition node_ROS->node_MPT node_CytC Cytochrome c Leakage node_MPT->node_CytC node_Apoptosis Apoptosis node_CytC->node_Apoptosis end Hepatotoxicity node_Apoptosis->end node_Necrosis->end

3. Are there structural features that contribute to its toxicity? Yes. Research indicates that the side chains attached to the benzofuran core are critical for the hepatotoxic effects. The compound benzofuran itself showed no toxicity in experiments, while this compound (which has a 4-hydroxybenzoyl side chain) was highly toxic [2].

Troubleshooting Guide: Key Experimental Considerations

For researchers studying this compound or related compounds, careful experimental design is crucial.

  • In Vitro and Ex Vivo Models: The mechanisms were elucidated using established models like isolated rat liver mitochondria and isolated rat hepatocytes [2]. These are relevant systems for investigating drug-induced mitochondrial toxicity.
  • Critical Parameters to Monitor:
    • Mitochondrial Membrane Potential: Use fluorescent dyes (e.g., JC-1, TMRM) to detect early loss of membrane integrity [2].
    • Oxygen Consumption: Measure state 3 and state 4 respiration rates in isolated mitochondria to assess oxidative phosphorylation [2].
    • Beta-Oxidation Assays: Quantify the rate of fatty acid oxidation as a key metabolic function [2].
    • Cell Viability and Death Markers: Distinguish between apoptotic and necrotic cell death using assays for caspase activation, Annexin V/PI staining, and LDH release [2].
  • Relevance to Structural Analogs: Be aware that the hepatotoxic mechanism is shared by structurally related drugs like benzbromarone (another uricosuric) and amiodarone (an antiarrhythmic drug) [2]. This suggests a common risk profile for molecules with this benzofuran scaffold.

Important Limitations and Data Gaps

It is important to note that the information available is not a complete safety profile.

  • The most detailed mechanistic study is from 2005 [2], and a comprehensive, recent review of this compound's side effects is lacking.
  • The search results do not provide quantitative data on the incidence of hepatotoxicity in humans or detailed information on other potential side effects (e.g., renal, gastrointestinal, dermatological).

To build a more complete picture, I suggest you consult the full text of the cited mechanistic study [2] and search for more recent review articles on withdrawn drugs or drug-induced liver injury that may include this compound.

References

Benzarone solubility issues in experimental preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Benzarone

Property Description
Generic Name This compound [1]
CAS Number 1477-19-6 [1]
Chemical Formula C₁₇H₁₄O₃ [1]
Monoisotopic Mass 266.09 Da [1]
SMILES CCC1=C(C(=O)C2=CC=C(O)C=C2)C2=CC=CC=C2O1 [1]
Modality Small Molecule [1]
Status Experimental/Investigational [1]

Documented Preparation Method

A German patent (DE3342624A1) details the synthesis of this compound and its derivatives. The following workflow summarizes the key reaction steps based on the patent information [2].

G Start Start: 2-Ethylbenzofuran Step1 Reaction with p-Hydroxybenzoyl Chloride (Catalyst: Lewis Acid) Start->Step1 Step2 Work-up and Purification (Recrystallization from Ethanol) Step1->Step2 End End: Pure this compound Step2->End

Experimental Troubleshooting Guidance

For FAQs where specific data is lacking, you can guide researchers through a general troubleshooting process for poor solubility, a common issue in drug development [3] [4].

G Problem Problem: Poor Solubility Q1 Check Solvent System • Try different organic solvents (DMSO, EtOH) • Use aqueous buffers with surfactants Problem->Q1 Q2 Consider Physical Modification • Generate salt forms (if applicable) • Explore co-solvency Q1->Q2 if unresolved Q3 Explore Advanced Formulations • Nanoemulsions • Lipid-based systems • Cyclodextrin complexation Q2->Q3 if high conc. needed

References

optimizing Benzarone concentration for EYA inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Documented Concentrations & Key Data

The table below summarizes the effective concentrations of benzarone and its derivative, benzbromarone, as reported in recent scientific literature.

Compound Assay/Model System Effective Concentration / IC₅₀ Key Findings & Context
This compound In vivo tumor xenograft (HT-29 colorectal cancer cells) [1] 50, 100, and 200 mg/kg (in vivo dosing) Administered intravenously at 5-day intervals. Demonstrated a dose-dependent inhibitory effect on tumor growth [1].
Benzbromarone (BBR) Cell viability (MLL-r and MLL-nr leukemia cells) [2] Varies by cell line (IC₅₀ values reported) Selectively reduced viability in leukemia cells expressing EYA1/EYA3. Sensitivity was inversely correlated with combined EYA1 and EYA3 expression levels [2].
DS-1-38 (this compound derivative) SHH-medulloblastoma (SHH-MB) models [3] [4] Data not specified Showed excellent brain penetrance and increased the lifespan in mouse models of SHH-MB. Considered a promising lead compound [3] [4].

Experimental Protocol: Cell Viability Assay (IC₅₀ Determination)

This is a standard method used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, as referenced in the search results [2] [1].

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000–3,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight [1].
  • Compound Treatment: Prepare a serial dilution of your EYA inhibitor (e.g., this compound, Benzbromarone) in DMSO and then in culture medium. The final DMSO concentration should be consistent and non-cytotoxic (typically ≤0.1%). Add the compound solutions to the cells. Include a vehicle control (DMSO only) and a blank control (medium only).
  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
  • Viability Measurement: Add a cell viability assay reagent (e.g., CCK-8). Incubate for 1-4 hours and then measure the absorbance at 450 nm using a microplate reader [1].
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and use non-linear regression analysis to calculate the IC₅₀ value.

EYA Protein Signaling Pathway

The following diagram illustrates the key signaling pathways involving EYA proteins, which are targeted by this compound and its derivatives.

eya_pathway SHH SHH SMO SMO SHH->SMO EYA EYA SMO->EYA Upregulates SIX SIX EYA->SIX Binds & Translocates to Nucleus pY445 PLK1-pY445 EYA->pY445 Dephosphorylates TargetGenes TargetGenes SIX->TargetGenes Transactivates (e.g., EGFR, VEGFD) PLK1 PLK1 Mitosis Successful Mitosis PLK1->Mitosis Promotes pY445->PLK1 Inactivates Inhibitor This compound/Benzbromarone Inhibitor->EYA Inhibits

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and benzbromarone? Both are identified as allosteric inhibitors of EYA proteins [3]. This compound has been used as a starting point to develop more potent derivatives like DS-1-38 [3] [4]. Benzbromarone is more widely cited in recent studies for its efficacy against EYA-expressing leukemia cells [2].

Q2: How do I account for cell line-specific differences in sensitivity? Research indicates that sensitivity to EYA inhibitors like benzbromarone is highly dependent on the endogenous expression levels of EYA family members, particularly EYA1 and EYA3 [2]. Before optimizing concentration, it is crucial to profile the expression of EYA1, EYA3, and EYA4 in your specific cell models.

Q3: What are the known molecular mechanisms and targets of EYA inhibition? EYA inhibition impacts multiple cellular processes:

  • Transcriptional Regulation: Disrupts the EYA-SIX complex, affecting oncogene expression [5] [1].
  • DNA Damage Repair: Reduces dephosphorylation of the histone H2AX, impairing DNA repair [3] [5].
  • Cell Cycle & Mitosis: Prevents dephosphorylation of Polo-like Kinase 1 (PLK1) at Y445, which is critical for its activation and proper progression through mitosis [6].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High IC₅₀ / Low Potency Low EYA expression in cell model Verify EYA1/EYA3 expression via qPCR or western blot. Switch to a more sensitive, EYA-high cell line [2].
Poor Solubility Low aqueous solubility of compound Use DMSO for stock solutions. Ensure final DMSO concentration is ≤0.1% to avoid cytotoxicity.
Lack of Effect in Vivo Poor pharmacokinetics (e.g., rapid clearance, low brain penetration) Consider structural derivatives like DS-1-38, which was specifically designed for improved brain penetrance [3] [4].

References

Benzarone Metabolism and Stability Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The primary stability issue for Benzarone in plasma is its extensive metabolism via conjugation. The table below summarizes the quantitative distribution of this compound and its metabolites in human plasma, which is crucial for understanding its stability profile [1].

Analyte Relative Amount in Plasma (%) Form
This compound Sulphate 82% Conjugated (Sulphated)
This compound Glucuronide 12% Conjugated (Glucuronidated)
Unconjugated this compound 6% Free (Unconjugated)

This data indicates that this compound is highly unstable in its free form in plasma, with 94% of it existing as conjugates shortly after administration [1]. Therefore, the main challenge in analysis is the accurate measurement of the parent drug separately from its metabolites.

Experimental Protocol for Plasma Analysis

The established method for quantifying total this compound (both conjugated and unconjugated) in plasma involves enzymatic deconjugation, extraction, and chromatographic analysis. Below is a workflow diagram and detailed steps based on the published methodology [1].

Start Plasma/Urine Sample Hydrolysis Enzymatic Hydrolysis with beta-glucuronidase/arylsulphatase Start->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction HPLC HPLC Analysis with Gradient Elution and UV Detection Extraction->HPLC Validation Validation via GC-MS of Methylated Derivatives HPLC->Validation

1. Sample Hydrolysis: To measure total this compound, incubate the plasma sample with an enzyme preparation such as beta-glucuronidase/arylsulphatase (from Helix pomatia) to hydrolyze the sulphate and glucuronide conjugates back into the parent this compound molecule [1].

2. Extraction: After hydrolysis, extract the freed this compound from the plasma matrix using a suitable organic solvent [1].

3. Analysis and Quantification: - Primary Method: Use Reversed-Phase High-Performance Liquid Chromatography (HPLC) with a gradient elution program and UV detection [1]. - Validation Method: The results can be validated using Gas Chromatography-Mass Spectrometry (GC-MS) after preparing methylated derivatives of this compound [1].

4. Method Performance: This assay has been validated for a concentration range of 0.01–2 μg/mL in both plasma and urine, with a precision of 3–5% and a sensitivity (limit of detection) of 0.01 μg/mL [1].

Frequently Asked Questions

How can I specifically measure unconjugated this compound? To measure only the unconjugated fraction, simply omit the enzymatic hydrolysis step from the protocol. Analyzing the sample directly will allow you to quantify the free drug without interference from its conjugates.
What is the relationship between this compound and Benzbromarone? this compound is structurally related to the uricosuric drug Benzbromarone. While it was initially thought to be a debrominated metabolite of Benzbromarone, later research suggests that hydroxylation is a more relevant metabolic pathway. This compound itself has been developed for the treatment of vascular disorders [1] [2].
Where can I find a certified reference standard for this compound? The European Pharmacopoeia (EP) Reference Standard for this compound (CAS 1477-19-6) is available from suppliers like Sigma-Aldrich. This pharmaceutical primary standard is essential for ensuring the accuracy and reliability of your analytical methods [3].

Troubleshooting and Deeper Investigation

  • Instability During Sample Storage: If you observe unexpected degradation of unconjugated this compound in your samples, consider the potential for enzymatic activity even after sample collection. Rapid freezing of plasma and the use of enzyme inhibitors during storage might be necessary, though this is not specified in the searched literature and would require experimental optimization.
  • Lack of Modern Data: Be aware that the most specific analytical data found in the search results is from 1986 [1]. The field of bioanalysis has advanced significantly since then.
  • For a comprehensive stability profile, it would be beneficial to conduct a formal stability study under various conditions (e.g., different temperatures, pH levels, and time points) and to consult more recent scientific literature or regulatory guidelines.

References

Benzarone hepatotoxicity risk mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Hepatotoxicity

Understanding the underlying mechanisms of liver injury is crucial for designing safe experiments. The table below summarizes the key mechanistic pathways identified in research.

Mechanism Key Findings Experimental Evidence
Mitochondrial Toxicity Impairs mitochondrial function, leading to decreased membrane potential, uncoupled oxidative phosphorylation, and induction of apoptosis/necrosis [1]. Studies in isolated rat hepatocytes and liver mitochondria; observed effects at concentrations of 20-100 μmol/L [1].
Metabolic Activation Metabolized into reactive species that cause mechanism-based inhibition of cytochrome P450 enzymes, particularly CYP3A4 [2]. Experiments in human liver microsomes demonstrated time-dependent, NADPH-dependent inactivation of CYP3A4 [2].
Complex CYP Inhibition Acts as a "super-inhibitor" for various CYP isozymes (CYP2C9, CYP3A4, CYP2D6, CYP2E1) via a non-classical mechanism potentially involving redox interference [3]. Inhibition studies in multiple enzyme setups (reconstituted systems, baculosomes, microsomes); inhibition potency changed unusually with inhibitor dilution [3].

Comparative Clinical Hepatotoxicity Risk

For context in drug safety assessment, a recent large cohort study directly compared benzbromarone to another common urate-lowering therapy. The findings challenge previous perceptions of its relative risk.

Metric Febuxostat Benzbromarone
Study Population Patients with gout receiving urate-lowering therapy [4]. Patients with gout receiving urate-lowering therapy [4].
Hepatotoxicity Incidence 39.6 per 1,000 person-years [4]. 16.8 per 1,000 person-years [4].
Adjusted Hazard Ratio (HR) Reference (1.00) 0.36 (95% CI: 0.17-0.78), indicating significantly lower risk [4].
Key Interpretation Use was associated with a 2.75 times greater risk of hepatotoxicity compared to benzbromarone [4]. Associated with a significantly lower risk of hepatotoxicity compared to febuxostat [4].

> Note on Clinical Data: The study defined hepatotoxicity as ALT or AST > 3x the upper limit of normal. It concluded that severe hepatotoxicity with benzbromarone is rare and occurs less frequently than with febuxostat [4].

Experimental Workflow for Risk Assessment

For researchers investigating the hepatotoxic potential of benzbromarone or related compounds, the following workflow outlines key experimental approaches derived from the literature. The diagram below visualizes this multi-faceted assessment strategy.

G Start Hepatotoxicity Risk Assessment M1 In vitro Cytotoxicity (IC50 & Cell Viability) Start->M1 M2 Mitochondrial Function Assays (Membrane Potential, ROS) Start->M2 M3 CYP Enzyme Inhibition Studies (Kinetics & Mechanism) Start->M3 M4 Reactive Metabolite Screening (e.g., Trapping Assays) Start->M4 E1 Isolated Hepatocytes M1->E1 M2->E1 E2 Isolated Liver Mitochondria M2->E2 E3 Human Liver Microsomes M3->E3 E4 CYP Reconstituted Systems M3->E4 M4->E3

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the critical in vitro assays to prioritize for assessing benzbromarone-induced hepatotoxicity? Prioritize assays targeting its known mechanisms. Essential experiments include:

  • Mitochondrial Function Assays: Measure membrane potential (using JC-1 or TMRM probes), oxygen consumption, and ATP production in primary hepatocytes or HepG2 cells [1].
  • CYP Inhibition Screening: Conduct time- and NADPH-dependent inhibition (TDI) assays specifically on CYP3A4 and CYP2C9 to identify mechanism-based inactivation [2].
  • Cell Viability and Apoptosis Assays: Use high-content imaging to quantify markers of apoptosis (e.g., caspase activation) and necrosis in liver cell models [1].

Q2: We are observing unusual, non-classical inhibition kinetics with benzbromarone in our CYP assays. Is this documented? Yes. Research has shown that benzbromarone does not always follow classical Michaelis-Menten inhibition models. The inhibition constant (Ki) can appear to change by orders of magnitude with serial dilution of the inhibitor, and it can non-specifically inhibit multiple CYP isozymes. This "super-inhibition" may be related to its activity as a surface-active redox agent that interferes with diffusible reactive oxygen species rather than simple active-site binding [3].

Q3: Based on recent clinical data, how does the hepatotoxicity risk of benzbromarone compare to other drugs? A 2025 real-world cohort study found that benzbromarone had a significantly lower risk of hepatotoxicity compared to febuxostat in patients with gout [4]. This is an important update for risk-benefit assessments. Furthermore, while benzbromarone was withdrawn from some markets due to hepatotoxicity concerns, its estimated risk was reported to be less than 1 in 17,000 [4].

Critical Risk Mitigation Strategies for Experimental Work

  • Conduct Rigorous Pre-Clinical Screening: Do not rely solely on single-concentration or short-term cytotoxicity assays. Implement the full mechanistic workflow, including mitochondrial function and TDI assays, to fully characterize the risk profile [5] [1].
  • Prioritize Proactive Monitoring: In any experimental context involving animal models or follow-up clinical data, establish a robust liver safety monitoring plan. This should include regular checks of ALT and AST levels, as perturbations are a key early signal [4] [5].
  • Contextualize Historical Safety Data: When reviewing the safety profile, note that the perceived high risk of benzbromarone is being re-evaluated. Recent large-scale studies suggest its risk is comparatively lower than other commonly used drugs like febuxostat, though vigilance is still required [4].

References

Benzarone experimental teratogen handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Benzarone Handling and Precautions

Q1: What is this compound and is it classified as a teratogen? Yes, this compound is listed as a substance with reported teratogenic properties, meaning it can interfere with embryonic or fetal development and may lead to birth defects [1]. It is currently an experimental small molecule drug [2].

Q2: What are the specific handling precautions for this compound in a laboratory setting? The search results do not provide specific handling protocols for this compound. However, general principles for handling teratogens indicate that they can be used safely with appropriate care [1]. You must take the following steps:

  • Consult the SDS: Always obtain and review the most current Safety Data Sheet (SDS) from the manufacturer or supplier for detailed hazard information, proper personal protective equipment (PPE), and handling instructions [1].
  • Risk Assessment: Conduct a thorough risk assessment for your specific experimental procedure.
  • Use Standard Protocols: Implement engineering controls (e.g., fume hoods) and wear appropriate PPE (e.g., gloves, lab coats, safety glasses) as standard practice when handling teratogenic chemicals.

Q3: What are the known research applications of this compound? this compound is primarily investigated for its role in inhibiting EYA proteins (phosphatases and transcription factors). Recent research focuses on developing this compound derivatives as potential therapeutics for Sonic Hedgehog (SHH) medulloblastoma, a common malignant pediatric brain tumor [3]. One derivative, DS-1-38, has shown promise in suppressing tumor growth and increasing the lifespan in mouse models [3].

Experimental Data on Related Compounds

The available research on this compound is limited to its mechanism of action in cancer studies. However, several studies have investigated the teratogenic effects and mechanisms of other benzene-derived compounds, such as Benzophenone-3 (BP-3), a common UV filter. The table below summarizes some of these findings, which may serve as a reference for understanding the potential impact of this class of chemicals on embryonic development.

Compound Experimental Model Key Teratogenic/Fetal Effects Proposed Mechanism of Action
Benzene [4] CD-1 mouse model ( in utero exposure) Increased oxidative stress in fetal tissue; more susceptible in male fetuses. Altered embryonic signaling pathways. Production of reactive oxygen species (ROS); Increased expression of Pim-1, c-Myb, phosphorylated p38-MAPK; Lowered IkappaBalpha protein levels [4].
Benzophenone-3 (BP-3) [5] Pregnant mice; primary neocortical cultures from embryos Impairs autophagy; disrupts nuclear receptor signaling (RXRs, PPARγ); alters epigenetic status; dysregulates neurogenesis-related genes. Disruption of BECLIN-1, MAP1LC3B; alteration of HDAC and sirtuin activities; inhibition of global sumoylation [5].
Benzophenone-3 (BP-3) [6] Pregnant ICR mice (exposure from GD 0 to 6) Increased fetal loss; placental thrombosis and tissue necrosis. Disruption of key metabolic pathways (e.g., fructose/mannose, TCA cycle, arginine/proline metabolism) in fetus, uterus, and placenta [6].
Benzophenones (BP-1, BP-3, etc.) [7] Cohort study in pregnant women Associations with changes in gestational age and fetal growth; effects more pronounced in female infants. Function as endocrine-disrupting chemicals (EDCs); binding to estrogen receptors (hER α and β) and interfering with hormonal processes [7].

Experimental Workflow for Teratogenicity Assessment

The following diagram outlines a general experimental workflow for studying the teratogenic effects and mechanisms of a chemical, synthesizing methodologies from the search results.

G cluster_methods Key Analytical Methods A In Vivo Animal Exposure B Sample Collection (Fetal & Maternal Tissues) A->B C In Vitro Analysis (Primary Cell Cultures) B->C e.g., neocortical cells [5] D Phenotypic Assessment B->D E Biochemical & Molecular Analysis C->E G Teratogenicity & Mechanism Evaluation D->G E->G F Omics & Pathway Analysis F->G D1 Fetal loss rate [6] D2 Organ weight & histopathology [6] D3 Oxidative stress markers [4] E1 Western Blot (e.g., Pim-1, c-Myb) [4] E2 ELISA (e.g., RXRs, PPARγ) [5] E3 Enzyme activity assays (HDAC, Sirtuin) [5] F1 Metabolomics (UPLC-MS) [6] F2 Microarray (Gene/miRNA expression) [5]

Critical Safety Reminder

References

Chemical Properties & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical and storage information for benzarone, which is crucial for handling and experimental design.

Property Specification
CAS Number 1477-19-6 [1]
Molecular Formula C₁₇H₁₄O₃ [1]
Molecular Weight 266.3 g/mol [1]
Purity ≥ 98% (GC) [1]
Appearance White to almost white powder or crystal [1]
Melting Point 124 - 128 °C [1]
Recommended Storage Refrigerate at 2°C to 8°C [1] [2]
Condition to Avoid Heat Sensitive [2]
Solubility Soluble in DMSO and Methanol (Slightly) [2]

Analytical Methods for Quantification

While data on this compound's stability is limited, established analytical methods exist for its detection in biological matrices. The following protocol, adapted from a published study, can serve as a foundation for developing your own stability-indicating assays [3].

Workflow: Determination of this compound in Plasma and Urine This method quantifies total this compound (both conjugated and unconjugated) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validation [3].

Start Start: Sample Collection (Human Plasma/Urine) Hydrolysis Enzymatic Hydrolysis (beta-glucuronidase/arylsulphatase) Start->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Analysis1 HPLC Analysis with UV Detection Extraction->Analysis1 Validation Validation via GC-MS (after derivative preparation) Extraction->Validation End End: Quantification Analysis1->End Validation->End

Detailed Methodology [3]:

  • Sample Hydrolysis: Treat plasma or urine samples with the enzyme β-glucuronidase/arylsulphatase (e.g., from Helix pomatia) to hydrolyze conjugated this compound metabolites (glucuronides and sulfates). This step is crucial for measuring the total drug content.
  • Analyte Extraction: Extract this compound from the hydrolyzed matrix using a suitable organic solvent.
  • Chromatographic Separation and Quantification:
    • HPLC with UV Detection: Use a reversed-phase C18 column. Employ a gradient elution with a mobile phase such as a mixture of water and acetonitrile (or methanol). The reported concentration range for this assay is 0.01 - 2 μg/mL, with a sensitivity of 0.01 μg/mL and a precision of 3-5%.
    • Validation by GC-MS: To confirm the results, derivatize the extracted this compound (e.g., by methylation) and analyze it using GC-MS. This provides high specificity and confirmation of the analyte's identity.
  • Key Findings from the Method: The study revealed that in human plasma, this compound exists predominantly in conjugated forms: approximately 82% sulfated, 12% glucuronidated, and only about 6% as unconjugated (free) drug [3].

Troubleshooting Common Stability Scenarios

Here are answers to potential questions researchers might encounter.

FAQ 1: What should I do if my this compound powder changes color?

  • Observation: The white to almost white powder appears discolored (e.g., pale yellow or brown).
  • Potential Cause: Exposure to heat, light, or oxygen can lead to decomposition. The compound is noted as heat-sensitive [2] [4].
  • Action:
    • Immediately check storage conditions. Ensure the compound has been stored continuously at 2-8°C and protected from light.
    • Do not use the discolored material for critical experiments.
    • Assay the sample. Use the HPLC method described above to determine the current purity of the material compared to a fresh or known-good standard.

FAQ 2: How can I ensure my this compound solution is stable during an experiment?

  • Observation: Need to prepare a working solution for in-vitro assays.
  • Guidance:
    • Solvent Choice: Prepare stock solutions in a pure, anhydrous solvent like DMSO or methanol, as this compound is slightly soluble in these [2].
    • Aliquoting: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
    • Storage: Store aliquots at -20°C or below for short-term use. For long-term storage, consider -80°C.
    • Stability Testing: For critical, long-duration experiments, it is prudent to check the stability of the solution over the experimental timeframe using HPLC.

Critical Considerations for Experimental Design

  • Metabolite Interference: Be aware that in biological experiments, this compound is extensively metabolized. If you are measuring parent drug concentrations, the conjugation profile (82% sulfate conjugate) is a major factor to account for [3].
  • General Stability Principles: Although specific data on this compound is limited, general drug stability rules apply. Factors like pH, exposure to light, and the presence of catalytic metals can accelerate degradation. Control these factors tightly in your experimental buffers and conditions.
  • Proactive Testing: The most reliable approach is to establish a stability-indicating method (like the HPLC protocol above) for your specific experimental system.

References

troubleshooting Benzarone analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Core Analytical Method for Benzarone

The foundational method for analyzing this compound in biological samples uses High-Performance Liquid Chromatography (HPLC) [1].

  • Sample Preparation: this compound is extracted from human serum or urine using chloroform. Before extraction, glucuronide conjugates are cleaved with the enzyme glucuronidase [1].
  • Chromatography: The analysis is performed using a reversed-phase column. A gradient elution method is used to separate the compounds [1].
  • Detection: The specific detector type is not mentioned in the abstract, but the method is suitable for kinetic analysis in both serum and urine [1].
  • Sensitivity: The limit of detection for this method is 0.03 µg/mL [1].

For quantitative analysis, you would use a reference standard, such as the This compound EP Reference Standard (CAS 1477-19-6), which is supplied as a pharmaceutical primary standard [2].

HPLC Troubleshooting Guide for Common Issues

Since a direct guide for this compound isn't available, the following table summarizes common HPLC problems and their solutions, which are directly applicable to maintaining the robustness of your this compound method [3].

Symptom & Description Common Causes Prevention & Suggested Remedy

| Decreasing Retention Time Analytes elute faster than expected. | • Wrong solvent composition/pH • Increasing column temperature • Column overloading • Increasing flow rate | • Prepare fresh, well-mixed, and degassed mobile phase [3]. • Use a column thermostat to control temperature [3]. • Reduce sample amount or use a wider column [3]. • Verify pump flow rate accuracy [3]. | | Increasing Retention Time Analytes elute slower than expected. | • Wrong solvent composition/pH • Decreasing column temperature • Change in stationary phase chemistry • Decreasing flow rate | • Cover solvent reservoirs to prevent evaporation of volatile components [3]. • Ensure stable lab/column temperature [3]. • Replace aged column; operate within stable pH range [3]. • Check for system leaks and verify pump flow rate [3]. | | Fluctuating Retention Time Retention times are inconsistent and non-reproducible. | • Insufficient mobile phase mixing • Insufficient buffer capacity • Inadequate column equilibration • Unstable flow rate/pressure | • For isocratic methods, manually pre-mix mobile phase [3]. For quaternary pumps, check for gradient valve issues [3]. • Use buffer concentrations preferably above 20 mM [3]. • Pass 10-15 column volumes of mobile phase for equilibration [3]. • Perform system pressure and pump leak tests [3]. | | Peak Splitting / Shape Deformation Peaks are split or show shouldering. | • Sample solvent stronger than mobile phase • Void in column inlet • Contaminated or blocked column frit • Blocked injector needle or fitting | • Ensure sample solvent matches mobile phase composition. • Refill the column inlet or replace the column. • Backflush the column or replace the guard cartridge. • Clean or replace the injector needle and check connections. |

Systematic Problem-Solving Workflow

When troubleshooting, follow a logical progression to isolate the problem's source. The diagram below outlines a recommended workflow.

G Start Start: Chromatographic Issue Step1 Replicate Known Conditions • Re-prepare mobile phase & standards • Use method-specified column Start->Step1 Step2 Problem Persists? Step1->Step2 Step3 Verify Instrument Performance • Check flow rate accuracy • Perform pressure test • Check for leaks Step2->Step3 Yes Step6 Troubleshoot Column & Chemistry • Flush/regenerate column • Check column temperature • Test with new column Step2->Step6 No Step4 Instrument Issue? Step3->Step4 Step5 Troubleshoot Instrument • Refer to manufacturer guides • Clean or replace parts Step4->Step5 Yes Step4->Step6 No Step7 Problem Identified & Resolved Step5->Step7 Step6->Step7 Step8 Update Method Documentation Step7->Step8

Key Considerations for Method Maintenance

  • Pressure and Flow Rate: Consistently monitor system pressure. A sudden pressure increase often indicates a blockage, while a decrease suggests a leak [3] [4].
  • Mobile Phase and Column Care: The stability of your method heavily depends on fresh, correctly prepared mobile phases and a well-cared-for column. Always use HPLC-grade solvents and high-purity water [3].
  • Contamination Control: this compound analysis in biological matrices like serum carries a high risk of contamination. Use guard columns, filter samples, and periodically flush the analytical column with a strong solvent to remove contaminants [1] [3].

References

Benzarone metabolite interference in assays

Author: Smolecule Technical Support Team. Date: February 2026

Known Metabolites of Benzarone

The key to troubleshooting assay interference lies in understanding the drug's metabolic profile. The primary metabolites identified for this compound are its phase II conjugation products.

The table below summarizes the quantitative distribution of this compound and its conjugates in human plasma, which is crucial for anticipating which metabolites are most likely to cause interference [1].

Metabolite Type Percentage in Human Plasma
Sulphated this compound ~82%
Glucuronidated this compound ~12%
Unconjugated this compound ~6%

This data indicates that an assay measuring "total this compound" would predominantly detect the sulphate conjugate. Cross-reactivity of assay antibodies or reagents with these conjugated forms is a major potential source of interference.

Validated Experimental Protocol

For accurate quantification and to investigate metabolite interference, a robust method is essential. The following protocol, adapted from a published assay, details how to quantify total this compound and identify its conjugates in plasma and urine [1].

G start Plasma/Urine Sample hydrolysis Enzymatic Hydrolysis (beta-glucuronidase/arylsulphatase) start->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction hplc HPLC Analysis (Reversed-Phase Column, Gradient Elution, UV Detection) extraction->hplc validation Validation via GC-MS (Methylated Derivatives) hplc->validation end Quantified Total this compound validation->end

Key Protocol Details [1]:

  • Sample Preparation: The critical first step is enzymatic hydrolysis using beta-glucuronidase/arylsulphatase to deconjugate the metabolites back to the parent this compound compound. This allows for the measurement of "total this compound."
  • Analytical Separation & Quantification:
    • HPLC: Uses a reversed-phase column with a gradient elution method and UV detection.
    • Quantitative Range: 0.01–2 μg/mL for both plasma and urine.
    • Sensitivity: The limit of quantification is 0.01 μg/mL.
    • Precision: The method shows a precision of 3-5%.
  • Method Validation: The results from HPLC were cross-validated using gas chromatography-mass spectrometry (GC-MS) after preparing methylated derivatives, confirming the assay's reliability.

Insights from a Structurally Related Drug

Since direct data on this compound's phase I metabolism is limited in the search results, it is highly informative to consider its parent drug, benzbromarone. Understanding its metabolic pathway can reveal potential reactive intermediates that could also be formed from this compound and cause assay interference or other issues [2].

G BBR Benzbromarone EnzOx Enzymatic Oxidation (Primarily CYP3A) BBR->EnzOx EP Epoxide Intermediate EnzOx->EP QI Quinone Intermediate (Associated with Hepatotoxicity) EP->QI Further Transformation NAC N-Acetylcysteine (NAC) Conjugate Detected EP->NAC Trapping Reaction

Key Implications for this compound [2]:

  • Reactive Metabolites: The formation of reactive epoxide and quinone intermediates from benzbromarone is a known mechanism linked to its drug-induced liver injury.
  • Enzyme Involvement: The CYP3A subfamily is the primary enzyme responsible for this bioactivation.
  • Potential for Interference: While the assay protocol for this compound focuses on stable conjugates, researchers should be aware that similar reactive metabolites could form. These could potentially bind to proteins or other assay components, leading to unexplained background noise or inaccurate results.

Troubleshooting FAQs

Based on the metabolic information, here are specific issues and solutions to guide your experimentation.

  • FAQ 1: My immunoassay for this compound shows high background or inaccurate values. What could be wrong?

    • Potential Cause: The most likely cause is cross-reactivity of your assay's antibodies with the sulphate or glucuronide conjugates of this compound, which are present at much higher concentrations than the parent drug [1].
    • Solution: Validate your assay's cross-reactivity by spiking samples with synthesized metabolite standards. If high cross-reactivity is confirmed, you may need to develop a more specific antibody or switch to a chromatographic method (like HPLC or LC-MS) that can separate the metabolites from the parent compound.
  • FAQ 2: I need to accurately measure the parent this compound drug separately from its metabolites. How can I do this?

    • Solution: Omit the enzymatic hydrolysis step from the provided protocol. Using a sensitive LC-MS/MS method without hydrolysis will allow you to specifically quantify the unconjugated this compound, which constitutes about 6% of the total in plasma [1].
  • FAQ 3: Could metabolites be causing unexpected cytotoxicity in my cell-based assays?

    • Investigation Path: While not directly reported for this compound, its parent drug benzbromarone is known to form cytotoxic quinone intermediates via CYP3A enzymes [2]. If your system expresses these enzymes, it is a possibility.
    • Action: Consider conducting trapping experiments with agents like N-acetylcysteine (NAC) to detect reactive metabolites. Co-incubating with a CYP3A inhibitor (e.g., ketoconazole) can also help confirm this pathway's involvement.

References

Predicted Metabolic Pathway of Benzarone/Benzbromarone

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the bioactivation pathway mediated by Cytochrome P450 enzymes, which is a key mechanism behind the compound's hepatotoxicity.

G Figure 1: Proposed Bioactivation Pathway for Hepatotoxicity Benzarone This compound CYP450 CYP450 This compound->CYP450 CYP450 Metabolism Benzbromarone Benzbromarone Benzbromarone->CYP450 CYP450 Metabolism CAT Metabolite CAT Metabolite CYP450->CAT Metabolite Mainly by CYP1A1, 2D6, 2E1, 3A4 DBH Metabolite DBH Metabolite CYP450->DBH Metabolite By CYP2C9 CAT Metabolite\n(Monodebrominated Catechol) CAT Metabolite (Monodebrominated Catechol) DBH Metabolite\n(2,6-Dibromohydroquinone) DBH Metabolite (2,6-Dibromohydroquinone) Ortho-Quinone\n(Reactive Metabolite) Ortho-Quinone (Reactive Metabolite) Protein Adducts &\nCytotoxicity Protein Adducts & Cytotoxicity CAT Metabolite->Protein Adducts &\nCytotoxicity Ortho-Quinone Ortho-Quinone DBH Metabolite->Ortho-Quinone Oxidation Ortho-Quinone->Protein Adducts &\nCytotoxicity

Key CYP450 Isoforms in Metabolism

The metabolism of benzbromarone, and by extension likely this compound, involves multiple Cytochrome P450 (CYP450) isoforms. The table below summarizes the primary enzymes identified and their roles [1] [2].

CYP450 Isoform Role in Metabolism
CYP2C9 Primary enzyme responsible for forming the 6-hydroxy metabolite and the dibromohydroquinone (DBH) metabolite [1] [2].
CYP1A1, 2D6, 2E1, 3A4 Involved in the formation of the mono-debrominated catechol (CAT) metabolite [1].

Hepatotoxicity and Experimental Evidence

The hepatotoxicity associated with these compounds is closely linked to their metabolic activation.

  • Reactive Metabolites: The metabolites CAT and DBH (and its oxidized form) have been demonstrated to be highly cytotoxic in HepG2 cells compared to the parent drug [1].
  • Mechanism of Toxicity: The 6-hydroxy metabolite can be further oxidized to a reactive ortho-quinone species. This metabolite can bind covalently to cysteine residues on cellular proteins, leading to oxidative stress and mitochondrial toxicity [2] [3].
  • Experimental Confirmation: In studies using mouse hepatocytes, benzbromarone caused significant lactate dehydrogenase (LDH) release, a marker of cell damage. It also induced NADPH-dependent mitochondrial permeability transition (MPT), a key mechanism in drug-induced liver injury [3].

FAQs for Researchers

Q1: What is the main metabolic concern when experimenting with this compound/benzbromarone in vitro? The primary concern is bioactivation via CYP450 enzymes, particularly CYP2C9, into reactive metabolites (e.g., quinones). These can cause nonspecific covalent binding to proteins, leading to cytotoxicity and confounding experimental results. It is crucial to use appropriate metabolic incubation systems (e.g., human liver microsomes) to assess this risk [1] [3].

Q2: How can the risk of metabolic-mediated hepatotoxicity be mitigated in drug design? Research indicates that strategic molecular modification can reduce toxicity. For benzbromarone derivatives, moving the hydroxy group to the meta-position of the carbonyl group successfully created compounds that maintained inhibitory activity toward the uric acid transporter (URAT1) but demonstrated significantly lower cytotoxicity and metabolic activation in mouse hepatocytes [4] [3].

Summary and Key Takeaways

  • Limited Direct Data: Specific in-depth metabolic studies for This compound are scarce in the searched literature. Much of the understanding is extrapolated from studies on its analog, benzbromarone.
  • Central Role of CYP2C9: The CYP2C9 isoform is critically important in the metabolic pathway that leads to reactive, cytotoxic metabolites.
  • Multiple Enzymes Involved: Other CYP450 isoforms (1A1, 2D6, 2E1, 3A4) also contribute, indicating that the metabolic profile is complex and not reliant on a single enzyme [1]. This suggests that single enzyme genetic polymorphism may not profoundly affect its toxicokinetics.

References

Benzarone metabolite activity comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Activity & Therapeutic Potential

The research highlights that metabolites and derivatives of benzarone and the related drug benzbromarone are potent EYA phosphatase inhibitors. This activity is significant for developing anti-angiogenic and anti-cancer agents. The table below summarizes the key compounds and their observed activities.

Compound Primary Biological Activity Key Experimental Findings (vs. Parent Compound) Significance / Proposed Use
6-hydroxy Benzbromarone (6OH-BBR) EYA tyrosine phosphatase inhibition; Anti-angiogenic [1] [2]. "significantly more potent" inhibitor of endothelial cell migration, tubulogenesis, and angiogenic sprouting; longer half-life [1] [2]. Major active metabolite; contributes to therapeutic effect and hepatotoxicity of benzbromarone; candidate for repurposing [1] [2].
1'-hydroxy Benzbromarone EYA tyrosine phosphatase inhibition [2]. "less potent" inhibitor of EYA activity and in cellular assays [2]. Minor metabolite; studied in context of hepatotoxicity [3].
DS-1-38 (this compound derivative) EYA1 phosphatase antagonism; suppression of Sonic Hedgehog (SHH) signaling [4]. Inhibited SHH-medulloblastoma growth in vitro and in vivo; excellent brain penetrance; increased lifespan in mouse models [4]. Promising lead compound for treating pediatric SHH-medulloblastoma and other EYA-dependent cancers [4].

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used to generate the key data in the studies cited above.

1. EYA Phosphatase Enzyme Assay [1] [2]

  • Purpose: To directly measure the inhibition of EYA phosphatase activity by compounds.
  • Procedure: Recombinant EYA3 protein was purified. Inhibition assays used a colorimetric substrate, p-nitrophenylphosphate (pNPP). The dephosphorylation of pNPP by EYA3 produces a yellow product measurable at 405-420 nm. Compounds were tested at various concentrations to determine their inhibitory potency.

2. Cell-Based Anti-Angiogenic Assays [1] [2]

  • Purpose: To evaluate the functional effects of inhibitors on processes critical to blood vessel formation.
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were maintained in Endothelial Growth Medium-2 (EGM-2).
  • Key Assays:
    • Wound Healing / Migration: Confluent HUVEC monolayers were "scratch-wounded" with a pipette tip. The number of cells migrating into the cleared area over time, in the presence of the inhibitor or vehicle control, was quantified.
    • Tubulogenesis: HUVECs were seeded on a layer of polymerized Matrigel. The formation of tube-like structures was assessed after 24 hours by measuring total tube length.
    • Aortic Ring: Mouse aortic rings were embedded in a collagen gel and cultured with VEGF165 to stimulate microvessel sprouting. The effect of compounds on this ex vivo angiogenic sprouting was measured.

3. In Vivo Efficacy and Pharmacokinetic Study [4]

  • Purpose: To test the efficacy and brain penetration of the this compound derivative DS-1-38 in a mouse model of brain cancer.
  • Animal Model: Genetically engineered SmoM2, Atoh-Cretg/0 mice, which develop fatal Sonic Hedgehog-driven medulloblastoma (SHH-MB).
  • Protocol: DS-1-38 was administered to the mice. Key outcomes included:
    • Tumor Growth Inhibition: Monitoring of SHH-MB growth in vivo.
    • Survival Analysis: Calculation of the percentage increase in lifespan.
    • Brain Penetrance: Measurement of the compound's concentration in the brain to confirm it reaches the tumor site.

Metabolic Pathways and Mechanisms

The bioactivity and toxicity of these compounds are closely tied to their metabolism, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the key metabolic pathways and their outcomes.

G Benzbromarone Benzbromarone 6-hydroxy Benzbromarone 6-hydroxy Benzbromarone Benzbromarone->6-hydroxy Benzbromarone  CYP2C9 1'-hydroxy Benzbromarone 1'-hydroxy Benzbromarone Benzbromarone->1'-hydroxy Benzbromarone  CYP3A4 CYP2C9 CYP2C9 CYP3A4 CYP3A4 1',6-dihydroxy Benzbromarone 1',6-dihydroxy Benzbromarone 6-hydroxy Benzbromarone->1',6-dihydroxy Benzbromarone  CYP3A4 EYA Inhibition & Anti-angiogenic effects EYA Inhibition & Anti-angiogenic effects 6-hydroxy Benzbromarone->EYA Inhibition & Anti-angiogenic effects 1'-hydroxy Benzbromarone->1',6-dihydroxy Benzbromarone  CYP2C9 Reactive Quinone Metabolites Reactive Quinone Metabolites 1',6-dihydroxy Benzbromarone->Reactive Quinone Metabolites Protein Adduction & Hepatotoxicity Protein Adduction & Hepatotoxicity Reactive Quinone Metabolites->Protein Adduction & Hepatotoxicity

This research area is dynamic, with studies often using specialized animal models.

  • Humanized-Liver Mice: To better predict human-specific metabolism and toxicity, studies use chimeric mice with human hepatocytes. Research using these models has confirmed the formation of reactive metabolites like 2,6-dibromohydroquinone (DBH) and others from benzbromarone in a human-relevant context [3].
  • Toxicity Mechanisms: The same oxidative metabolism that creates active metabolites can also lead to hepatotoxicity. Further oxidation of dihydroxylated metabolites can form reactive ortho-quinones. These molecules can bind to cellular proteins and cause mitochondrial dysfunction, which is a proposed mechanism for the liver injury associated with benzbromarone [1] [3].

References

Benzarone EYA3 inhibition compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Overview of EYA Inhibitors

The following table summarizes key EYA inhibitors identified in the scientific literature. It's important to note that much of the available data comes from studies focused on individual inhibitors, rather than head-to-head comparisons.

Inhibitor Name Primary EYA Target(s) Reported Potency (IC₅₀ or KI) Key Characteristics & Selectivity Demonstrated Biological Effects
Benzarone [1] EYA2, EYA3 Information missing Identified with Benzbromarone; reported to exhibit selectivity for EYA over classical PTPs like PTP1B [1]. Inhibits endothelial cell motility and angiogenesis in vitro and in zebrafish models [1].
Benzbromarone (BBR) [1] [2] [3] EYA family (EYA1, EYA3 highlighted) Information missing A uricosuric drug being repurposed; inhibits EYA phosphatase activity. Analysis suggests its antileukemic effects are driven by EYA inhibition rather than off-targets [2] [3]. Reduces viability in leukemia cells; synergizes with Menin & DOT1L inhibitors; delays leukemia progression in vivo; inhibits angiogenesis [1] [2] [3].
N-arylidenebenzohydrazide compounds (e.g., NCGC00249987) [4] [5] EYA2 (specifically) KI = 440 nM for EYA2 [4] Allosteric inhibitor; demonstrates high selectivity for EYA2 and does not inhibit EYA3 [4] [5]. Inhibits EYA2 phosphatase-dependent cell migration, invadopodia formation, and invasion in lung cancer cells [5].

Experimental Data and Methodologies

  • This compound's Selectivity Assessment [1]: The tyrosine phosphatase activity of full-length EYA3 was tested against a model substrate (pNPP) in the presence of this compound and Benzbromarone. To establish selectivity, the same compounds were tested against a representative classical protein tyrosine phosphatase, PTP1B, under comparable conditions. This compound showed greater selectivity for EYA over PTP1B than Benzbromarone [1].
  • Benzbromarone's Anti-Leukemic Efficacy *In Vivo* [2] [3]: Mice transplanted with MLL-AF9 leukemia cells were treated with vehicle, 10 mg/kg, or 40 mg/kg Benzbromarone via daily oral gavage. Treatment with 40 mg/kg BBR significantly delayed disease progression, prolonged survival, and reduced leukemia burden compared to the control group [2] [3].
  • Allosteric Inhibition Mechanism [5]: The co-crystal structure of the EYA2 domain with inhibitor NCGC00249987 was determined. This revealed that the compound binds to an allosteric site distant from the active site, inducing a conformational change that is unfavorable for Mg²⁺ binding, thereby inhibiting enzymatic activity.

EYA Family Functions and Inhibition Mechanisms

EYA proteins are unusual multifunctional proteins, and their inhibition can impact multiple cellular processes. The following diagram outlines their key functions and general mechanisms of inhibition.

G EYA EYA TranscriptionalCoactivator TranscriptionalCoactivator EYA->TranscriptionalCoactivator TyrosinePhosphatase TyrosinePhosphatase EYA->TyrosinePhosphatase SerThrPhosphatase SerThrPhosphatase EYA->SerThrPhosphatase Gene Expression Gene Expression TranscriptionalCoactivator->Gene Expression Substrates Substrates TyrosinePhosphatase->Substrates Cell Motility & Angiogenesis Cell Motility & Angiogenesis TyrosinePhosphatase->Cell Motility & Angiogenesis c-Myc Stability c-Myc Stability SerThrPhosphatase->c-Myc Stability Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation DNA Repair (H2AX) DNA Repair (H2AX) Substrates->DNA Repair (H2AX) Transcription (RNA Pol II) Transcription (RNA Pol II) Substrates->Transcription (RNA Pol II) Mitotic Progression (PLK1) Mitotic Progression (PLK1) Substrates->Mitotic Progression (PLK1) Cell Growth Cell Growth c-Myc Stability->Cell Growth Inhibitors Inhibitors Allosteric (e.g., NCGC00249987) Allosteric (e.g., NCGC00249987) Inhibitors->Allosteric (e.g., NCGC00249987)  Binds remote site Active Site (e.g., Benzbromarone) Active Site (e.g., Benzbromarone) Inhibitors->Active Site (e.g., Benzbromarone)  Targets catalytic center Allosteric (e.g., NCGC00249987)->TyrosinePhosphatase Active Site (e.g., Benzbromarone)->TyrosinePhosphatase

Interpretation and Research Considerations

When interpreting this data, please consider the following points:

  • The "Best" Inhibitor is Context-Dependent: The choice of inhibitor depends heavily on the research or therapeutic goal. Benzbromarone, which inhibits multiple EYAs, might be preferred for a broad effect, while an EYA2-specific allosteric inhibitor is essential for studying that particular isoform's function.
  • Mind the Evidence Gap for this compound: The available data for this compound is primarily from a single, earlier study focusing on angiogenesis [1]. A direct, quantitative comparison of its potency and selectivity against Benzbromarone and other inhibitors across different EYA isoforms and disease models is not available in the search results.
  • Focus on Therapeutic Objectives: For anti-angiogenesis or anti-metastasis research, both this compound and the allosteric EYA2 inhibitors are highly relevant. For hematological malignancies like MLL-r leukemia, the evidence strongly supports the use of Benzbromarone.

References

Benzarone metabolic fate species comparison human rat dog

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Metabolic Fate of Benzarone

The table below summarizes the key quantitative findings from the comparative study [1].

Parameter Human Rat Dog
Oral Dose 100 mg 2 mg/kg 0.5 mg/kg
Absorption Well-absorbed Well-absorbed Well-absorbed
Urinary Excretion 73% (mean) <20% <20%
Faecal Excretion 19% (mean) >80% >80%
Biliary Excretion Information missing 72% (in 24 h) 59% (in 7 h, i.v.)
Enterohepatic Circulation Information missing Demonstrated Information missing
Plasma Peak Time (Total 14C) 1-2 hours Information missing Information missing
Unchanged this compound in Plasma Not Detected (<25 ng/ml) Information missing Information missing
Principal Conjugated Form in Plasma ~10% of peak 14C Information missing ~50% of peak 14C
Primary Metabolic Pathway Hydroxylation then conjugation Direct conjugation Direct conjugation
Principal Urinary Metabolite Conjugate of 1-hydroxylated ethyl side-chain (26% dose) Information missing Information missing

Detailed Experimental Protocols

The data in the comparison table were generated using the following standardized experimental methods, as detailed in the study [1]:

  • Compound and Dosing: The study used carbon-14-labeled this compound (14C-benzarone). Doses were administered orally to all species, with an additional intravenous dose to a dog for biliary excretion assessment.
  • Sample Collection and Measurement: Researchers collected urine and feces over time and measured the radioactivity (14C) to determine excretion routes and kinetics. Bile was collected from cannulated rats and a dog. Blood plasma samples were also taken to analyze the pharmacokinetic profile and metabolite composition.
  • Metabolite Profiling: High-Performance Liquid Chromatography (HPLC) was the primary technique used to separate and identify the various metabolites in biological samples like urine, bile, and plasma.
  • Plasma Protein Binding: The extent of binding between this compound (and its metabolites) and plasma proteins was determined through in vitro and ex vivo experiments.
  • Data Analysis: The concentration of radioactive material allowed researchers to track the drug's disposition. The chemical structures of metabolites were inferred based on their behavior in chromatographic systems.

Key Metabolic Insights for Researchers

  • Major Species Difference: The primary difference lies in the predominant metabolic pathway [1]. In humans, the major route involves hydroxylation (mainly on the benzofuran ring or ethyl side-chain) followed by conjugation. In contrast, rats and dogs primarily eliminate the drug via direct conjugation without significant prior oxidation.
  • Clinical PK Consideration: The fact that no unchanged this compound was detected in human plasma, even after a 400 mg dose, is a critical pharmacokinetic point. This suggests a very high first-pass metabolism, which must be considered when evaluating its bioavailability and systemic exposure [1].
  • Toxicity Context: While not directly reported for this compound in these results, related drugs like benzbromarone have been linked to hepatotoxicity, potentially through reactive metabolite formation [2]. The demonstrated species difference in hydroxylation underscores the importance of careful extrapolation of toxicity data from animals to humans.

This compound Metabolic Pathways Across Species

The diagram below illustrates the primary metabolic pathways of this compound, highlighting the key differences between humans, rats, and dogs.

benzarone_metabolism This compound This compound Hydroxylated Hydroxylated This compound->Hydroxylated Hydroxylation Conjugated Conjugated This compound->Conjugated Direct Conjugation Human Human Human->Hydroxylated Rat Rat Rat->Conjugated Dog Dog Dog->Conjugated Hydroxylated->Conjugated Conjugation Urine Urine Conjugated->Urine 73% Feces Feces Conjugated->Feces 19% Bile Bile Conjugated->Bile >59-72% Bile->Conjugated Enterohepatic Circulation Bile->Feces >80%

This diagram summarizes the key metabolic and excretory pathways of this compound, showing the predominant hydroxylation pathway in humans versus the direct conjugation pathway in rats and dogs [1].

References

Pharmacokinetic & Clinical Profile of Uricosuric Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on the disposition and performance of key uricosuric drugs.

Drug Name Key Metabolic Pathway / Note Elimination Half-Life (Parent Compound) Key Quantitative Data on Efficacy Primary Mechanism of Action
Benzarone A metabolite of benzbromarone (debromination) [1] [2]. ~13.5 hours [2] Information missing Information missing

| Benzbromarone | Hepatic metabolism via CYP2C9 to 6-hydroxy and 1'-hydroxy metabolites [3]. The 6-hydroxy metabolite is active [3]. | ~2.8 hours (parent drug); active metabolite persists for ~30 hours [2] [3]. | • Dose 100 mg/day: Reduced plasma urate from 8.58 mg/dL to 3.54 mg/dL (↓5.04 mg/dL) [4]. • Dose 100 mg/day: 92% of patients reached serum urate target (<0.30 mmol/L) vs. 65% for probenecid [5]. | Potent inhibitor of the urate transporter URAT1 in the proximal renal tubule [3]. | | Probenecid | Information missing | 6-12 hours (dose-dependent) [5]. | In combination with allopurinol, 65% of patients reached serum urate target [5]. | Inhibits renal transporters, including URAT1 [5] [6]. | | Lesinurad | Information missing | Information missing | • Dose 200 mg/day + XOI: 54% of patients reached serum urate target (<0.36 mmol/L) vs. 28% with placebo+XOI [5]. • Dose 400 mg/day (monotherapy): 29.9% reached target vs. 1.9% with placebo [5]. | Inhibits URAT1 and OAT4 [5]. |

Experimental Data and Methodologies

For your reference, here are the methodologies from key studies that generated the comparative efficacy data.

  • Benzbromarone vs. Probenecid (Reinders et al., 2007 [5]): This was a randomized controlled trial (RCT) involving 82 patients who did not reach the serum urate target (<0.30 mmol/L or ~5 mg/dL) with allopurinol alone. Patients were then assigned to receive either add-on benzbromarone (up to 100 mg/day) or add-on probenecid (up to 1000 mg/day). The primary outcome was the proportion of patients achieving the target serum urate level.
  • Benzbromarone Efficacy (Pérez-Ruiz et al., 1998 [4]): This was a prospective, parallel, open study of 86 male patients with chronic gout. A group of 37 patients with underexcretion of urate received benzbromarone 100 mg/day. Plasma urate concentrations were measured after achieving steady state to determine the mean reduction.
  • Lesinurad Clinical Trials (CLEAR 1 & 2 [5]): These were phase 3, multicenter, double-blind, placebo-controlled RCTs. Patients with inadequate gout control on allopurinol were randomized to receive either lesinurad (200 mg or 400 mg) or placebo in addition to their existing allopurinol therapy. The primary endpoint was the proportion of patients achieving a serum urate level of <0.36 mmol/L (<6 mg/dL) at month 6.

Metabolic Pathway of Benzbromarone

The following diagram illustrates the metabolic pathway of benzbromarone, which is relevant to understanding its plasma concentration profile and the formation of this compound.

G Benzbromarone Benzbromarone CYP2C9 CYP2C9 Benzbromarone->CYP2C9  Hepatic Metabolism This compound This compound Benzbromarone->this compound  Debromination  (Minor Pathway) M1 M1 CYP2C9->M1  6-Hydroxybenzbromarone  (Active Metabolite) M2 M2 CYP2C9->M2  1'-Hydroxybenzbromarone Biliary_Excretion Biliary_Excretion M1->Biliary_Excretion  Feces M2->Biliary_Excretion  Feces

Key Insights and Data Gaps

  • This compound's Relationship to Benzbromarone: The available data suggests this compound is a metabolite of benzbromarone, but recent evidence indicates that hydroxylation, not debromination to this compound, is the major metabolic pathway [1]. This may explain why this compound is often not detectable in plasma and is unlikely to be a major metabolite [1] [7].
  • Indirect Comparison of Plasma Levels: While a direct, side-by-side plasma concentration comparison is not available, the data shows that benzbromarone has a short parent compound half-life but a long-lasting active metabolite, which contributes to its sustained uricosuric effect with once-daily dosing [3].
  • Hepatotoxicity Note: Benzbromarone has been associated with rare but serious hepatotoxicity, which led to its withdrawal from several markets [5] [3]. This is a critical consideration in any drug development context.

References

Benzarone protein binding compared to metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Benzbromarone Metabolites and Protein Binding

Benzbromarone (BBR) is primarily metabolized in the liver, leading to several metabolites with distinct biological activities and protein binding profiles. The table below summarizes the key metabolites and their characteristics.

Metabolite Primary Enzyme(s) Key Protein Targets / Interactions Biological Consequence / Toxicity Link
6-Hydroxy-benzbromarone (6-OH-BBR) [1] [2] CYP2C9, CYP2C19 [2] URAT1 inhibitor (weaker than BBR); forms glutathione (GSH) adducts [1] [3] [2] Historically investigated for toxicity; current studies suggest it is less cytotoxic than parent drug or 1'-OH-BBR [2]
1'-Hydroxy-benzbromarone (1'-OH-BBR) [1] CYP3A4 [2] Shows cytotoxicity; potential for further activation to reactive metabolite [1] [2] Considered a key cytotoxic metabolite; associated with hepatotoxicity in cell-based studies [1] [2]
1',6-Dihydroxy-benzbromarone [1] CYP3A4, CYP2C9 (secondary metabolism) - Potential reactive intermediate; may trigger mitochondrial permeability transition [1]
Ipso-Substitution Metabolites (e.g., CAT, DBH, DBBQ) [2] Cytochrome P450 [2] Reactive metabolites; can form protein adducts or generate oxidative stress [2] Proposed novel bioactivation pathway; catechol/hydroquinone structures can be toxic [2]

The binding affinity of BBR and its metabolites to its primary target, the URAT1 transporter, is a key differentiator. The following table compares the inhibitory strength (IC50) of BBR and its analogs, providing a clear structure-activity relationship (SAR).

Compound Substituent (X) Substituent (Y) hURAT1 IC50 (nM) Oral Bioavailability (Fa) in Rat
Benzbromarone (BBR) H H 26 ± 3 0.58
6-OH-Benzbromarone OH H 189 ± 9 0.07
6-F-Benzbromarone F H 18 ± 4 0.64
5-F-Benzbromarone H F 6 ± 4 0.41

Experimental Insights and Methodologies

The experimental data supporting the information in this guide were generated using several established techniques in pharmacology and toxicology.

  • Transporter Inhibition Assays: The URAT1 inhibition data (IC50) was primarily obtained using an oocyte expression system. In this method, Xenopus laevis oocytes are injected with cRNA encoding human URAT1. After expression, the oocytes are exposed to radiolabeled [¹⁴C]-urate with or without the inhibitor (e.g., BBR or its metabolites). The IC50 value is calculated by determining the concentration of inhibitor that reduces urate uptake by 50% [3].
  • Metabolite Identification and Hepatotoxicity Studies: The discovery and analysis of BBR's diverse metabolites, including the ipso-substitution pathway, often rely on liquid chromatography-mass spectrometry (LC-MS). For example, one study used LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to detect reactive metabolites in plasma, urine, and liver tissue of humanized-liver mice [1]. Cytotoxicity is frequently evaluated in human hepatocarcinoma cell lines (like HepG2 or FLC-4) by measuring cell viability after exposure to the compounds [2].
  • Structural Biology Techniques: Recent cryo-electron microscopy (cryo-EM) studies have elucidated the molecular mechanism of BBR inhibition. Structures of a rat URAT1 homolog (with high similarity to human URAT1) bound to BBR show that the drug binds in the central cavity of the transporter, stabilizing it in an inward-facing conformation. This physically blocks the conformational changes needed for urate transport [4].

The following diagram illustrates the primary metabolic pathways of benzbromarone and their connection to observed biological effects.

G cluster_pathway1 CYP2C9/CYP2C19 Pathway cluster_pathway2 CYP3A4 Pathway cluster_pathway3 Novel Ipso-Substitution BBR Benzbromarone (BBR) OH6 6-OH-Benzbromarone BBR->OH6 OH1 1'-OH-Benzbromarone BBR->OH1 CAT Catechol (CAT) BBR->CAT DBH Dibromohydroquinone (DBH) BBR->DBH GSH_Adducts Glutathione Adducts OH6->GSH_Adducts Further Activation Cytotoxicity Cytotoxicity OH1->Cytotoxicity Dihydroxy 1',6-Dihydroxy-BBR OH1->Dihydroxy Further Oxidation DBBQ Dibromobenzoquinone (DBBQ) DBH->DBBQ Oxidation

Detailed Experimental Protocols

For researchers seeking to replicate or design studies, here are more detailed methodologies for two key assays cited in the search results.

1. Oocyte-Based URAT1 Inhibition Assay [3]

  • cRNA Synthesis: The coding sequence for human URAT1 (SLC22A12) is cloned into a suitable vector. cRNA is synthesized in vitro using a message machine kit (e.g., Ambion) and polyadenylated at the 3'-end.
  • Oocyte Preparation and Injection: Xenopus laevis oocytes (Stage V-VI) are treated with collagenase and manually defolliculated. Each oocyte is microinjected with approximately 50 nL of cRNA (or nuclease-free water for control groups).
  • Incubation and Uptake Assay: After 2-4 days of incubation at 18°C, healthy oocytes are selected. For the uptake assay, groups of 10-15 oocytes are incubated in uptake solution (e.g., 100 µM [¹⁴C]-urate) containing varying concentrations of the test inhibitor (e.g., BBR or its metabolites) for a specified time (e.g., 1 hour).
  • Analysis: Oocytes are washed, solubilized, and the accumulated radioactivity is measured by scintillation counting. The IC50 value is determined by fitting the inhibition data to a suitable model (e.g., log(inhibitor) vs. response -- Variable slope).

2. Detection of Reactive Metabolites using LC-MS [1]

  • Sample Preparation: Liver microsomes (human or mouse) or hepatocytes are incubated with BBR (e.g., 50 µM) in the presence of an NADPH-generating system to facilitate oxidative metabolism. Controls are run without NADPH. Reactions are quenched with ice-cold acetonitrile.
  • Analysis for Glutathione (GSH) Adducts: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS. GSH adducts are typically identified by scanning for precursor ions that produce a characteristic fragment ion of m/z 272 (deprotonated γ-glutamyl-dehydroalanyl-glycine) or by a neutral loss of 129 Da (pyroglutamic acid) in positive ion mode.
  • Metabolite Profiling: For general metabolite profiling, high-resolution LC-MS (e.g., Q-TOF) is used. Data is processed to find ions in the BBR-incubated samples that are absent in controls. Metabolites are identified based on accurate mass measurement and MS/MS fragmentation patterns compared to synthetic standards when available.

Key Implications for Research and Development

The data on benzbromarone provides critical insights for drug development, particularly in the field of uricosuric agents.

  • SAR Guidance for Novel Inhibitors: The finding that 6-fluoro-benzbromarone is a more potent URAT1 inhibitor than the parent BBR and has higher oral bioavailability than the 6-hydroxy metabolite is highly significant [3]. It demonstrates that blocking the 6-position with a metabolically stable group (like fluorine) is a viable strategy to enhance potency and prevent the formation of a potentially problematic metabolite.
  • Mechanism of Obesity-Specific DILI: Recent research offers a novel explanation for BBR's hepatotoxicity in obese individuals. Studies in db/db (obese) mouse models show that obesity leads to diminished hepatic drug metabolism capacity. This results in the prolonged retention of BBR in the liver, causing chronic and sustained agonism of PPARγ, which in turn exacerbates hepatic steatosis and liver injury [5]. This highlights the importance of considering pre-existing metabolic conditions in drug safety assessment.

References

Benzarone inhibitory potency structure-activity relationships

Author: Smolecule Technical Support Team. Date: February 2026

Benzarone Derivatives as EYA Inhibitors: A Research Summary

The following table summarizes the core information available on this compound-derived EYA1 phosphatase inhibitors from a recent 2024 study [1].

Compound Name Core Structure / Relationship to this compound Primary Target Key Reported Activity Influential Structural Features
This compound Parent compound; benzofuran derivative [1] EYA proteins (allosteric inhibitor) [1] Identified as a starting point for EYA inhibition [1] Serves as the foundational structure for derivative development [1]
Benzbromarone Derivative of this compound [1] EYA2 (and other EYA proteins) [1] Used as an allosteric inhibitor template [1]
DS-1-38 (DS38) One of 35 developed derivatives of this compound [1] EYA1 phosphatase [1] Antagonized SHH signaling; inhibited SHH-MB growth in vitro & in vivo; excellent brain penetrance [1] Structure optimized from this compound for enhanced EYA1 inhibitory characteristics [1]

Experimental Data & Protocols for DS-1-38

The study provides details on the key experiments used to characterize the lead compound, DS-1-38 [1].

  • In Vitro Phosphatase Assay: The inhibitory activity of DS-1-38 on EYA1's phosphotyrosine phosphatase function was tested in a cell-free system. The compound demonstrated direct inhibition of EYA1 enzymatic activity [1].
  • Cell-Based SHH-Signaling Assay: The effect of DS-1-38 on the Sonic Hedgehog (SHH) pathway was evaluated in SHH-medulloblastoma (SHH-MB) cells. Treatment with the compound led to a measurable opposition of SHH-signaling, confirming its functional effect in a cellular context [1].
  • In Vivo Efficacy Study:
    • Animal Model: The compound was tested in genetically engineered mice predisposed to developing fatal SHH-MB (SmoM2; Atoh-Cre mice) [1].
    • Protocol: Mice were treated with DS-1-38, and the impact on tumor growth and survival was monitored [1].
    • Outcome: DS-1-38 treatment significantly inhibited SHH-MB tumor growth and increased the lifespan of the mice by over 40% [1].
  • Pharmacokinetic Brain Penetrance Study: The ability of DS-1-38 to cross the blood-brain barrier was assessed, a critical requirement for treating brain tumors like medulloblastoma. The study confirmed that DS-1-38 has excellent brain penetrance [1].

EYA1 Inhibition in SHH-Medulloblastoma Pathway

The diagram below illustrates the mechanism by which DS-1-38 inhibits the SHH signaling pathway in medulloblastoma, based on the study's findings [1].

G SHH SHH Signal PTC1 PTC1 (Patched) SHH->PTC1 SMO SMO (Smoothened) PTC1->SMO Releases Inhibition Complex SMO->Complex EYA1 EYA1 Phosphatase H2AX H2AX (Transcription Co-factor) EYA1->H2AX Dephosphorylates DS138 DS-1-38 Inhibitor DS138->EYA1 Inhibits SHH_Targets SHH Target Gene Expression H2AX->SHH_Targets Promotes Tumor_Growth Tumor Growth & Survival SHH_Targets->Tumor_Growth Complex->EYA1 Activates

This mechanistic understanding shows that DS-1-38 acts downstream of common resistance points, positioning it as a promising therapeutic candidate.

Key Takeaways for Researchers

  • EYA1 is a Novel Target: The research validates EYA1, a unique aspartate-based tyrosine phosphatase, as a viable and promising target for treating SHH-medulloblastoma [1].
  • DS-1-38 is a Potent Derivative: Among the this compound derivatives developed, DS-1-38 has emerged as a lead compound with demonstrated efficacy in both cellular and animal models, coupled with favorable brain penetrance [1].
  • Addresses Clinical Resistance: By targeting EYA1, which is critical downstream in the SHH pathway, DS-1-38 offers a potential strategy to overcome resistance that can develop against upstream inhibitors like SMO antagonists [1].

References

Benzarone therapeutic index compared to analogues

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Hepatotoxicity Mechanisms

A 2005 study investigated the mechanisms behind drug-induced hepatic toxicity by Benzarone and its analogue, Benzbromarone, comparing them to the known mitochondrial toxin Amiodarone [1]. The experiments measured several markers of mitochondrial dysfunction in isolated rat liver mitochondria and hepatocytes. The quantitative results are summarized in the table below.

Drug Concentration ΔΨm Decrease (in hepatocytes) RCROn (L-glutamate) 50% Decrease β-oxidation Inhibition
This compound 20 μmol/L 54% [1] 10.8 μmol/L [1] 87% (at 100 μmol/L) [1]
Benzbromarone 20 μmol/L 81% [1] <1 μmol/L [1] 58% (at 50 μmol/L) [1]
Amiodarone 20 μmol/L 23% [1] 12.9 μmol/L [1] 71% (at 100 μmol/L) [1]
Benzofuran (core structure) Up to 100 μmol/L No effect [1] No effect [1] Unaffected [1]

The study concluded that the hepatotoxicity of this compound and Benzbromarone can be largely explained by their severe mitochondrial toxicity, which subsequently triggers apoptosis and necrosis in liver cells [1]. A critical finding was that the benzofuran core structure alone is not toxic; the specific side chains attached to it are necessary to confer the observed hepatotoxicity [1].

Experimental Workflow for Toxicity Profiling

The study employed a series of in vitro experiments on isolated rat liver mitochondria and hepatocytes to pinpoint the mechanisms of toxicity. The logical workflow of these experiments is outlined in the diagram below.

G Start Start: Investigate Hepatotoxicity Exp1 Isolated Hepatocytes Assay Measure Mitochondrial Membrane Potential (ΔΨm) Start->Exp1 Exp2 Isolated Mitochondria Assay Measure State 3 Respiration and Respiratory Control Ratio (RCR) Exp1->Exp2 Exp3 Mitochondrial Function Assays Uncoupling of Oxidative Phosphorylation Inhibition of Fatty Acid β-oxidation Exp2->Exp3 Exp4 Downstream Effects Reactive Oxygen Species (ROS) Production Cytochrome c Release Permeability Transition Pore Opening Exp3->Exp4 Conclusion Conclusion: Assessment of Apoptosis and Necrosis Exp4->Conclusion

The key methodologies for the main experiments were as follows [1]:

  • Measurement of Mitochondrial Membrane Potential (ΔΨm): This was performed using the fluorescent dye JC-1 in isolated rat hepatocytes. A decrease in the red/green fluorescence ratio indicates a collapse of the membrane potential, a key marker of mitochondrial health.
  • Assessment of Mitochondrial Respiration: Oxygen consumption in isolated rat liver mitochondria was measured with a Clarke electrode. "State 3" respiration (with ADP) and "State 4" respiration (after ADP depletion) were assessed to calculate the Respiratory Control Ratio (RCR), which reflects the coupling between electron transport and ATP synthesis.
  • Evaluation of β-oxidation: The production of ( ^{14}CO_2 ) and ( ^{14}C )-labeled acid-soluble products from radiolabeled palmitic acid was measured in isolated mitochondria to assess the rate of fatty acid β-oxidation.

Interpretation and Research Implications

The data indicates that Benzbromarone has a more potent acute effect on mitochondrial membrane potential and coupled respiration than this compound, as shown by its lower concentration required to disrupt these functions [1]. This suggests that Benzbromarone might present a higher risk of hepatotoxicity, which is consistent with its market withdrawal in several countries.

For your research, this comparative toxicity profile is crucial. It highlights the importance of:

  • Safety-based therapeutic index: When developing analogues, the goal is to increase the difference between the toxic dose (TD₅₀) and the effective dose (ED₅₀). The data shows that even small structural modifications can drastically change the toxicity profile [1].
  • Lead compound optimization: The finding that the benzofuran core is non-toxic is valuable. It allows medicinal chemists to focus on strategically modifying the side chains to retain therapeutic efficacy while minimizing mitochondrial toxicity.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.094294304 Da

Monoisotopic Mass

266.094294304 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

124.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

23ZW4BG89C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H361 (75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Benzbromarone is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use.

MeSH Pharmacological Classification

Fibrinolytic Agents

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

1477-19-6

Wikipedia

Benzarone

General Manufacturing Information

Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Kaufmann P, Török M, Hänni A, Roberts P, Gasser R, Krähenbühl S. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology. 2005 Apr;41(4):925-35. PubMed PMID: 15799034.
2: de Vries JX, Walter-Sack I, van de Loo A, Kocher J. Determination of benzarone in human plasma and urine by high-performance liquid chromatography and gas chromatography-mass spectrometry. Identification of the conjugates. J Chromatogr. 1986 Oct 31;382:167-74. PubMed PMID: 3782383.
3: Knehr HE, Betz E. [Effect of benzarone on the oxygen consumption and the mechanical activity of vascular smooth muscle]. Arzneimittelforschung. 1983;33(2):211-4. German. PubMed PMID: 6682659.
4: Wood SG, John BA, Chasseaud LF, Bonn R, Grote H, Sandrock K, Darragh A, Lambe RF. Metabolic fate of the thrombolytic agent benzarone in man: comparison with the rat and dog. Xenobiotica. 1987 Jul;17(7):881-96. PubMed PMID: 3660858.
5: Roth J, Betz E, Schlote W. [Influence of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on experimental atheromatosis (author's transl)]. Arzneimittelforschung. 1980;30(11):1897-902. German. PubMed PMID: 7193000.
6: Babany G, Larrey D, Pessayre D, Degott C, Rueff B, Benhamou JP. Chronic active hepatitis caused by benzarone. J Hepatol. 1987 Dec;5(3):332-5. PubMed PMID: 3429840.
7: Hautekeete ML, Henrion J, Naegels S, DeNeve A, Adler M, Deprez C, Devis G, Klöppel G. Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities. Liver. 1995 Feb;15(1):25-9. PubMed PMID: 7776854.
8: Schmidt A, Staubesand J, Buddecke E. [The effect of benzarone on serum lipids and arterial wall of cholesterol fed rats]. Arzneimittelforschung. 1982;32(8):810-5. German. PubMed PMID: 6890357.
9: Walter-Sack I, de Vries JX, Ittensohn A, Kohlmeier M, Weber E. Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone. Klin Wochenschr. 1988 Feb 15;66(4):160-6. PubMed PMID: 3374026.
10: Gehenot M, Horsmans Y, Rahier J, Geubel AP. Subfulminant hepatitis requiring liver transplantation after benzarone administration. J Hepatol. 1994 Jun;20(6):842. PubMed PMID: 7930488.
11: Vergin H, Bishop G. High-performance liquid chromatographic determination of benzbromarone and the main metabolite benzarone in serum. J Chromatogr. 1980 Sep 12;183(3):383-6. PubMed PMID: 7419659.
12: Sepulchre D, De Plaen JL, Geubel AP. [Drug-induced hepatitis due to benzarone (Fragivix): apropos of a clinical case report]. Acta Gastroenterol Belg. 1990 Sep-Dec;53(5-6):499-503. French. PubMed PMID: 2130580.
13: Ehrly AM, Landgraf H, Saeger-Lorenz K, Vogel C. [Behavior of muscle tissue oxygen pressure in patients with severe intermittent claudication after oral administration of benzarone]. Med Welt. 1983 Mar 4;34(9):273-4. German. PubMed PMID: 6843352.
14: Paul V, Lange A. [Benzarone for leg edema caused by chronic venous insufficiency]. MMW Munch Med Wochenschr. 1983 Apr 22;125(16):343-4. German. PubMed PMID: 6408456.
15: Filipovic I, Buddecke E. The effect of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on the metabolism of arterial tissue and cultured arterial smooth muscle cells. Arzneimittelforschung. 1979;29(10):1578-80. PubMed PMID: 583226.
16: Ferber H, Vergin H, Hitzenberger G. Pharmacokinetics and biotransformation of benzbromarone in man. Eur J Clin Pharmacol. 1981;19(6):431-5. PubMed PMID: 7250176.
17: Nakad A, Azzouzi K, Gerbaux A, Delcourt A, Sempoux C, Tamo F, Rahier J, Geubel AP. [Hepatitis caused by benzarone: a second case]. Gastroenterol Clin Biol. 1990;14(10):782-4. French. PubMed PMID: 2262129.
18: Mörl H, Diehm C, Zimmermann R, Schöffel G, Walter E. [Pharmacotherapeutical action on arteriosclerotic vascular diseases with benzarone (author's transl)]. MMW Munch Med Wochenschr. 1980 Feb 22;122(8):277-80. German. PubMed PMID: 6767967.
19: Tadjuidje E, Wang TS, Pandey RN, Sumanas S, Lang RA, Hegde RS. The EYA tyrosine phosphatase activity is pro-angiogenic and is inhibited by benzbromarone. PLoS One. 2012;7(4):e34806. doi: 10.1371/journal.pone.0034806. Epub 2012 Apr 24. PubMed PMID: 22545090; PubMed Central PMCID: PMC3335822.
20: Rana P, Will Y, Nadanaciva S, Jones LH. Development of a cell viability assay to assess drug metabolite structure-toxicity relationships. Bioorg Med Chem Lett. 2016 Aug 15;26(16):4003-6. doi: 10.1016/j.bmcl.2016.06.088. Epub 2016 Jun 30. PubMed PMID: 27397500.

Explore Compound Types